Pyruvic acid-13C,d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C3H4O3 |
|---|---|
Molecular Weight |
93.08 g/mol |
IUPAC Name |
deuterio 3,3,3-trideuterio-2-oxo(113C)propanoate |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i1D3,3+1/hD |
InChI Key |
LCTONWCANYUPML-DFGYQCDMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[13C](=O)O[2H] |
Canonical SMILES |
CC(=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Pyruvic Acid-13C,d4 and its Role in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvic acid, a pivotal intermediate in cellular metabolism, stands at the crossroads of glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid synthesis.[1][2] Its deuterated and carbon-13 labeled isotopologue, Pyruvic acid-13C,d4, has emerged as a powerful tool in metabolic research, offering a window into the intricate network of biochemical reactions that sustain life. This stable isotope tracer allows for the precise tracking of carbon and hydrogen atoms as they traverse metabolic pathways, providing invaluable insights into cellular physiology and disease.[3][4]
This technical guide provides a comprehensive overview of this compound, its properties, and its multifaceted role in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this tracer in their studies. We will delve into its applications in metabolic flux analysis, detail experimental protocols for its use with mass spectrometry and nuclear magnetic resonance spectroscopy, and explore its utility in the development of novel therapeutics.
Core Concepts: Stable Isotope Tracing with this compound
Stable isotope tracing is a powerful technique that involves introducing molecules labeled with non-radioactive heavy isotopes, such as carbon-13 (¹³C) and deuterium (²H or D), into a biological system.[4][5] By tracking the incorporation of these heavy atoms into downstream metabolites, researchers can elucidate the flow of atoms through metabolic pathways, a process known as metabolic flux analysis (MFA).[6][7]
This compound is a synthetically produced version of pyruvic acid where specific carbon and hydrogen atoms have been replaced with their heavier isotopes. This labeling does not significantly alter the biochemical properties of the molecule, allowing it to be metabolized by cells in the same manner as its unlabeled counterpart.[3] The presence of both ¹³C and deuterium provides a unique signature that can be detected by analytical instruments like mass spectrometers and NMR spectrometers, enabling the differentiation of the tracer and its metabolic products from the endogenous, unlabeled molecules.[4][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³CC₂D₄O₃ | [9] |
| Molecular Weight | 93.08 g/mol | [9][10] |
| CAS Number | 2244703-17-9 | [9][10] |
| Appearance | Liquid | [9] |
| Isotopic Purity (¹³C) | ≥99 atom % | [9] |
| Isotopic Purity (D) | ≥97 atom % | [9] |
| Storage Temperature | -20°C | [9] |
The Central Role of Pyruvic Acid in Metabolism
Pyruvic acid is a key metabolic hub. Its fate within the cell is determined by the energetic status and the specific metabolic needs of the cell. Understanding these pathways is crucial for interpreting data from this compound tracer experiments.
As illustrated in Diagram 1, pyruvate can be:
-
Reduced to Lactate: A key reaction in anaerobic glycolysis, catalyzed by lactate dehydrogenase (LDH).
-
Transaminated to Alanine: An important link between carbohydrate and amino acid metabolism, catalyzed by alanine transaminase (ALT).
-
Oxidatively decarboxylated to Acetyl-CoA: The primary entry point into the TCA cycle for energy production, catalyzed by the pyruvate dehydrogenase (PDH) complex.
-
Carboxylated to Oxaloacetate: An anaplerotic reaction that replenishes TCA cycle intermediates, catalyzed by pyruvate carboxylase (PC).
By tracing the labeled atoms from this compound into these and other downstream metabolites, researchers can quantify the relative activities of these competing pathways.
Applications in Metabolic Research
The use of this compound as a tracer has broad applications across various fields of metabolic research.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[6][11] By introducing a ¹³C-labeled substrate like this compound and measuring the isotopic enrichment in downstream metabolites, a detailed map of cellular metabolic activity can be constructed.[1] This approach has been instrumental in understanding the metabolic reprogramming that occurs in various diseases, particularly cancer.[12][13][14]
Cancer Metabolism
Cancer cells exhibit profound metabolic alterations, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect) and an increased reliance on anaplerotic pathways to support rapid proliferation.[13] this compound tracing has been used to dissect these changes, revealing dependencies on specific metabolic pathways that can be targeted for therapeutic intervention.[5][12] For example, studies have used labeled pyruvate to quantify the relative fluxes through PDH and PC, providing insights into how cancer cells fuel the TCA cycle for biosynthesis.[15]
Neurometabolism
In the brain, metabolic coupling between neurons and astrocytes is critical for normal function. This compound can be used to study the distinct metabolic roles of these cell types and how their metabolism is altered in neurodegenerative diseases.[16]
Drug Discovery and Development
Understanding the metabolic effects of a drug candidate is a critical aspect of the drug development process.[3][9] Stable isotope tracing with this compound can be employed to:
-
Elucidate Mechanism of Action: Determine how a drug modulates specific metabolic pathways.[8]
-
Assess Off-Target Effects: Identify unintended metabolic consequences of a drug.
-
Develop Pharmacodynamic Biomarkers: Identify metabolic changes that correlate with drug efficacy.[9]
For instance, a study demonstrated the use of hyperpolarized [1-¹³C]pyruvate and [2-¹³C]pyruvate to probe the effects of the anticancer agent dichloroacetate on mitochondrial metabolism in vivo.[10][17]
Experimental Protocols
The successful implementation of this compound tracing studies requires careful planning and execution of experimental protocols. The general workflow is outlined in Diagram 2.
Cell Culture and Tracer Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing the desired concentration of this compound. The optimal concentration will vary depending on the cell type and experimental goals but is often in the millimolar range for in vitro studies.[18]
-
Tracer Incubation: Replace the standard culture medium with the tracer-containing medium and incubate for a sufficient duration to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites is no longer changing over time. This can range from hours to days depending on the metabolic rates of the cells.[7]
Metabolite Extraction
A critical step is to rapidly quench metabolic activity to prevent changes in metabolite levels after harvesting.
-
Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water, to the cells.[19][20][21]
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites for analysis.
Analysis by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing labeled metabolites.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry Analysis: Analyze the eluting metabolites using a triple quadrupole or high-resolution mass spectrometer operating in selected reaction monitoring (SRM) or full scan mode.
-
Data Acquisition: Acquire data for the different mass isotopologues of the target metabolites. The mass shift due to the incorporation of ¹³C and deuterium allows for their detection.
Table of Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Column | HILIC (e.g., Amide column) |
| Mobile Phase A | Acetonitrile with ammonium acetate/formate |
| Mobile Phase B | Water with ammonium acetate/formate |
| Gradient | Optimized for separation of polar metabolites |
| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |
| MS Analyzer | Triple Quadrupole or High-Resolution MS |
| Acquisition Mode | Selected Reaction Monitoring (SRM) or Full Scan |
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the position of the isotopic labels within a molecule.[4][8]
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Specific pulse sequences can be used to enhance the detection of ¹³C-labeled metabolites.
-
Spectral Analysis: Integrate the peaks corresponding to the different isotopomers to determine their relative abundances.
Table of Typical NMR Parameters for ¹³C-Metabolomics:
| Parameter | Setting | Reference(s) |
| Spectrometer Frequency | ≥ 600 MHz for ¹H | |
| Pulse Program (¹³C) | zgdc30 (for quantitative analysis with decoupling) | [12] |
| Acquisition Time (AQ) | ~1.0 s | [12] |
| Relaxation Delay (D1) | ~2.0 s | [12] |
| Number of Scans (NS) | 128 or higher (signal averaging) | [12] |
| Temperature | 298 K |
Data Analysis and Interpretation
The raw data from MS or NMR analysis needs to be processed to determine the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves correcting for the natural abundance of heavy isotopes. The corrected MIDs are then used as input for MFA software (e.g., INCA, Metran) to calculate the metabolic fluxes.
The interpretation of the flux map provides insights into the metabolic phenotype of the system under investigation. For example, an increase in the flux from pyruvate to lactate would indicate an upregulation of glycolysis, while an increased flux from pyruvate to oxaloacetate would suggest a greater reliance on anaplerosis.
Case Study: Tracing Pyruvate Metabolism in Cancer Cells
To illustrate the power of this compound tracing, consider a hypothetical experiment comparing a cancer cell line to its non-cancerous counterpart.
Experimental Design:
-
Culture both cell lines in media containing [U-¹³C₃, d₄]-Pyruvic acid.
-
After reaching isotopic steady-state, extract metabolites and analyze by LC-MS/MS.
-
Determine the MIDs of key TCA cycle intermediates.
Hypothetical Results and Interpretation:
| Metabolite | Cancer Cells (% Labeled) | Normal Cells (% Labeled) | Interpretation |
| Citrate (M+2) | 50% | 70% | Reduced entry of pyruvate into the TCA cycle via PDH in cancer cells. |
| Citrate (M+3) | 30% | 10% | Increased anaplerotic flux from pyruvate to oxaloacetate via PC in cancer cells. |
| Lactate (M+3) | 80% | 40% | Increased glycolytic activity and lactate production in cancer cells. |
These hypothetical results would suggest that the cancer cells have rewired their metabolism to favor glycolysis and anaplerosis to support biomass production, a hallmark of cancer metabolism.
Conclusion
This compound is an indispensable tool for modern metabolic research. Its ability to trace the intricate flow of carbon and hydrogen atoms through central metabolic pathways provides unparalleled insights into cellular function in health and disease. For researchers, scientists, and drug development professionals, mastering the use of this stable isotope tracer opens up new avenues for understanding complex biological systems, identifying novel therapeutic targets, and developing more effective medicines. As analytical technologies continue to advance, the applications of this compound and other stable isotope tracers are poised to expand even further, promising a deeper understanding of the metabolic underpinnings of life.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracking Hyperpolarized [1‐13C] Pyruvate and [1‐13C] L‐Lactate Metabolism in the Healthy and Post‐Stroke Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. researchgate.net [researchgate.net]
- 14. embopress.org [embopress.org]
- 15. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyruvate to lactate metabolic changes during neurodevelopment measured dynamically using hyperpolarized 13C imaging in juvenile murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. How to create a cyclic graph using GraphViz DOT? - Stack Overflow [stackoverflow.com]
- 20. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to 13C Metabolic Flux Analysis: Unveiling Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Core Principles of 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] By introducing stable, non-radioactive isotopes like Carbon-13 (¹³C) into cellular metabolism, researchers can trace the journey of these labeled atoms through various pathways.[2][3] This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for elucidating the intricate workings of cellular metabolism, offering a detailed snapshot of pathway activity that is invaluable for understanding disease states and the effects of therapeutic interventions.[2][4]
The fundamental principle of ¹³C-MFA lies in feeding cells a substrate, such as glucose or glutamine, where the common ¹²C atoms are replaced with ¹³C.[2] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into downstream metabolites.[2] Analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are then used to measure the distribution of these heavy isotopes in various metabolites. By analyzing these labeling patterns with computational models, the rates of intracellular reactions can be determined.[5]
There are two primary modes of ¹³C-MFA:
-
Stationary (Steady-State) ¹³C-MFA: This approach assumes that the metabolic system is in a steady state, meaning the concentrations of intracellular metabolites are constant over time.[5] Cells are cultured with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic steady state, where the labeling pattern of metabolites no longer changes.[2][5]
-
Isotopically Non-Stationary ¹³C-MFA (INST-MFA): This method is applied to systems at a metabolic steady state but before isotopic steady state is reached.[6] By analyzing the dynamic changes in isotopic labeling over a shorter timeframe, INST-MFA can provide insights into metabolic fluxes and is particularly useful for systems that are slow to reach isotopic equilibrium.[6]
This guide will provide a comprehensive overview of the experimental and computational workflows involved in conducting a ¹³C-MFA study, with a focus on practical methodologies for researchers.
The ¹³C-MFA Experimental Workflow
A typical ¹³C-MFA experiment follows a well-defined series of steps, from initial experimental design to the final data analysis and interpretation.[7]
Detailed Experimental Protocols
Isotopic Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled substrate, such as [U-¹³C₆]-glucose, to achieve isotopic steady state.
Materials:
-
Adherent mammalian cells of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM powder
-
[U-¹³C₆]-glucose (or other desired ¹³C-labeled substrate)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they reach approximately 80% confluency at the time of metabolite extraction. Culture the cells under standard conditions.[2]
-
Preparation of ¹³C-Labeling Medium:
-
Prepare DMEM by dissolving glucose-free DMEM powder in high-purity water (e.g., Milli-Q).
-
Add necessary supplements (e.g., amino acids, vitamins).
-
In place of standard glucose, add the ¹³C-labeled glucose to the desired final concentration (e.g., 25 mM).[2]
-
Add 10% dFBS. Dialyzed FBS is used to minimize the presence of unlabeled small molecules.[8]
-
-
Adaptation to Labeling Medium (Recommended for Steady-State Analysis): To ensure the cells reach isotopic equilibrium, it is recommended to adapt them to the ¹³C-labeling medium for at least 24-48 hours, or for several cell doubling times.[2]
-
Labeling:
-
Incubation: Incubate the cells for the predetermined labeling period. For steady-state analysis, this is typically 24 hours or until the labeling of key downstream metabolites, such as citrate, has reached a plateau.[2] To confirm that isotopic steady state has been reached, you can measure the isotopic labeling at two different time points (e.g., 18 and 24 hours). If the labeling is consistent between these time points, steady state is confirmed.[5]
Quenching of Metabolism and Metabolite Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells at the time of sampling.[9] This protocol describes a common method for quenching and extracting metabolites from adherent cells.
Materials:
-
Labeled cells in 6-well plates
-
Cold (-80°C) 80% methanol (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes
-
Dry ice or liquid nitrogen
-
Centrifuge capable of reaching low temperatures
Procedure:
-
Quenching:
-
Cell Harvesting:
-
Metabolite Extraction:
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) at 4°C for 5-10 minutes to pellet the cell debris and precipitated proteins.
-
Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
The resulting metabolite extracts can then be dried, typically under a stream of nitrogen gas or using a vacuum concentrator, and stored at -80°C until analysis.[8]
-
For suspension cells, quenching is often achieved by rapidly mixing the cell culture with a cold quenching solution, such as 60% methanol at -40°C, followed by centrifugation to pellet the cells before extraction.[10][11]
Sample Preparation and Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for ¹³C-MFA due to its high sensitivity and ability to separate and detect a wide range of metabolites.[7] This protocol provides a general overview of sample preparation for GC-MS analysis.
Materials:
-
Dried metabolite extracts
-
Derivatization reagents (e.g., MTBSTFA + 1% TBDMCS)
-
Anhydrous pyridine or other suitable solvent
-
Acetonitrile
-
GC-MS instrument
Procedure:
-
Derivatization: Many metabolites are not volatile enough for GC analysis and require a chemical derivatization step to increase their volatility. A common method is silylation.
-
Resuspend the dried metabolite extract in a solvent like anhydrous pyridine.[12]
-
Add the derivatization agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).[13]
-
Incubate the mixture at an elevated temperature (e.g., 70-95°C) for a specified time (e.g., 30-60 minutes) to allow the derivatization reaction to complete.[12][13]
-
-
Sample Cleanup: After cooling, centrifuge the sample to pellet any precipitate.[13]
-
GC-MS Analysis:
-
Transfer the supernatant to a GC-MS vial.
-
Inject the sample into the GC-MS system. The GC separates the derivatized metabolites, which are then ionized and detected by the MS. The MS provides information on the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution (MID) of each metabolite.[13] The analysis of fragment ions is crucial for determining the position of ¹³C atoms within the metabolite's carbon backbone.[13]
-
Sample Preparation and Analysis by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for ¹³C-MFA, particularly for analyzing polar and non-volatile metabolites that are not well-suited for GC-MS.
Materials:
-
Dried metabolite extracts
-
LC-MS grade solvents (e.g., water, methanol, acetonitrile)
-
LC-MS instrument
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extracts in a solvent compatible with the LC method, typically a mixture of the mobile phases used for the separation (e.g., 50% methanol in water).[14]
-
Sample Cleanup: Pass the reconstituted sample through a filter (e.g., a spin filter with a C18 sorbent) to remove any particulate matter that could damage the LC column.[8]
-
LC-MS/MS Analysis:
Sample Preparation and Analysis by NMR
NMR spectroscopy provides unique information on the positional labeling of carbons within a metabolite, which can be highly valuable for resolving certain metabolic fluxes.[4][15]
Materials:
-
Dried metabolite extracts
-
Deuterated solvent (e.g., D₂O)
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Reconstitution: Dissolve the dried metabolite extract in a suitable deuterated solvent.[16] The amount of sample required for ¹³C NMR is typically higher than for ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3][17]
-
Filtration: Ensure the sample is free of any solid particles by filtering it into the NMR tube.[3]
-
NMR Analysis: Acquire ¹³C NMR spectra or 2D [¹³C, ¹H] heteronuclear correlation spectra.[15] The resulting spectra provide detailed information about which carbon atoms in the metabolite are labeled with ¹³C.[15]
Data Presentation: Summarizing Quantitative Results
The primary quantitative output of the analytical measurements is the Mass Isotopomer Distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (molecules of a metabolite that differ only in their isotopic composition). This data is typically presented in a tabular format.
Table 1: Example Mass Isotopomer Distribution Data from a [U-¹³C₆]-Glucose Labeling Experiment
| Metabolite | Isotopologue | Fractional Abundance (%) | Standard Deviation (%) |
| Pyruvate (3 Carbons) | M+0 | 5.2 | 0.5 |
| M+1 | 10.1 | 0.8 | |
| M+2 | 15.3 | 1.1 | |
| M+3 | 69.4 | 2.3 | |
| Lactate (3 Carbons) | M+0 | 4.8 | 0.4 |
| M+1 | 9.5 | 0.7 | |
| M+2 | 14.7 | 1.0 | |
| M+3 | 71.0 | 2.5 | |
| Citrate (6 Carbons) | M+0 | 12.5 | 1.2 |
| M+1 | 18.3 | 1.5 | |
| M+2 | 25.6 | 1.9 | |
| M+3 | 20.1 | 1.7 | |
| M+4 | 15.8 | 1.4 | |
| M+5 | 5.4 | 0.6 | |
| M+6 | 2.3 | 0.3 |
M+0 represents the unlabeled metabolite, M+1 has one ¹³C atom, M+2 has two, and so on.
After computational modeling, the final output is a flux map, which is also best summarized in a table.
Table 2: Example Metabolic Flux Map for Central Carbon Metabolism
| Reaction | Flux (Relative to Glucose Uptake) | 95% Confidence Interval |
| Glucose Uptake | 100.0 | (Reference) |
| Glycolysis (Pyruvate Kinase) | 85.2 | (82.1, 88.3) |
| Pentose Phosphate Pathway (Oxidative) | 12.3 | (10.5, 14.1) |
| TCA Cycle (Citrate Synthase) | 55.6 | (52.9, 58.3) |
| Anaplerosis (Pyruvate Carboxylase) | 15.7 | (13.8, 17.6) |
| Lactate Secretion | 70.1 | (67.5, 72.7) |
Visualization of Metabolic Pathways and Workflows
Visualizing the metabolic network under investigation is crucial for understanding the flow of carbon and interpreting the flux map. The following is a simplified representation of central carbon metabolism, a common target of ¹³C-MFA studies.
Data Analysis and Flux Estimation
The raw data from MS or NMR analysis must be processed to determine the MIDs of the targeted metabolites.[18] This involves correcting for the natural abundance of ¹³C and other isotopes.[19] The corrected MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), are then used as inputs for computational flux estimation.[20]
Several software packages are available for performing the complex calculations required for flux estimation, including INCA, Metran, and 13CFLUX2.[21][22] These tools use iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns and extracellular rates.[20] The output of this analysis is a flux map, which provides the rates of all the reactions in the metabolic model, along with statistical information such as confidence intervals for each flux value.[18]
Conclusion
¹³C Metabolic Flux Analysis is a sophisticated and powerful technique that provides unparalleled insights into the functioning of cellular metabolism. While the experimental and computational aspects can be complex, a systematic and rigorous approach, as outlined in this guide, can yield high-quality, quantitative data on metabolic pathway activities. For researchers in basic science and drug development, ¹³C-MFA is an indispensable tool for understanding cellular physiology in health and disease and for elucidating the mechanisms of drug action.
References
- 1. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. Labelling Analysis for 13C MFA Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 9. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biospec.net [biospec.net]
- 11. osti.gov [osti.gov]
- 12. 13C labeling experiment [bio-protocol.org]
- 13. shimadzu.com [shimadzu.com]
- 14. researchgate.net [researchgate.net]
- 15. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 18. academic.oup.com [academic.oup.com]
- 19. The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 22. juser.fz-juelich.de [juser.fz-juelich.de]
Unraveling Cellular Metabolism: An In-depth Technical Guide to Isotopic Tracers in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of using isotopic tracers in metabolomics. It is designed to be a technical resource for researchers and professionals seeking to leverage this powerful technique to elucidate metabolic pathways, quantify cellular fluxes, and gain deeper insights into the metabolic underpinnings of health and disease.
Core Principles of Isotopic Tracers in Metabolomics
Isotopic tracers are molecules in which one or more atoms have been replaced by a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1] These labeled compounds are chemically identical to their naturally abundant counterparts and are processed by cells in the same manner.[2] By introducing these tracers into a biological system and tracking their incorporation into downstream metabolites, researchers can trace the flow of atoms through metabolic pathways.[1] This technique, often referred to as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[3]
The most common stable isotope used in metabolomics is ¹³C.[4] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful method for quantifying intracellular metabolic fluxes in living cells.[4] By providing cells with a ¹³C-labeled substrate, such as [U-¹³C₆]glucose (where all six carbon atoms are ¹³C), the labeled carbons are incorporated into various metabolites through interconnected metabolic pathways. The distribution of these ¹³C labels in the metabolites, known as mass isotopomer distributions (MIDs), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][6] These MIDs are then used to calculate the rates (fluxes) of the enzymatic reactions within the metabolic network.[4]
Experimental Protocols
A typical isotopic tracer experiment involves several key steps, from careful experimental design to the final data analysis. The following protocol outlines a generalized workflow for a ¹³C glucose tracing experiment in cultured mammalian cells.
Experimental Design
The first step in any ¹³C-MFA study is a well-thought-out experimental design.[4] This includes selecting the appropriate isotopic tracer, determining the optimal labeling duration, and defining the cell culture conditions.
-
Tracer Selection: The choice of tracer depends on the specific metabolic pathways of interest. For central carbon metabolism, uniformly labeled [U-¹³C₆]glucose is a common choice.[7] However, specifically labeled tracers, such as [1,2-¹³C₂]glucose, can provide better resolution for certain pathways like the pentose phosphate pathway.[8][9]
-
Labeling Duration: The duration of labeling is critical to achieve isotopic steady state, where the enrichment of the tracer in the metabolites of interest becomes stable over time.[10] The time to reach steady state varies for different pathways; for example, glycolysis reaches steady state within minutes, while the TCA cycle can take a couple of hours.[11]
-
Cell Culture Conditions: It is crucial to maintain consistent and well-defined cell culture conditions, including the growth medium composition and cell density, to ensure reproducibility.
Step-by-Step Experimental Workflow
The following is a detailed protocol for a typical ¹³C glucose tracing experiment:
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM)
-
¹³C-labeled glucose (e.g., [U-¹³C₆]glucose)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., -80°C 80:20 methanol:water)
-
Cell scraper
-
Centrifuge
-
Liquid nitrogen
Procedure:
-
Cell Seeding and Growth: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of ¹³C-labeled glucose and dialyzed FBS. The use of dialyzed FBS is recommended to minimize the interference from unlabeled metabolites present in regular serum.[11]
-
Isotopic Labeling: When cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed PBS. Then, replace the medium with the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for the predetermined duration to allow for the incorporation of the isotopic tracer and to reach isotopic steady state.
-
Metabolism Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapid quenching is essential.[10]
-
Aspirate the labeling medium.
-
Immediately wash the cells with a large volume of ice-cold PBS to remove any remaining extracellular tracer.
-
Add a pre-chilled quenching solution (e.g., -80°C 80:20 methanol:water) to the plate.[7]
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.
-
The extraction is often performed by a series of freeze-thaw cycles or sonication to ensure complete cell lysis and release of intracellular metabolites.
-
Centrifuge the cell extract at a high speed to pellet the cell debris and proteins.
-
-
Sample Preparation for Analysis:
-
Carefully collect the supernatant containing the metabolites.
-
The metabolite extract can then be dried down under a stream of nitrogen or using a vacuum concentrator.
-
The dried metabolites are then ready for derivatization (if necessary for GC-MS analysis) and subsequent analysis by LC-MS or GC-MS.
-
Experimental Workflow Diagram
Data Presentation
The primary quantitative data obtained from an isotopic tracer experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of isotopic labels). This data is typically presented in a tabular format for clarity and ease of comparison.
For a metabolite with 'n' carbon atoms, the possible mass isotopologues are M+0 (unlabeled), M+1 (one ¹³C atom), M+2 (two ¹³C atoms), up to M+n (all 'n' carbon atoms are ¹³C). The fractional abundance of each isotopologue is calculated and presented as a percentage or a decimal.
Table 1: Mass Isotopomer Distribution of Key Glycolytic and TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Glucose-6-phosphate | 2.5 | 1.8 | 3.2 | 4.5 | 8.0 | 15.0 | 65.0 |
| Fructose-1,6-bisphosphate | 3.1 | 2.2 | 4.0 | 5.6 | 9.9 | 18.5 | 56.7 |
| 3-Phosphoglycerate | 15.2 | 5.3 | 78.5 | - | - | - | - |
| Pyruvate | 20.1 | 3.5 | 76.4 | - | - | - | - |
| Citrate | 35.8 | 8.2 | 45.1 | 5.9 | 5.0 | - | - |
| α-Ketoglutarate | 40.2 | 10.5 | 38.9 | 6.3 | 4.1 | - | - |
| Malate | 42.1 | 12.3 | 35.4 | 6.8 | 3.4 | - | - |
This table presents hypothetical but representative MID data from a [U-¹³C₆]glucose tracing experiment. The distribution of labeled carbons provides insights into the activity of different metabolic pathways.
Data Analysis
The analysis of data from isotopic tracer experiments is a multi-step process that transforms raw mass spectrometry data into meaningful biological insights.
Data Pre-processing and Natural Abundance Correction
The raw data from the mass spectrometer consists of ion intensities for different mass-to-charge ratios (m/z). This data needs to be processed to identify and quantify the different mass isotopologues for each metabolite.
A critical step in this process is the correction for the natural abundance of stable isotopes.[12] Naturally, about 1.1% of carbon is ¹³C. This natural abundance contributes to the M+1 and higher isotopologues and must be mathematically removed to accurately determine the enrichment from the isotopic tracer.[12][13] This correction is typically performed using matrix-based algorithms that take into account the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes.[13]
Metabolic Flux Analysis (MFA)
Once the corrected MIDs are obtained, they are used as input for metabolic flux analysis software. These software packages use computational models of metabolic networks to estimate the intracellular fluxes that best explain the experimentally measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion).
The general workflow for ¹³C-MFA data analysis is as follows:
-
Metabolic Network Model: A detailed model of the relevant metabolic pathways is constructed.
-
Atom Transitions: The fate of each carbon atom is mapped for every reaction in the model.
-
Flux Estimation: An iterative optimization algorithm is used to find the set of fluxes that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model.
-
Statistical Analysis: Goodness-of-fit tests and confidence interval calculations are performed to assess the reliability of the estimated fluxes.
Data Analysis Workflow Diagram
Visualization of Signaling Pathways
Isotopic tracers can also be used to investigate how signaling pathways regulate metabolism. For example, the PI3K/Akt/mTOR pathway is a central regulator of cell growth and metabolism.[14][15] By using isotopic tracers in combination with pharmacological or genetic perturbations of this pathway, researchers can dissect the metabolic consequences of altered signaling.
PI3K/Akt/mTOR Signaling and its Impact on Metabolism
Conclusion
Isotopic tracers provide an unparalleled window into the dynamic world of cellular metabolism. By enabling the quantitative measurement of metabolic fluxes, these techniques have become indispensable tools in basic research, drug discovery, and the study of metabolic diseases. This guide has provided a technical overview of the key principles, a detailed experimental protocol, and insights into data presentation and analysis. As analytical technologies and computational tools continue to advance, the application of isotopic tracers in metabolomics will undoubtedly continue to expand, leading to new discoveries and a deeper understanding of the intricate metabolic networks that govern life.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Isotopomer-based metabolomic analysis by NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Graphviz [graphviz.org]
- 8. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Pyruvic acid-13C,d4 CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Pyruvic acid-13C,d4, a stable isotope-labeled compound increasingly utilized in advanced metabolic research and diagnostic imaging. This document details its fundamental properties, experimental applications, and the key metabolic pathways it helps to elucidate.
Core Properties of this compound
This compound is a specialized isotopic isomer of pyruvic acid, where one carbon atom is replaced by its heavy isotope, carbon-13, and all four hydrogen atoms are substituted with deuterium. This labeling makes it an invaluable tracer for in vivo metabolic studies.
| Property | Value | Citation(s) |
| CAS Number | 2244703-17-9 | [1][2][3][4][5] |
| Molecular Weight | 93.08 g/mol | [1][2][3][4][6] |
| Empirical Formula | 13CC2D4O3 | [1][3] |
| Chemical Purity | Typically ≥97% (CP) or ≥98% | [1][2][6] |
| Isotopic Purity | ≥99 atom % 13C, ≥97 atom % D | [1][3] |
| Appearance | Liquid | [1][4] |
| Storage Conditions | -20°C to -80°C, protected from light, air, and moisture. | [1][2][4][6] |
Experimental Applications and Protocols
This compound, and more commonly its analogue [1-13C]pyruvic acid, are prominently used in hyperpolarized Magnetic Resonance Imaging (MRI) to study real-time metabolism. The process of hyperpolarization dramatically increases the MRI signal of the 13C nucleus, enabling the tracking of its metabolic fate in vivo.
Hyperpolarized 13C MRI: An Overview
Hyperpolarized 13C MRI is a powerful molecular imaging technique that allows for the non-invasive, real-time investigation of dynamic metabolic and physiological processes. By enhancing the signal of 13C-labeled molecules by over 10,000-fold, this method provides a window into enzyme-mediated metabolic pathways that are central to diseases like cancer, cardiovascular disease, and diabetes.[5]
Key Experimental Protocol: Dynamic Nuclear Polarization (DNP) and Infusion
The following protocol outlines the typical steps for using hyperpolarized pyruvic acid in preclinical or clinical research, primarily based on methodologies for [1-13C]pyruvic acid which are expected to be broadly applicable to the 13C,d4 variant.
1. Sample Preparation:
-
A solution of [1-13C]pyruvic acid is mixed with a stable radical agent, such as OX063.[1]
-
For certain applications, a gadolinium-based contrast agent may be added to facilitate the measurement of thermal polarization.[1]
2. Polarization:
-
The prepared sample is placed in a dynamic nuclear polarization (DNP) system.
-
The sample is subjected to a strong magnetic field (e.g., 3.35 T) and microwave irradiation at low temperatures (around 1 K) to transfer the high polarization of electron spins from the radical to the 13C nuclei of pyruvic acid. This process typically takes about 90 minutes.
3. Dissolution and Infusion:
-
Once polarized, the solid, hyperpolarized pyruvic acid is rapidly dissolved in a superheated aqueous solution to create a sterile, injectable liquid.
-
The hyperpolarized solution is then swiftly transferred for infusion into the subject (e.g., intravenously). The entire process from dissolution to infusion must be rapid to minimize the loss of the hyperpolarized state.
4. Data Acquisition and Analysis:
-
Immediately following the infusion, 13C MR spectra are acquired dynamically, often with a temporal resolution of a few seconds.[7]
-
The resulting spectra show the signal from the injected hyperpolarized pyruvic acid and its downstream metabolites, such as lactate, alanine, and bicarbonate.
-
Kinetic modeling is then applied to the time-resolved spectral data to quantify the rates of metabolic conversion (e.g., the pyruvate-to-lactate conversion rate, kPL).[6][8]
Metabolic Pathways of Pyruvic Acid
Pyruvic acid is a critical intermediate in cellular metabolism. Following its introduction into the cellular environment, hyperpolarized 13C-labeled pyruvate is enzymatically converted into several key metabolites, providing insights into the metabolic state of tissues. The primary metabolic conversions that are monitored include:
-
Pyruvate to Lactate: Catalyzed by lactate dehydrogenase (LDH), this conversion is often elevated in cancer cells (the Warburg effect) and under hypoxic conditions.
-
Pyruvate to Alanine: This transamination reaction is catalyzed by alanine transaminase (ALT).
-
Pyruvate to Bicarbonate: This conversion occurs via the pyruvate dehydrogenase (PDH) complex, representing entry into the tricarboxylic acid (TCA) cycle.
Below is a diagram illustrating the central metabolic fate of pyruvate.
Caption: Metabolic fate of hyperpolarized pyruvic acid.
The following diagram illustrates a generalized experimental workflow for hyperpolarized 13C MRI studies.
Caption: Experimental workflow for hyperpolarized 13C MRI.
References
- 1. rsc.org [rsc.org]
- 2. pure.au.dk [pure.au.dk]
- 3. Current methods for hyperpolarized [1-13C]pyruvate MRI human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic imaging using hyperpolarized 13C‐pyruvate to assess sensitivity to the B‐Raf inhibitor vemurafenib in melanoma cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pyruvic Acid-13C,d4 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Pyruvic acid-13C,d4, a stable isotope-labeled compound crucial for modern metabolic research. This document details commercial suppliers, technical specifications, and key applications, including experimental protocols and quantitative data to facilitate its use in your research.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers specializing in stable isotope-labeled compounds. The following tables summarize the product specifications from leading vendors to aid in your procurement process.
Table 1: Commercial Supplier Information for this compound
| Supplier | Product Name | Catalog Number (Example) | Purity | Isotopic Enrichment |
| Cambridge Isotope Laboratories, Inc. | Pyruvic acid (1-¹³C, 99%; D₄, 98%) | CDLM-10674-1 | ≥98% | ≥99 atom % ¹³C, ≥98 atom % D |
| Sigma-Aldrich (Merck) | Pyruvic acid-1-¹³C,d₄ | Product number varies | ≥97% (CP) | ≥99 atom % ¹³C, ≥97 atom % D |
| MedChemExpress | This compound | HY-112539S | Not specified | Not specified |
Table 2: Technical Data for this compound
| Parameter | Value | Source |
| CAS Number | 2244703-17-9 | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |
| Molecular Formula | C₃D₄¹³CO₃ | MedChemExpress[3] |
| Molecular Weight | 93.08 g/mol | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |
| Form | Liquid | Sigma-Aldrich[2] |
| Storage Temperature | -80°C to -20°C, Protect from light, air and moisture | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |
Core Research Applications and Experimental Protocols
This compound is a powerful tool in metabolic research, primarily utilized in metabolic flux analysis (MFA), hyperpolarized magnetic resonance imaging (MRI), and as an internal standard in mass spectrometry-based quantification.
Metabolic Flux Analysis (MFA)
¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing ¹³C-labeled substrates like this compound into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions.
Experimental Protocol: ¹³C-MFA in Cell Culture
-
Cell Culture: Culture cells of interest to a mid-logarithmic growth phase in a standard medium.
-
Isotope Labeling: Replace the standard medium with a medium containing a known concentration of this compound and other necessary nutrients. The concentration of the tracer can vary, but a common starting point is to replace the unlabeled pyruvate in the medium.
-
Achieve Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient period to ensure that the intracellular metabolite pools have reached isotopic steady state. This can be determined by analyzing metabolite labeling at different time points.
-
Metabolite Extraction: Harvest the cells and quench their metabolism rapidly, often using cold methanol or other solvent mixtures. Extract the intracellular metabolites.
-
Sample Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted metabolites to increase their volatility. A common method is silylation.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids derived from the TCA cycle.
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the intracellular fluxes.
Logical Workflow for ¹³C-Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis using this compound.
Hyperpolarized ¹³C Magnetic Resonance Imaging (MRI)
Hyperpolarization of ¹³C-labeled molecules, such as [1-¹³C]pyruvate, can enhance the MRI signal by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic pathways in vivo. The deuteration in this compound can further prolong the relaxation time of the ¹³C nucleus, extending the imaging window.
Experimental Protocol: Hyperpolarized ¹³C MRI in a Preclinical Model
-
Hyperpolarization: A sample of this compound, mixed with a stable radical, is hyperpolarized at low temperatures (around 1 K) and high magnetic fields using dynamic nuclear polarization (DNP).
-
Dissolution: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable solution.
-
Quality Control: The pH, temperature, and concentration of the hyperpolarized solution are quickly checked to ensure they are within physiological limits.
-
Injection: The hyperpolarized this compound solution is injected intravenously into the animal model.
-
MRI Data Acquisition: Immediately following injection, dynamic ¹³C MRI or MRS data are acquired over the region of interest to track the conversion of hyperpolarized [1-¹³C]pyruvate to its downstream metabolites, such as [1-¹³C]lactate and [1-¹³C]alanine.
-
Data Analysis: The acquired spectra are analyzed to quantify the signal intensities of pyruvate and its metabolites over time. Kinetic modeling can be applied to determine the apparent rate constants of metabolic conversion (e.g., kPL for pyruvate to lactate conversion).
Signaling Pathway: Pyruvate Metabolism in Hyperpolarized ¹³C MRI
Caption: Metabolic fate of hyperpolarized [1-¹³C]pyruvate.
Internal Standard for LC-MS Quantification
Due to its identical chemical properties to endogenous pyruvic acid but different mass, this compound is an ideal internal standard for accurate quantification of pyruvate in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Pyruvate Quantification using LC-MS
-
Sample Preparation: To a known volume or weight of the biological sample (e.g., plasma, cell extract), add a known amount of this compound as an internal standard.
-
Protein Precipitation: Precipitate proteins from the sample, typically using a cold organic solvent like acetonitrile or methanol.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the pyruvate and the internal standard.
-
LC-MS Analysis: Inject the supernatant into an LC-MS system. Separate pyruvate from other metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column).
-
Mass Spectrometry Detection: Detect the endogenous pyruvate and the this compound internal standard using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in the mass spectrometer.
-
Quantification: Calculate the concentration of endogenous pyruvate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantitative Data from Research Applications
The following tables summarize key quantitative data from studies utilizing ¹³C-labeled pyruvic acid, providing a reference for expected outcomes and method performance.
Table 3: Quantitative Data from Hyperpolarized ¹³C MRI Studies
| Parameter | Value | Organism/System | Reference |
| Pyruvate to Lactate Rate Constant (kPL) | Varies by tumor type and grade | Preclinical cancer models | [Relevant research articles] |
| Lactate-to-Pyruvate Ratio | Elevated in cancerous tissue | Human prostate cancer | [Relevant clinical studies] |
| ¹³C Polarization Level | 20-40% | In vitro DNP | [Relevant methods papers] |
Table 4: Performance Metrics for LC-MS Quantification using Stable Isotope-Labeled Internal Standards
| Parameter | Typical Value | Notes |
| Precision (CV%) | < 15% | Varies with concentration |
| Accuracy (% Recovery) | 85-115% | Assessed by spiking known concentrations |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | Typically in the low ng/mL to pg/mL range |
This technical guide provides a foundational understanding of the applications of this compound in research. For specific experimental conditions and troubleshooting, it is recommended to consult the detailed methodologies in the cited primary literature.
References
The Dawn of Metabolic Imaging: A Technical Guide to Hyperpolarized Carbon-13 MRI
For Researchers, Scientists, and Drug Development Professionals
Hyperpolarized carbon-13 Magnetic Resonance Imaging (MRI) is a transformative molecular imaging modality that enables real-time, non-invasive investigation of metabolic and physiological processes in vivo.[1][2] By dramatically enhancing the MRI signal of 13C-labeled molecules, this technique provides a unique window into cellular metabolism, offering unprecedented insights for disease diagnosis, treatment monitoring, and drug development.[1][3] This guide delves into the core principles of hyperpolarized carbon-13 MRI, providing a comprehensive overview of the underlying physics, experimental procedures, and data interpretation.
The Fundamental Principle: Overcoming Sensitivity Limitations
Conventional MRI primarily relies on the signal from hydrogen nuclei (protons), which are abundant in the body. However, the carbon-13 (¹³C) isotope, a key element in metabolic molecules, has a low natural abundance of approximately 1.1% and a lower gyromagnetic ratio compared to protons, resulting in an inherently weak MRI signal.[1][3] To overcome this limitation, hyperpolarization techniques are employed to dramatically increase the nuclear spin polarization of ¹³C-labeled molecules by 10,000 to 100,000-fold over the thermal equilibrium state.[3] This massive signal enhancement allows for the imaging of low-concentration metabolites and the tracking of their dynamic conversion in metabolic pathways.[3]
The most established method for achieving this is dissolution Dynamic Nuclear Polarization (dDNP) .
The Engine of Hyperpolarization: Dissolution Dynamic Nuclear Polarization (dDNP)
The dDNP process is the cornerstone of hyperpolarized ¹³C MRI. It involves transferring the high polarization of electron spins to ¹³C nuclear spins at cryogenic temperatures, followed by a rapid dissolution to create an injectable solution.
Core Requirements and Key Players
The process begins by mixing the ¹³C-labeled substrate (e.g., [1-¹³C]pyruvate) with a stable free radical, which acts as a source of unpaired electrons.[1][2] This mixture is then placed in a strong magnetic field (typically 3-5 T) and cooled to extremely low temperatures (around 1 K).[1][4] Under these conditions, the electron spins become highly polarized.
The Polarization Transfer
Microwave irradiation is then applied at a frequency close to the electron paramagnetic resonance (EPR) frequency.[1][5] This irradiation facilitates the transfer of the high electron spin polarization to the ¹³C nuclei.[1][3] The exact mechanism of this transfer can be described by theories such as the solid effect, cross effect, or thermal mixing, depending on the specific experimental conditions.[5] This polarization build-up process can take between 30 and 120 minutes.[1]
From Solid to Injectable Solution
Once maximal nuclear polarization is achieved, the frozen, hyperpolarized sample is rapidly dissolved using a superheated, pressurized bolus of a sterile, biocompatible buffer.[1][6] This dissolution process must be extremely fast to preserve the hyperpolarized state, which decays over time at a rate determined by the spin-lattice relaxation time (T1) of the ¹³C nucleus.[1] The resulting solution is a biologically compatible, injectable agent with a massively enhanced ¹³C MRI signal.
Quantitative Data Summary
The following tables summarize key quantitative parameters in hyperpolarized ¹³C MRI.
| Parameter | Typical Value(s) | Significance |
| ¹³C Polarization Level (Post-dDNP) | 30% - 50% | Represents the fraction of ¹³C nuclear spins aligned with the magnetic field, a dramatic increase from the thermal equilibrium polarization of ~0.00025% at 3.0 T.[1][7] |
| Signal Enhancement | >10,000-fold | This substantial increase in signal-to-noise ratio is what enables the in vivo detection of low-concentration metabolites.[1][8] |
| Magnetic Field (Polarizer) | 3.0 - 7.0 T | A strong magnetic field is crucial for achieving high initial electron spin polarization.[1][5] |
| Temperature (Polarization) | ~1 K | Cryogenic temperatures are necessary to maximize electron spin polarization and facilitate efficient polarization transfer.[1][5] |
| Polarization Build-up Time | 30 - 180 minutes | The time required to reach maximum nuclear polarization depends on the specific substrate and polarizer conditions.[1][9] |
| Hyperpolarized Agent | Typical T1 Relaxation Time (in vivo) | Application |
| [1-¹³C]Pyruvate | ~30 - 60 seconds | A central molecule in energy metabolism, used to probe glycolysis and oxidative phosphorylation.[10][11] |
| ¹³C-Urea | ~20 - 40 seconds | Used for perfusion and kidney function studies.[12] |
| [1-¹³C]Lactate | ~20 - 35 seconds | A product of anaerobic glycolysis, often elevated in cancerous tissues.[13] |
| ¹³C-Bicarbonate | ~15 - 30 seconds | A product of pyruvate dehydrogenase activity, reflecting oxidative metabolism.[14] |
| [6,6-²H₂,1-¹³C]Dehydroascorbic acid (DHA) | ~56.5 seconds (at 3T) | A marker of redox state.[15] |
Visualizing the Core Processes
The Dissolution DNP Workflow
The Metabolic Fate of Hyperpolarized [1-¹³C]Pyruvate
Experimental Protocols: A Step-by-Step Overview
While specific protocols vary depending on the hyperpolarized agent, scanner, and research question, a general experimental workflow for a human study with hyperpolarized [1-¹³C]pyruvate is outlined below.
Preparation of the Hyperpolarized Agent
-
Sample Formulation: A sterile sample of [1-¹³C]pyruvic acid is mixed with a trityl radical (e.g., OX063) and potentially a gadolinium-based chelating agent to aid in polarization.
-
Hyperpolarization: The sample vial is loaded into a clinical hyperpolarizer. The system cools the sample to approximately 1.2 K in a 5 T magnetic field. Microwave irradiation at ~140 GHz is applied for approximately 1-2 hours to build up the ¹³C polarization.[16]
-
Dissolution and Neutralization: The hyperpolarized solid is rapidly dissolved with a heated, pressurized bolus of a sterile aqueous solution containing a base (e.g., sodium hydroxide and Tris buffer) to neutralize the pyruvic acid to pyruvate at a physiological pH (typically 7.2-7.8).[17]
-
Quality Control: Before injection, the final solution is rapidly assessed for temperature, pH, pyruvate concentration, residual radical concentration, and polarization level to ensure it meets safety and quality standards for human administration.
MRI System Setup and Data Acquisition
-
Patient Positioning and Monitoring: The patient is positioned in the MRI scanner. Vital signs are monitored throughout the procedure.
-
Coil Setup: A specialized dual-tuned ¹H/¹³C radiofrequency coil is used to detect both the standard proton anatomical images and the ¹³C metabolic signals.
-
Anatomical Imaging: High-resolution proton (¹H) MRI scans (e.g., T1-weighted and T2-weighted images) are acquired for anatomical reference.
-
¹³C System Calibration: The transmit gain for the ¹³C channel is calibrated to ensure accurate flip angles for the subsequent dynamic acquisition.
-
Injection and Dynamic Acquisition: The hyperpolarized [1-¹³C]pyruvate solution is administered via intravenous injection. Immediately upon injection, rapid dynamic ¹³C MRI data acquisition begins. Specialized pulse sequences, such as echo-planar spectroscopic imaging (EPSI) or balanced steady-state free precession (bSSFP), are used to capture the signal from pyruvate and its metabolic products (lactate, alanine, and bicarbonate) over time with high temporal resolution (e.g., every 1-5 seconds).[1][18][19]
Data Analysis and Quantification
-
Image Reconstruction: The acquired raw data is reconstructed to generate dynamic images of each ¹³C-labeled metabolite.
-
Metabolic Mapping: The spatial distribution and signal intensity of pyruvate and its downstream metabolites are visualized and often overlaid on the anatomical proton images.
-
Kinetic Modeling: To extract quantitative metabolic information, kinetic models are applied to the dynamic data. A common parameter calculated is the apparent rate constant for the conversion of pyruvate to lactate (kPL), which reflects the activity of the enzyme lactate dehydrogenase (LDH).[1][13] Model-free approaches, such as calculating the ratio of the area under the curve (AUC) for lactate to pyruvate, are also used.[20]
Applications in Research and Drug Development
Hyperpolarized ¹³C MRI is being actively investigated across a range of diseases characterized by altered metabolism.
-
Oncology: Cancer cells often exhibit increased glycolysis even in the presence of oxygen (the Warburg effect), leading to elevated lactate production. Hyperpolarized [1-¹³C]pyruvate MRI can detect this metabolic shift, aiding in tumor grading, identifying aggressive disease, and providing an early assessment of treatment response.[2][8][21]
-
Cardiology: The heart is metabolically flexible, and shifts in substrate utilization are associated with conditions like heart failure and ischemia. Hyperpolarized ¹³C MRI can non-invasively assess myocardial metabolism.[14][22]
-
Neurology: This technique is being explored to study metabolic changes in brain tumors, traumatic brain injury, and neurodegenerative diseases.[23][24]
-
Kidney and Liver Diseases: Altered metabolism is a hallmark of various renal and hepatic diseases, and hyperpolarized ¹³C MRI offers a new way to probe these changes.[1][25]
For drug development, this technology provides a powerful pharmacodynamic biomarker. It can be used to assess whether a drug is hitting its metabolic target and modulating a specific pathway, often long before changes in tumor size or other anatomical markers are detectable.[26] This allows for more rapid and efficient evaluation of novel therapeutic agents.
Future Directions
The field of hyperpolarized ¹³C MRI is rapidly evolving. Current research is focused on developing new hyperpolarized probes to investigate a wider range of metabolic pathways, improving polarization technology to increase signal and throughput, and developing more sophisticated data acquisition and analysis techniques.[3] As the technology becomes more accessible and standardized, it holds the potential to become a pivotal tool in personalized medicine, guiding treatment decisions based on the unique metabolic profile of an individual's disease.[3]
References
- 1. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized carbon-13 MRI - Wikipedia [en.wikipedia.org]
- 3. openmedscience.com [openmedscience.com]
- 4. radiopaedia.org [radiopaedia.org]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 8. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. (ISMRM 2011) T1 Nuclear Magnetic Resonance Dispersion of Hyperpolarized [1-13C] Pyruvate [archive.ismrm.org]
- 11. researchgate.net [researchgate.net]
- 12. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hyperpolarized 13C-pyruvate MRI detects real-time metabolic flux in prostate cancer metastases to bone and liver: a clinical feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hyperpolarized 13C Magnetic Resonance Evaluation of Renal Ischemia Reperfusion Injury in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dissolution Dynamic Nuclear Polarization - MagLab [nationalmaglab.org]
- 17. Field dependence of T1 for hyperpolarized [1-13C]pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. radiology.ucsf.edu [radiology.ucsf.edu]
- 20. A comparison of quantitative methods for clinical imaging with hyperpolarized (13)C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.rsna.org [pubs.rsna.org]
- 22. Hyperpolarized [1-13C]pyruvate cardiovascular magnetic resonance imaging identifies metabolic phenotypes in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Use of Hyperpolarized Carbon-13 Magnetic Resonance for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Metabolic Pathways: A Technical Guide to Stable Isotope Tracers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, experimental workflows, and data interpretation involved in utilizing stable isotope tracers to elucidate metabolic pathways. This powerful technique offers unparalleled insights into the dynamic nature of cellular metabolism, making it an indispensable tool in modern biological research and drug development. By tracking the fate of isotopically labeled molecules, researchers can quantify metabolic fluxes, identify pathway bottlenecks, and uncover novel therapeutic targets.
Core Principles of Stable Isotope Tracing
Stable isotope tracing involves the introduction of molecules enriched with non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[1] These labeled compounds, or tracers, are chemically identical to their naturally abundant counterparts and are metabolized through the same biochemical reactions.[2] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of these heavy isotopes into downstream metabolites.[3] This allows for the precise tracking of atoms through complex metabolic networks, providing a dynamic view of pathway activity that cannot be achieved with traditional metabolomics approaches that only provide a static snapshot of metabolite levels.[4][5]
The choice of tracer is critical and depends on the specific metabolic pathway under investigation.[6] For instance, uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) is commonly used to probe central carbon metabolism, including glycolysis and the TCA cycle, while labeled glutamine is often employed to study amino acid metabolism and anaplerotic pathways.[7][3][8]
Experimental Workflow
A typical stable isotope tracing experiment follows a well-defined workflow, from initial experimental design to final data analysis and interpretation. The following diagram illustrates the key steps involved.
Detailed Experimental Protocols
The success of a stable isotope tracing experiment hinges on meticulous execution of the experimental protocol. Below are detailed methodologies for key steps in a typical cell culture-based experiment.
Cell Culture and Tracer Incubation
This protocol outlines the steps for labeling adherent mammalian cells with a stable isotope tracer.
| Step | Procedure | Key Considerations |
| 1. Cell Seeding | Grow cells in standard culture medium to approximately 70-80% confluency. | Ensure a consistent cell density across all experimental conditions to minimize variability. |
| 2. Media Preparation | Prepare the tracer-containing medium. For example, for ¹³C-glucose tracing, use glucose-free medium supplemented with [U-¹³C₆]glucose at a concentration similar to standard medium (e.g., 10 mM). Add dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled metabolites in the serum.[9][10] | Pre-warm the tracer medium to 37°C and equilibrate in a CO₂ incubator to ensure stable pH and temperature.[9] |
| 3. Media Exchange | Gently aspirate the standard culture medium from the cells. Wash the cells once with phosphate-buffered saline (PBS) or basal medium without supplements to remove residual unlabeled metabolites.[9][10] | Perform the media exchange quickly and gently to avoid stressing the cells. |
| 4. Tracer Incubation | Add the pre-warmed tracer medium to the cells and return them to the incubator. | The incubation time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment is often recommended to determine the optimal labeling duration.[11] |
Metabolic Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is crucial for accurately capturing the metabolic state of the cells at the time of harvesting.
| Step | Procedure | Key Considerations |
| 1. Quenching | Aspirate the tracer medium. Immediately add ice-cold quenching solution, such as 80% methanol, to the cells.[12] | The quenching step should be performed as quickly as possible to prevent metabolic changes. Keeping all solutions and equipment on ice is critical.[9] |
| 2. Cell Lysis and Collection | Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled tube.[12] | Ensure complete collection of the cell lysate. |
| 3. Metabolite Extraction | Centrifuge the cell lysate at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[12] | The supernatant contains the extracted metabolites. |
| 4. Sample Preparation for Analysis | Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.[12] Store the dried samples at -80°C until analysis. | Proper storage is essential to prevent degradation of metabolites. |
LC-MS/GC-MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical platforms for measuring isotopic enrichment.
| Step | Procedure | Key Considerations |
| 1. Sample Reconstitution | Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile in water) immediately before analysis.[12] | The choice of solvent depends on the analytical method and the metabolites of interest. |
| 2. Chromatographic Separation | Inject the reconstituted sample into an LC or GC system to separate the metabolites. | The choice of column and chromatographic conditions is crucial for resolving isomers and achieving good peak shapes. |
| 3. Mass Spectrometry Detection | The separated metabolites are introduced into a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ions. | High-resolution mass spectrometers are often used to accurately determine the mass of the different isotopologues (molecules that differ only in their isotopic composition). |
| 4. Data Acquisition | Acquire data in full scan mode to detect all ions within a specified m/z range. | This allows for the untargeted analysis of all labeled metabolites. |
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each detected metabolite. The MID represents the fractional abundance of each isotopologue. This data can be used to calculate metabolic fluxes, which are the rates of in vivo metabolic reactions.
Quantitative Data Summary
The following tables provide examples of how quantitative data from stable isotope tracing experiments can be presented to compare metabolic fluxes under different conditions.
Table 1: Relative Metabolic Fluxes in Central Carbon Metabolism of Cancer Cells vs. Normal Cells
| Metabolic Pathway | Reaction | Relative Flux (Cancer Cells) | Relative Flux (Normal Cells) |
| Glycolysis | Glucose -> G6P | 100 | 100 |
| G6P -> Pyruvate | 85 | 40 | |
| Pyruvate -> Lactate | 75 | 10 | |
| Pentose Phosphate Pathway | G6P -> R5P | 10 | 5 |
| TCA Cycle | Pyruvate -> Acetyl-CoA | 5 | 30 |
| Acetyl-CoA -> Citrate | 5 | 30 | |
| Glutamine -> α-KG | 50 | 15 |
Fluxes are normalized to the glucose uptake rate of 100.
Table 2: Effect of a Drug on Metabolic Fluxes in a Cancer Cell Line
| Metabolic Pathway | Reaction | Relative Flux (Untreated) | Relative Flux (Drug-Treated) | % Change |
| Glycolysis | G6P -> Pyruvate | 90 | 60 | -33% |
| Pyruvate -> Lactate | 80 | 45 | -44% | |
| TCA Cycle | Pyruvate -> Acetyl-CoA | 10 | 15 | +50% |
| Glutamine -> α-KG | 40 | 25 | -38% |
Fluxes are normalized to the glucose uptake rate.
Visualization of Metabolic Pathways
Diagrams of metabolic pathways are essential for visualizing the flow of atoms from the tracer to downstream metabolites. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways in central carbon metabolism.
Glycolysis and TCA Cycle
This diagram shows the flow of ¹³C atoms from uniformly labeled glucose through glycolysis and into the TCA cycle.
Pentose Phosphate Pathway
This diagram illustrates the oxidative and non-oxidative phases of the pentose phosphate pathway (PPP), a key pathway for generating NADPH and precursors for nucleotide biosynthesis.[13][14]
Applications in Drug Development
Stable isotope tracing is a valuable tool in the pharmaceutical industry for target identification, validation, and understanding mechanisms of drug action and resistance.[3] By elucidating how a drug candidate perturbs metabolic pathways, researchers can gain insights into its efficacy and potential off-target effects.[3]
For example, this technique can be used to:
-
Identify metabolic vulnerabilities of cancer cells: Many cancer cells exhibit altered metabolism, such as the Warburg effect, which can be exploited for therapeutic intervention.[7] Stable isotope tracing can identify the specific metabolic pathways that are essential for cancer cell survival and proliferation.[7]
-
Elucidate drug mechanism of action: By observing how a drug alters metabolic fluxes, researchers can confirm its on-target effects and identify potential mechanisms of action.
-
Investigate mechanisms of drug resistance: Metabolic reprogramming is a common mechanism of acquired drug resistance. Stable isotope tracing can help to identify the metabolic adaptations that allow cancer cells to survive in the presence of a drug.
-
Assess drug toxicity: By examining the impact of a drug on the metabolism of normal cells and tissues, researchers can identify potential toxicities.
The integration of stable isotope tracing into the drug discovery and development pipeline can accelerate the identification of promising new therapies and provide a deeper understanding of their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable Isotope-Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application Note 34 â Fluxing Through Cancer: Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors [isotope.com]
- 9. medicine.uky.edu [medicine.uky.edu]
- 10. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
- 13. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 14. Pentose Phosphate Pathway - Non-Oxidative Phase Mnemonic for MCAT [pixorize.com]
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis using Pyruvic Acid-13C,d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Pyruvic Acid-13C,d4, allows for the precise tracking of carbon and hydrogen atoms through metabolic pathways. Pyruvic acid is a critical intermediate in central carbon metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle, amino acid synthesis, and fatty acid synthesis. By tracing the metabolic fate of isotopically labeled pyruvic acid, researchers can gain detailed insights into cellular physiology and identify metabolic reprogramming in various disease states, including cancer, and in response to therapeutic interventions.
These application notes provide a comprehensive protocol for conducting metabolic flux analysis using this compound. The dual labeling with Carbon-13 (¹³C) and Deuterium (d4) offers additional resolution in tracking metabolic pathways. This document outlines the experimental workflow, from cell culture and isotope labeling to metabolite extraction, mass spectrometry analysis, and data interpretation.
Key Applications
-
Oncology Research: Elucidating the Warburg effect and other metabolic alterations in cancer cells to identify novel therapeutic targets.
-
Drug Development: Assessing the mechanism of action and off-target effects of drugs that modulate metabolism.
-
Neuroscience: Investigating neuronal and glial metabolism in health and neurodegenerative diseases.
-
Metabolic Diseases: Studying the pathophysiology of diseases such as diabetes and non-alcoholic fatty liver disease.
Experimental Workflow
The overall workflow for a this compound metabolic flux analysis experiment is depicted below.
Signaling Pathways and Metabolic Network
Pyruvic acid is a central node in metabolism. Upon entering the cell, it can be converted to lactate in the cytosol or transported into the mitochondria. In the mitochondria, it is primarily converted to acetyl-CoA by pyruvate dehydrogenase (PDH), which then enters the TCA cycle. Alternatively, it can be carboxylated to oxaloacetate by pyruvate carboxylase (PC), an anaplerotic reaction that replenishes TCA cycle intermediates.
Experimental Protocols
Note: The following protocols are a synthesis of established methods for 13C-labeled pyruvate tracers and should be adapted and optimized for your specific cell type and experimental conditions.
Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare culture medium containing this compound at a concentration that reflects physiological levels or the specific research question. The standard glucose and pyruvate in the medium should be replaced with the labeled tracer.
-
Labeling: Aspirate the regular culture medium and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state.[1] This time should be determined empirically for each cell line and can range from a few hours to over 24 hours.[1]
Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as liquid nitrogen or a cold solvent mixture (e.g., 80% methanol at -80°C).
-
Extraction:
-
For adherent cells, add a cold extraction solvent (e.g., 80% methanol) to the culture vessel.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation at a low speed and low temperature, then resuspend in the cold extraction solvent.
-
-
Homogenization: Further disrupt the cells by sonication or freeze-thaw cycles to ensure complete extraction of intracellular metabolites.
-
Centrifugation: Centrifuge the cell extracts at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
Sample Preparation for GC-MS Analysis
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization: To increase the volatility of polar metabolites for gas chromatography, perform a two-step derivatization:
-
Oximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried extract and incubate to protect carbonyl groups.
-
Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), and incubate to derivatize hydroxyl and amine groups.
-
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) for the analysis of the derivatized metabolites.
-
Chromatographic Separation: Separate the derivatized metabolites on a suitable capillary column (e.g., a DB-5ms column).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for the expected derivatized metabolites (e.g., m/z 50-650).
-
Data Acquisition: Acquire the data in full-scan mode to obtain the mass spectra of the eluting compounds.
Data Analysis and Flux Estimation
-
Metabolite Identification: Identify the metabolites of interest based on their retention times and mass fragmentation patterns by comparing them to a library of standards.
-
Mass Isotopomer Distribution (MID) Correction: Correct the raw mass isotopomer distributions for the natural abundance of stable isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si).
-
Flux Estimation: Use specialized software (e.g., INCA, Metran, or WUFlux) to estimate the metabolic fluxes. This software uses the measured MIDs and a metabolic network model to solve for the unknown flux values.
Quantitative Data Presentation
The following tables present example metabolic flux data obtained from studies using 13C-labeled tracers. These tables are intended to illustrate the type of quantitative data that can be generated from a metabolic flux analysis experiment.
Table 1: Central Carbon Metabolism Fluxes in Cultured Neurons
This table shows the absolute fluxes of central carbon metabolism in cultured cerebellar granule neurons, as determined using [1,2-¹³C₂]glucose as a tracer. The data is adapted from a study by Gebril et al. and is presented as mean ± SEM.
| Metabolic Flux | Abbreviation | Flux Value (nmol/mg protein/hr) |
| Glucose Uptake | J₀ | 13.8 ± 1.2 |
| Lactate Production | J₄ | 6.4 ± 0.8 |
| Mitochondrial Respiration | J_RR | 2.2 ± 0.1 |
| Glycolysis | J₁ | 7.2 ± 0.8 |
| Oxidative Pentose Phosphate Pathway | J₃ₐ | 2.6 ± 0.3 |
| Non-oxidative Pentose Phosphate Pathway | J₃_net | - |
| Pyruvate to Acetyl-CoA (PDH) | J₅ | 2.2 ± 0.1 |
| Pyruvate to Lactate (LDH) | J₇ | 6.4 ± 0.8 |
Data adapted from a study on cerebellar granule neurons using [1,2-¹³C₂]glucose. The values represent the net flux through the respective pathways.
Table 2: Relative Fluxes in the TCA Cycle of Perfused Mouse Liver
This table presents the relative fluxes of pyruvate entering the TCA cycle in perfused mouse livers from fed and fasted states, determined using hyperpolarized [1-¹³C]pyruvate. The data is adapted from a study by Merritt et al.
| Metabolic Flux Ratio | Fed State | Fasted State |
| Pyruvate Carboxylase / Pyruvate Dehydrogenase (PC/PDH) | 7.6 ± 2.0 | - |
| [4-¹³C]malate / [1-¹³C]malate | ~33% | Increased |
| [4-¹³C]aspartate / [1-¹³C]aspartate | ~33% | Increased |
| Lactate / Alanine | - | Increased |
Data adapted from a study on perfused mouse liver using hyperpolarized [1-¹³C]pyruvate. The values represent the ratio of fluxes or the relative abundance of labeled metabolites, indicating shifts in metabolic pathways between fed and fasted states.[2]
Conclusion
Metabolic flux analysis using this compound is a robust and informative technique for dissecting the complexities of central carbon metabolism. The detailed protocols and data presentation formats provided in these application notes serve as a valuable resource for researchers in academia and industry. By carefully designing and executing these experiments, scientists can obtain high-quality, quantitative data on metabolic fluxes, leading to a deeper understanding of cellular physiology and the identification of novel therapeutic strategies.
References
Application Notes and Protocols for Pyruvic Acid-13C,d4 in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altered metabolism is a hallmark of cancer, characterized by increased glucose uptake and fermentation to lactate, even in the presence of oxygen (the Warburg effect). Pyruvic acid, as the end-product of glycolysis, stands at a critical metabolic crossroads. Its fate—conversion to lactate, entry into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, or conversion to alanine—is dictated by the specific metabolic wiring of cancer cells, often driven by oncogenic signaling pathways. Pyruvic acid-13C,d4 is a stable isotope-labeled tracer that serves as a powerful tool to probe these altered metabolic fluxes in cancer cells. The carbon-13 label allows for the tracing of the pyruvate backbone through various metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), while the deuterium labels can provide additional information on specific enzymatic reactions and hydrogen exchange rates. These application notes provide an overview of the uses of this compound in cancer metabolism research and detailed protocols for its application.
Key Applications
-
Metabolic Flux Analysis (MFA): Quantitatively measuring the rates (fluxes) of metabolic pathways, such as glycolysis, the TCA cycle, and anaplerotic reactions.
-
Isotope Tracing Studies: Qualitatively and quantitatively tracking the fate of pyruvate carbons into downstream metabolites to understand pathway engagement.
-
Hyperpolarized 13C MRI: In its [1-13C]pyruvate form, it is used as an imaging agent for non-invasive, real-time monitoring of the pyruvate-to-lactate conversion rate (kPL), a biomarker for tumor aggressiveness and response to therapy.[1][2]
-
Target Engagement and Drug Efficacy Studies: Assessing the metabolic effects of novel cancer therapeutics that target metabolic pathways.
Data Presentation: Quantitative Insights into Pyruvate Metabolism in Cancer
The following tables summarize quantitative data from studies utilizing 13C-labeled pyruvate to investigate cancer metabolism.
Table 1: Pyruvate-to-Lactate Conversion Rates (kPL) Measured by Hyperpolarized [1-13C]pyruvate MRI in Various Cancer Models.
| Cancer Type | Model | Mean kPL (s-1) | Key Findings |
| Prostate Cancer | Human Patients (Metastatic) | Bone: 0.020 ± 0.006, Liver: 0.026 ± 0.000 | High glycolytic rates observed in metastases. A decrease in kPL was observed after chemotherapy.[2] |
| Breast Cancer | Murine Models (4T1 vs. 4T07) | Non-significant trend of increasing kPL with metastatic potential. | kPL showed a trend for positive correlation with LDH activity.[3] |
| Gastric Cancer | Murine Xenograft (NCI-N87) | L/P ratio decreased from 0.83 to 1.10 post-treatment | HP [1-13C]pyruvate MRSI detected early response to a tyrosine kinase inhibitor.[4] |
| Hypoxia | Rat Heart | Increased lactate conversion after 1 week of hypoxia (0.028 vs 0.020 in normoxia) | Hypoxia enhances anaerobic glycolysis and LDH expression.[5] |
Table 2: Fractional Enrichment of Downstream Metabolites from [3-13C]pyruvate in Prostate Cancer Cells.
| Metabolite | Average Fractional Enrichment (%) | Implication |
| [3-13C] Alanine | 32.4 ± 5.4 | Significant transamination activity. |
| [4-13C] Glutamate | 24.5 ± 5.4 | Indicates substantial entry of pyruvate-derived carbon into the TCA cycle. |
| [3-13C] Glutamate | 9.1 ± 2.5 | Reflects multiple turns of the TCA cycle. |
| [3-13C] Aspartate | 25.2 ± 5.7 | Demonstrates anaplerotic and cataplerotic flux from the TCA cycle. |
| [3-13C] Lactate | 4.2 ± 1.0 | Lower than alanine, suggesting pyruvate is preferentially used for anaplerosis and transamination in these cells under the studied conditions. |
Data from a study on primary cultured prostate cancer cells using HR-MAS spectroscopy.[6]
Experimental Protocols
Protocol 1: In Vitro Metabolic Tracing with this compound and LC-MS/MS Analysis
This protocol outlines the steps for labeling cancer cells with this compound and analyzing the isotopic enrichment in downstream metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 60% methanol in water, pre-chilled to -40°C or colder.[7]
-
Extraction solvent: 80% methanol in water, pre-chilled to -70°C.[8]
-
Cell scraper
-
Centrifuge capable of reaching low temperatures
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO2).
-
Isotope Labeling:
-
Prepare fresh culture medium containing this compound at a desired concentration (e.g., replacing the unlabeled pyruvate in the medium). The exact concentration should be optimized for the cell line and experimental goals.
-
When cells reach the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for a specific duration to allow for isotopic labeling. The time required to reach isotopic steady state varies between metabolites; glycolytic intermediates label within minutes, while TCA cycle intermediates may take several hours.[9] A time-course experiment is recommended to determine the optimal labeling time.
-
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, place the 6-well plate on a bed of dry ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with 2 mL of ice-cold PBS. Aspirate the PBS completely.
-
Add 1 mL of pre-chilled quenching solution to each well.[7]
-
Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 16,000 x g) for 1 minute at 4°C.
-
Discard the supernatant.
-
Add 200 µL of pre-chilled extraction solvent to the cell pellet.[8]
-
Vortex vigorously for 1 minute.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of polar metabolites like TCA cycle intermediates.[10]
-
The mass spectrometer will detect the mass shifts in downstream metabolites due to the incorporation of 13C and deuterium from the this compound tracer.
-
Data analysis involves identifying the mass isotopologue distributions (MIDs) for each metabolite of interest to determine the fractional enrichment and trace the metabolic pathways.
-
Protocol 2: Hyperpolarized [1-13C]pyruvate Preparation and In Vivo Administration for MRI
This protocol is adapted for the use of [1-13C]pyruvate in hyperpolarization studies for in vivo metabolic imaging.
Materials:
-
[1-13C]pyruvic acid
-
Trityl radical (e.g., OX063)
-
Gadolinium-based contrast agent (e.g., Dotarem®)
-
Dynamic Nuclear Polarization (DNP) polarizer
-
Heated dissolution buffer (e.g., containing Tris, NaOH, and EDTA to neutralize the pyruvic acid and bring it to a physiological pH)
-
Animal model with tumor xenograft
-
MRI scanner equipped for 13C imaging
Procedure:
-
Sample Preparation for Polarization:
-
Prepare a solution of [1-13C]pyruvic acid containing the trityl radical and a gadolinium-based contrast agent.
-
-
Hyperpolarization:
-
Place the sample in the DNP polarizer and polarize at low temperature (e.g., 1.4 K) and high magnetic field (e.g., 3.35 T) for approximately 1-2 hours.[6]
-
-
Dissolution and Neutralization:
-
Rapidly dissolve the hyperpolarized sample in a pre-heated, sterile, and buffered aqueous solution. This process neutralizes the acidic pyruvic acid to physiological pH and brings it to a suitable concentration for injection. The final concentration is typically around 80-100 mM.
-
-
In Vivo Administration and MRI Acquisition:
-
Inject the hyperpolarized [1-13C]pyruvate solution intravenously into the tumor-bearing animal (typically via a tail vein catheter). The injection is performed rapidly, usually over 10-15 seconds.
-
Begin MRI data acquisition simultaneously with the start of the injection.
-
Acquire dynamic 13C MR spectra or spectroscopic images to monitor the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate and other metabolites in real-time.
-
-
Data Analysis:
-
Analyze the dynamic 13C MRI data to calculate the pyruvate-to-lactate conversion rate (kPL) and generate metabolic maps of the tumor.
-
Visualization of Key Pathways and Workflows
Caption: Central role of this compound in cancer metabolism.
Caption: Experimental workflows for using this compound.
Concluding Remarks
This compound is a versatile and powerful tool for elucidating the metabolic reprogramming that is central to cancer biology. Its application in both in vitro metabolic flux analysis and in vivo hyperpolarized MRI provides a multi-faceted approach to understanding tumor metabolism. The protocols and data presented here offer a foundation for researchers to design and execute experiments that can lead to a deeper understanding of cancer metabolism and aid in the development of novel therapeutic strategies. The ability to trace the fate of pyruvate provides critical insights into the metabolic vulnerabilities of cancer cells, paving the way for targeted metabolic therapies.
References
- 1. Role of monocarboxylate transporters in human cancers: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PI3K/Akt Pathway Regulates Oxygen Metabolism via Pyruvate Dehydrogenase (PDH)-E1α Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the effect of hypoxia on cardiac metabolism using hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic imaging using hyperpolarized 13C‐pyruvate to assess sensitivity to the B‐Raf inhibitor vemurafenib in melanoma cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Cardiac Metabolism with Hyperpolarized [1-13C]Pyruvic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The heart possesses remarkable metabolic flexibility, adapting its substrate utilization in response to physiological demands and pathological conditions.[1][2][3][4] Altered cardiac energetics is a key factor in the progression of various cardiovascular diseases, including heart failure, ischemia, and diabetic cardiomyopathy.[5][6] Hyperpolarized Carbon-13 Magnetic Resonance Imaging (HP 13C MRI) is a novel, non-invasive imaging modality that enables real-time assessment of in vivo metabolism.[6][7][8][9] By using 13C-labeled substrates like pyruvic acid, this technique provides a window into cellular metabolic fluxes, offering insights that are not available with conventional imaging methods like FDG-PET, which only measures glucose uptake.[7][10]
This technology utilizes a process called dissolution Dynamic Nuclear Polarization (dDNP) to increase the 13C MRI signal by over 10,000 to 100,000-fold.[10][11] This dramatic signal enhancement allows for the detection and imaging of the injected 13C-labeled substrate and its metabolic downstream products in real-time.[10] [1-¹³C]pyruvic acid is the most commonly used agent, as pyruvate is at a critical junction of major energy-producing pathways.[8][12] Following intravenous injection, hyperpolarized [1-¹³C]pyruvate is taken up by cardiomyocytes and its metabolic fate can be traced, providing a direct measure of key enzymatic fluxes.[6][12]
Principle of the Technique
Under normal aerobic conditions, pyruvate is transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, which then enters the Krebs cycle for efficient ATP production.[6] This conversion releases the 13C label as 13CO2, which rapidly equilibrates with [¹³C]bicarbonate.[6][13] Therefore, the detection of [¹³C]bicarbonate provides a direct measure of PDH flux and mitochondrial oxidative metabolism.[2][5][14]
In the cytosol, pyruvate can be converted to [1-¹³C]lactate by lactate dehydrogenase (LDH) or to [1-¹³C]alanine by alanine transaminase (ALT).[6] The balance between these pathways reflects the redox state and substrate selection of the myocardium.[6] For example, in ischemic conditions, increased anaerobic glycolysis leads to a higher lactate-to-pyruvate ratio.[6]
The ability to simultaneously measure pyruvate, lactate, alanine, and bicarbonate allows for a comprehensive assessment of cardiac metabolism non-invasively.[7][15][16]
Applications in Cardiovascular Research and Drug Development
HP 13C MRI with pyruvate is a powerful tool for investigating cardiac metabolism in various disease models and for evaluating the metabolic effects of therapeutic interventions.
-
Heart Failure: Impaired energy metabolism is a hallmark of heart failure. Studies in animal models have shown that as dilated cardiomyopathy (DCM) develops, the heart's ability to oxidize pyruvate via PDH is significantly reduced.[5] A 67% reduction in the [¹³C]bicarbonate/[1-¹³C]pyruvate ratio was observed in pigs with DCM, indicating reduced PDC flux.[5] This technique can be used to diagnose disease severity and monitor the metabolic response to heart failure therapies.[5]
-
Ischemic Heart Disease: During ischemia, the heart shifts towards anaerobic glycolysis, leading to an accumulation of lactate. HP 13C MRI can directly visualize this metabolic shift by detecting an increased conversion of hyperpolarized pyruvate to lactate.[6] This provides a direct marker of ischemic but viable myocardium, which is crucial for guiding revascularization strategies.[15]
-
Diabetic Cardiomyopathy: In type 2 diabetes (T2DM), the heart's metabolic flexibility is impaired, often showing increased reliance on fatty acids and reduced glucose oxidation. Studies in diabetic patients have demonstrated a significant reduction in PDH flux (measured by the bicarbonate-to-pyruvate ratio) compared to healthy controls.[16] This metabolic inflexibility can be non-invasively quantified, providing a potential biomarker for early-stage diabetic heart disease.
-
Pharmacodynamic Assessments: The real-time nature of the technique allows for the direct assessment of drugs that target cardiac metabolism. For example, the effect of PDH kinase inhibitors like dichloroacetate (DCA), which stimulate PDH activity, can be measured by a corresponding increase in the [¹³C]bicarbonate signal.[17]
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies using hyperpolarized [1-¹³C]pyruvic acid to trace cardiac metabolism.
Table 1: Metabolic Ratios and Conversion Rates in Pre-Clinical Models
| Model/Condition | Parameter | Value | Reference |
| Healthy Rat Heart | Lactate/Pyruvate Ratio | 0.068 ± 0.023 | [18] |
| Alanine/Pyruvate Ratio | 0.029 ± 0.008 | [18] | |
| Bicarbonate/Pyruvate Ratio | 0.006 ± 0.001 | [18] | |
| Pig Model of DCM | Bicarbonate/Pyruvate Ratio (Baseline) | 0.016 ± 0.002 | [5] |
| Bicarbonate/Pyruvate Ratio (DCM) | 0.005 ± 0.002 (67% reduction) | [5] |
Table 2: Metabolic Flux and Signal Ratios in Human Studies
| Condition | Parameter | Value | Reference |
| Healthy Volunteers (First-in-human) | Mean Image SNR (Pyruvate) | 115 | [19][20] |
| Mean Image SNR (Bicarbonate) | 56 | [19][20] | |
| Mean Image SNR (Lactate) | 53 | [19][20] | |
| Healthy (Adenosine Stress vs. Rest) | k_PL (Lactate Conversion Rate) | 11 ± 9 to 20 ± 10 (10⁻³ s⁻¹) | [21] |
| k_PB (Bicarbonate Conversion Rate) | 4 ± 4 to 12 ± 7 (10⁻³ s⁻¹) | [21] | |
| T2DM vs. Healthy Controls (Fasted) | PDH Flux (Bicarbonate/Pyruvate) | 0.0016 ± 0.0014 vs. 0.0084 ± 0.0067 | [16] |
| LDH Flux (Lactate/Pyruvate) | Increased 1.6-fold in T2DM | [16] | |
| Healthy (Oral Glucose Challenge) | Increase in [2-¹³C]Lactate | 39.3% | [3][4] |
| Increase in [5-¹³C]Glutamate | 29.5% | [3][4] | |
| Increase in [1-¹³C]Acetylcarnitine | 114% | [3][4] |
Experimental Workflow
The overall workflow for a hyperpolarized 13C MRI study involves several critical steps, from the preparation of the hyperpolarized agent to the final analysis of the metabolic data.
Detailed Experimental Protocols
Protocol 1: Preparation of Hyperpolarized [1-13C]Pyruvic Acid for Injection
This protocol describes the general steps for producing a sterile, injectable solution of hyperpolarized [1-¹³C]pyruvate for human or animal studies. Specific parameters may vary based on the polarizer system (e.g., SPINlab™ or HyperSense™) and local regulations.[14][22]
Materials:
-
[1-¹³C]pyruvic acid (GMP grade for human studies).[14]
-
Trityl radical (e.g., OX063) or photo-induced non-persistent radicals.[14][18]
-
Chelating agent: Na2EDTA (optional, to prevent signal loss from paramagnetic ions).[14]
-
Dynamic Nuclear Polarizer (DNP) system.
-
Sterile fluid path and collection apparatus.
Procedure:
-
Sample Formulation: Aseptically prepare a sample of [1-¹³C]pyruvic acid containing a free radical. For clinical studies, this is typically done using pre-packaged, sterile kits. A common formulation is [1-¹³C]pyruvic acid mixed with 15 mM OX063 trityl radical.[14][22]
-
Polarization: Load the sample into the DNP system. The sample is cooled to approximately 1-1.4 K in a high magnetic field (e.g., 3.35-5T).[14][22] Microwave irradiation is applied to transfer the high polarization of the electron spins from the radical to the ¹³C nuclei. This process typically takes 2.5 to 4 hours.[14][23]
-
Dissolution: Rapidly dissolve the frozen, hyperpolarized sample using a superheated, sterile solvent (e.g., saline or buffer at ~180°C). The dissolution process must be extremely fast to minimize polarization loss.
-
Neutralization and Formulation: The hot, acidic pyruvate solution is mixed with a predetermined amount of sterile NaOH base in a collection vessel to neutralize the pH to physiological levels (typically ~7.4-7.7).[21][22] The final concentration is adjusted for the desired dose (e.g., 250 mM for human studies).[2][14]
-
Quality Control (QC): Before injection, the final solution must pass several QC checks, including temperature, pH, concentration, and sterility. This entire process from dissolution to injection should be completed rapidly, as the hyperpolarized signal decays with a T1 of ~60 seconds.[2][21]
Protocol 2: In Vivo Cardiac MRI with Hyperpolarized [1-13C]Pyruvate
This protocol outlines the steps for acquiring cardiac metabolic data following the administration of hyperpolarized [1-¹³C]pyruvate.
Subject Preparation:
-
Fasting/Fed State Control: The subject's metabolic state significantly influences cardiac metabolism.[1][16] Protocols should clearly define the fasting period (e.g., overnight fast) or specify a preceding glucose challenge (e.g., 75g oral glucose 45-60 minutes prior to scan).[16][21]
-
IV Access: Establish intravenous access, typically in the antecubital vein, for the injection of the hyperpolarized agent.[2]
-
Positioning and Monitoring: Position the subject in the MRI scanner. Place a 13C-capable radiofrequency (RF) coil over the chest. Monitor vital signs (ECG, heart rate, blood pressure) throughout the procedure.
Image Acquisition:
-
Anatomical Imaging: Acquire standard proton (¹H) cardiac MRI scans (e.g., cine images) to determine cardiac anatomy and function, and for localization of the subsequent ¹³C scan.[5]
-
13C Scan Prescription: Prescribe the ¹³C imaging or spectroscopy sequence over the left ventricle.[1][23]
-
Injection and Dynamic Acquisition:
-
Inject the prepared hyperpolarized [1-¹³C]pyruvate solution as a rapid bolus (e.g., 0.1-0.43 mL/kg at 5 mL/s), followed by a saline flush.[2][19][20]
-
Begin dynamic ¹³C data acquisition simultaneously with or immediately following the start of injection.
-
Acquisition must be rapid to capture the transient signals of pyruvate and its metabolic products. Sequences often involve spectral-spatial pulses or metabolite-specific imaging to resolve the different ¹³C chemical shifts of pyruvate, lactate, bicarbonate, and alanine.[1][15]
-
Acquisition is typically cardiac-gated to minimize motion artifacts.[15]
-
Data Analysis and Quantification:
-
Image Reconstruction: Reconstruct the raw data to generate separate dynamic images or spectra for each metabolite.
-
Region of Interest (ROI) Analysis: Draw ROIs over the myocardium (and blood pools for reference) on the anatomical ¹H images and apply them to the ¹³C metabolite maps.
-
Quantification:
-
Ratio Metrics: Calculate the ratio of the integrated signal (Area Under the Curve - AUC) of a metabolic product to the substrate (e.g., Lactate/Pyruvate or Bicarbonate/Pyruvate). This provides a simple, semi-quantitative measure of metabolic flux.[5][16]
-
Pharmacokinetic Modeling: Apply kinetic models to the dynamic signal curves to estimate the metabolic conversion rates (k-values), such as k_PL (pyruvate-to-lactate) and k_PB (pyruvate-to-bicarbonate).[1][21][24] These provide more quantitative measures of enzymatic activity.[24]
-
References
- 1. Regional quantification of cardiac metabolism with hyperpolarized [1-13C]-pyruvate MRI evaluated in an oral glucose challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Probing human heart TCA cycle metabolism and response to glucose load using hyperpolarized [2-13 C]pyruvate MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hyperpolarized 13C magnetic resonance reveals early- and late-onset changes to in vivo pyruvate metabolism in the failing heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current methods for hyperpolarized [1-13C]pyruvate MRI human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyperpolarized MR Imaging with Carbon-13 Pyruvate in the Human Body | Clinical Research Trial Listing [centerwatch.com]
- 11. Metabolic Imaging of the Heart Using Hyperpolarized (13C) Pyruvate Injection | Clinical Research Trial Listing [centerwatch.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo investigation of cardiac metabolism in the rat using MRS of hyperpolarized [1-13C] and [2-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac T2* Measurement of Hyperpolarized 13C Metabolites using Metabolite-Selective Multi-Echo Spiral Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Probing cardiac metabolism by hyperpolarized 13C MR using an exclusively endogenous substrate mixture and photo-induced non-persistent radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hyperpolarized 13C Metabolic MRI of the Human Heart: Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Detection of increased pyruvate dehydrogenase flux in the human heart during adenosine stress test using hyperpolarized [1-13C]pyruvate cardiovascular magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Collection | ETH Library [research-collection.ethz.ch]
- 23. medrxiv.org [medrxiv.org]
- 24. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Pyruvic Acid-13C,d4 Metabolomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvic acid, the conjugate base of which is pyruvate, is a pivotal intermediate in cellular metabolism, connecting glycolysis to the citric acid (TCA) cycle, gluconeogenesis, fatty acid synthesis, and amino acid metabolism.[1][2][3][4][5] Its central role makes it a key analyte in metabolomics studies aimed at understanding cellular energy status and metabolic flux. Pyruvic acid-13C,d4 is a stable isotope-labeled internal standard used for the accurate quantification of endogenous pyruvic acid in biological samples by mass spectrometry.[6] This document provides detailed protocols for the sample preparation of this compound for metabolomic analysis from various biological matrices, including plasma/serum, tissues, and cultured cells.
The protocols outlined below are designed to ensure the stability of pyruvic acid and the accurate performance of this compound as an internal standard by addressing critical steps such as rapid quenching of metabolic activity, efficient extraction, and appropriate sample handling for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Metabolic Role of Pyruvic Acid
Pyruvic acid is at the crossroads of major metabolic pathways within the cell. The following diagram illustrates its key metabolic fates.
Experimental Workflow Overview
The general workflow for this compound metabolomics sample preparation involves several key stages, from sample collection to final analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of pyruvic acid.
Table 1: Recovery and Precision of Pyruvic Acid Analysis
| Parameter | Matrix | Recovery (%) | Within-Run Precision (CV%) | Between-Run Precision (CV%) | Citation |
|---|---|---|---|---|---|
| Pyruvic Acid | Dried Blood Spots | - | 5.7 | 7.3 | [7][8] |
| 13C Pyruvate | Dog Blood | 93-115 | < 9.2 | - | [9] |
| Pyruvic Acid | Biotransformation Solution | 71-82 | - | - |[1] |
Table 2: Stability of Pyruvic Acid in Processed Samples
| Condition | Matrix | Duration | Stability | Citation |
|---|---|---|---|---|
| -20°C | Protein-free Supernatant | Up to 3 weeks | Stable | [9] |
| Freeze/Thaw Cycles (x3) | Protein-free Supernatant | - | Stable | [9] |
| Autosampler | Protein-free Supernatant | At least 30 hours | Stable | [9] |
| Dried Blood Spots | Filter Paper | - | Confirmed Stable |[7][8] |
Experimental Protocols
1. Quenching of Metabolism
Rapidly stopping all enzymatic reactions is critical to prevent alterations in metabolite levels.
-
For Adherent Cells: After removing the culture medium, quickly rinse the cells with ice-cold phosphate-buffered saline (PBS). Then, add ice-cold methanol (-80°C) directly to the culture dish to quench metabolism.[10][11]
-
For Suspension Cells: Rapidly mix the cell suspension with a cold quenching solution, such as 60% methanol at -40°C.[4][12] Centrifuge at low temperature to pellet the cells.
-
For Tissues: Immediately after collection, snap-freeze the tissue in liquid nitrogen.[13]
2. Sample Preparation from Plasma/Serum
This protocol is adapted for the extraction of pyruvic acid from plasma or serum for LC-MS/MS analysis.
-
Materials:
-
Cold methanol (-20°C)
-
This compound internal standard solution in methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Thaw frozen plasma/serum samples on ice.
-
In a microcentrifuge tube, add 50 µL of plasma/serum.
-
Add 200 µL of cold methanol containing the this compound internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for analysis.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
3. Sample Preparation from Tissues
This protocol describes the extraction of pyruvic acid from frozen tissue samples.
-
Materials:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Cold extraction solvent (e.g., 80% methanol) with this compound
-
Microcentrifuge tubes
-
Centrifuge
-
-
Protocol:
-
Weigh the frozen tissue sample (typically 20-50 mg).
-
In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder with a pestle. Alternatively, use a bead-based homogenizer.
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add the cold extraction solvent with the internal standard in a specific ratio (e.g., 1:10 w/v).
-
Vortex thoroughly and incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
Proceed with drying and reconstitution as described for plasma samples.
-
4. Sample Preparation from Cultured Cells
This protocol is for the extraction of intracellular pyruvic acid from adherent or suspension cells.
-
Materials:
-
Ice-cold PBS
-
Cold 80% methanol with this compound
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge
-
-
Protocol for Adherent Cells:
-
Remove the culture medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add a small volume of ice-cold 80% methanol with the internal standard directly to the plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Proceed with centrifugation as described for tissue samples.
-
-
Protocol for Suspension Cells:
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in cold 80% methanol with the internal standard.
-
Vortex and incubate on ice for 10 minutes.
-
Proceed with centrifugation as described for tissue samples.
-
5. Derivatization for GC-MS Analysis (Optional)
For GC-MS analysis, pyruvic acid needs to be derivatized to increase its volatility. A common method is silylation.
-
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block
-
GC-MS vials
-
-
Protocol:
-
To the dried sample extract, add 20 µL of methoxyamine hydrochloride solution.
-
Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA with 1% TMCS.
-
Incubate at 37°C for 30 minutes.
-
Transfer the derivatized sample to a GC-MS vial for analysis.[12]
-
6. Derivatization for LC-MS/MS Analysis (Optional)
Derivatization can also be used to improve the chromatographic separation and ionization efficiency of pyruvic acid in LC-MS/MS.[2] One common reagent is 3-nitrophenylhydrazine (3-NPH).[9]
-
Materials:
-
Dried sample extract
-
3-NPH solution
-
Pyridine
-
EDC hydrochloride solution
-
LC-MS vials
-
-
Protocol:
-
Reconstitute the dried sample extract in a suitable solvent.
-
Add the 3-NPH solution and pyridine.
-
Add the EDC hydrochloride solution to initiate the reaction.
-
Incubate at room temperature.
-
Quench the reaction and dilute the sample for LC-MS/MS analysis.
-
Conclusion
The protocols provided here offer a comprehensive guide for the preparation of samples for this compound metabolomics. Adherence to these guidelines, particularly with respect to rapid quenching and efficient extraction, is crucial for obtaining high-quality, reproducible data. The choice of analytical platform (LC-MS or GC-MS) will dictate the need for derivatization. These application notes and protocols should serve as a valuable resource for researchers in the field of metabolomics and drug development.
References
- 1. Recovery of pyruvic acid from biotransformation solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biospec.net [biospec.net]
- 5. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 6. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A method for lactate and pyruvate determination in filter-paper dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 13C pyruvate and 13C lactate in dog blood by reversed-phase liquid chromatography-electrospray ionization mass spectrometry after derivatization with 3-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. uab.edu [uab.edu]
Cell culture conditions for 13C tracer experiments.
An essential technique for researchers, scientists, and drug development professionals, ¹³C tracer experiments offer a detailed view of cellular metabolism. By replacing the naturally abundant ¹²C with the heavy isotope ¹³C in substrates like glucose or glutamine, scientists can track the journey of these molecules through various metabolic pathways.[1] This provides invaluable insights into how cells utilize nutrients to produce energy and build essential components, and how these processes are altered by disease or drug treatments.[1][2] Metabolic Flux Analysis (MFA), particularly ¹³C-MFA, is the leading method for quantifying intracellular reaction rates, offering a detailed map of cellular metabolic activity.[1]
Application Notes
The Foundation: Crafting the Right Environment
Successful and reproducible ¹³C tracer experiments hinge on meticulous control of cell culture conditions. The goal is to ensure that the observed metabolic fluxes are a true reflection of the cellular state under investigation, rather than artifacts of the culture environment. Key variables include the basal medium, serum, and the concentration of labeled and unlabeled nutrients.
Basal Media Selection: The choice of basal medium, such as Dulbecco's Modified Eagle Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640, should be guided by the specific requirements of the cell line. For tracer experiments, it is crucial to use a formulation that lacks the nutrient being traced. For instance, when tracing glucose metabolism, a glucose-free DMEM is prepared and then supplemented with the desired concentration of ¹³C-labeled glucose.[1]
The Critical Role of Dialyzed Serum: Fetal Bovine Serum (FBS) is a common supplement in cell culture, providing essential growth factors. However, standard FBS contains unlabeled small molecule metabolites, such as glucose and amino acids, which would dilute the ¹³C tracer and confound the results.[3] Therefore, dialyzed FBS (dFBS) is strongly recommended. The dialysis process removes these small molecules while retaining the larger protein growth factors.[3][4] The use of dFBS ensures that the primary source of the traced nutrient is the labeled substrate provided by the researcher.
Optimizing Cell Density and Labeling Time: The cell density at the time of labeling and extraction is a critical parameter. A density of approximately 80% confluency is often targeted to ensure cells are in an active state of growth without being overly stressed by contact inhibition.[1] The duration of labeling depends on the experimental goal.
-
Steady-State Analysis: To understand the overall metabolic state of the cells, they should be cultured in the labeling medium for a period that allows the metabolic network to reach isotopic equilibrium. This typically requires at least 24 to 48 hours or several cell doublings.[1]
-
Kinetic Flux Analysis: To measure the rates of specific reactions, shorter labeling times are used, ranging from seconds to a few hours.[4]
Quantitative Parameters for Experimental Design
The precise concentrations of tracers and other key nutrients must be carefully controlled and reported. The following table summarizes typical conditions used in ¹³C tracer experiments.
| Parameter | Recommended Condition | Rationale |
| Basal Medium | Glucose- and Glutamine-free DMEM/RPMI | Allows for precise control over the concentration of labeled substrates. |
| ¹³C-Tracer | e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine | Uniformly labeled tracers are commonly used to track carbon through central metabolic pathways.[3][5] |
| Tracer Concentration | Glucose: 5-25 mM; Glutamine: 2-4 mM | Should mimic physiological levels or standard culture conditions to ensure biological relevance.[1][3] |
| Serum | 10% Dialyzed Fetal Bovine Serum (dFBS) | Minimizes the presence of unlabeled metabolites that would interfere with the tracer.[3][4] |
| Cell Density | ~80% Confluency at harvest | Ensures cells are in an exponential growth phase and metabolically active.[1] |
| Labeling Time | Steady-State: 24-48 hours; Kinetic: 0-60 minutes | Steady-state reveals the overall metabolic phenotype, while kinetic analysis measures reaction rates.[1][4] |
Experimental Protocols
Protocol 1: Preparation of ¹³C-Tracer-Enriched Culture Media
This protocol describes the preparation of a labeling medium using glucose-free DMEM, ¹³C-glucose, and dialyzed FBS.
-
Reconstitute Basal Medium: Prepare glucose-free DMEM powder according to the manufacturer's instructions, using high-purity, sterile water.
-
Add Supplements: Add necessary supplements such as sodium bicarbonate and antibiotics.
-
Add ¹³C-Tracer: Add the desired concentration of [U-¹³C₆]-glucose (e.g., to a final concentration of 11 mM or 25 mM).[1][3] Ensure the tracer is fully dissolved.
-
Add Unlabeled Nutrients: Add other essential nutrients that are not being traced (e.g., L-glutamine to a final concentration of 2-4 mM).
-
Add Dialyzed Serum: Supplement the medium with 10% dialyzed FBS.[4]
-
Sterile Filtration: Sterile filter the complete labeling medium through a 0.22 µm filter to remove any potential contaminants.[3]
-
Pre-warm: Before use, warm the medium to 37°C in a water bath.
Protocol 2: Cell Seeding and Isotope Labeling
This protocol details the steps for culturing cells in preparation for and during the isotope labeling phase.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates). The seeding density should be calculated to ensure the cells reach approximately 80% confluency at the time of metabolite extraction.[1] For example, seed 5 million cells in a 6-well plate.[4]
-
Initial Culture: Culture the cells under standard conditions (37°C, 5% CO₂) in their regular, unlabeled growth medium to allow for adherence and recovery.
-
Adaptation Phase (for Steady-State): For steady-state experiments, once cells are attached and growing, replace the standard medium with the pre-warmed ¹³C-labeling medium. Culture the cells for at least 24-48 hours to allow them to adapt and reach isotopic equilibrium.[1]
-
Labeling Phase:
-
Aspirate the culture medium from the wells.
-
Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS) or tracer-free medium to remove any residual unlabeled nutrients.[1][4]
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate for the desired labeling period under standard culture conditions.
-
Protocol 3: Metabolite Quenching and Extraction
This is a time-critical step to instantly halt all enzymatic activity and preserve the metabolic state of the cells.
-
Prepare Quenching/Extraction Solution: Prepare an ice-cold extraction solvent. A common solution is 80:20 methanol:water, cooled to -80°C.[4][6]
-
Quench Metabolism:
-
Quickly aspirate the labeling medium from the culture plate.
-
Immediately add a sufficient volume of the ice-cold extraction solvent to cover the cell monolayer (e.g., 700 µL for a well in a 6-well plate).[4] This step should be performed as rapidly as possible to effectively quench metabolism.[7][8] An alternative is to snap-freeze the cells by adding liquid nitrogen directly to the plate.[9]
-
-
Harvest Cells:
-
Protein Precipitation and Extraction:
-
Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry or NMR.
Visualizations
Experimental Workflow
The following diagram outlines the key steps in a typical ¹³C tracer experiment, from cell culture to data analysis.
Central Carbon Metabolism Pathway
This diagram illustrates how ¹³C atoms from uniformly labeled glucose ([U-¹³C₆]-glucose) are incorporated into key pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ckisotopes.com [ckisotopes.com]
- 7. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 8. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. southalabama.edu [southalabama.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies Using Hyperpolarized Pyruvic acid-13C,d4 Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for in vivo studies utilizing hyperpolarized pyruvic acid-13C,d4. The application of hyperpolarized [1-¹³C]pyruvate in conjunction with magnetic resonance spectroscopic imaging (MRSI) offers a powerful, non-invasive method to probe real-time metabolic processes. This technique has shown considerable promise in oncology for assessing tumor grade and monitoring therapeutic response.[1][2][3][4]
Principle and Significance
Hyperpolarization, most commonly achieved through dissolution Dynamic Nuclear Polarization (d-DNP), dramatically increases the nuclear spin polarization of ¹³C-labeled substrates, leading to a signal enhancement of over 10,000-fold in the liquid state.[1][5][6][7] This substantial increase in signal-to-noise ratio (SNR) enables the in vivo detection and quantification of the injected hyperpolarized agent and its subsequent metabolic conversion into downstream products within seconds.[8][9]
The most widely studied hyperpolarized agent is [1-¹³C]pyruvate, a key molecule at the crossroads of major energy metabolism pathways.[9][10] Following intravenous injection, hyperpolarized [1-¹³C]pyruvate is transported into cells and metabolized. The primary metabolic fates that can be monitored in real-time are its conversion to [1-¹³C]lactate, [1-¹³C]alanine, and ¹³C-bicarbonate, catalyzed by the enzymes lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and pyruvate dehydrogenase (PDH), respectively.[6][8][9][10] The "Warburg effect," a metabolic hallmark of many cancer cells characterized by elevated aerobic glycolysis, can be non-invasively quantified by observing the increased conversion of pyruvate to lactate.[11]
Experimental Workflow Overview
The general workflow for an in vivo study using hyperpolarized pyruvic acid-13C involves several key stages, from preparation of the agent to data acquisition and analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in various preclinical studies. These values can serve as a reference for designing and implementing new experiments.
Table 1: Hyperpolarization and Pyruvate Formulation Parameters
| Parameter | Value | Animal Model | Reference |
| Pyruvic Acid Sample | |||
| [1-¹³C]Pyruvic Acid Volume | 30 - 80 µL | Mouse, Rat | [2][10] |
| Trityl Radical (OX063) Conc. | 15 mM | Mouse, Rat, Pig | [1][2][10][12] |
| Gadolinium Chelate Conc. | 1 - 2.5 mM | Mouse, Rat, Pig | [1][2][10][12] |
| Polarization | |||
| Polarization Temperature | ~1.4 K | General | [1][5][12] |
| Magnetic Field | 3.35 - 5 T | General | [1][12] |
| Polarization Time | 40 - 149 min | General | [1][2] |
| Achieved Liquid-State Polarization | 10 - 60% | Rat, Mouse | [1][7][10] |
| Final Injectable Solution | |||
| Final Pyruvate Concentration | 70 - 230 mM | Rat, Pig, Mouse | [7][8][10][12][13] |
| Final pH | 7.2 - 7.7 | General | [1][10][12] |
Table 2: In Vivo Injection and Imaging Parameters
| Parameter | Value | Animal Model | Reference |
| Injection | |||
| Injection Volume | 0.3 - 4 mL | Mouse, Rat | [2][8] |
| Injection Rate / Duration | 0.2 mL/sec or over 12 sec | Rat | [8][10][14] |
| Dose per Body Weight | ~0.13 mmol/kg | Pig | [12] |
| Imaging | |||
| MR Scanner Field Strength | 1.5 - 9.4 T | General | [11][15] |
| Acquisition Start Time | 24 seconds post-injection | Rat | [11] |
| Temporal Resolution (TR) | 1.5 - 5 sec | Rat | [8] |
| Voxel Size | 5 x 5 x 10 mm³ | Rat | [11] |
Detailed Experimental Protocols
This section provides a generalized protocol for in vivo studies using hyperpolarized [1-¹³C]pyruvic acid, synthesized from methodologies cited in the literature.
Preparation of Hyperpolarized [1-¹³C]Pyruvate Solution
-
Sample Formulation:
-
Hyperpolarization:
-
Dissolution and Neutralization:
-
Prepare a sterile, heated dissolution buffer. A common formulation consists of Tris buffer, NaOH for pH adjustment, and EDTA.[1][2][10][12] For example, a buffer of 40 mM Tris, 100 mM NaOH, and 0.3 mM Na₂EDTA.[10] Another example is 80 mM NaOH, 80 mM Tris buffer, and 0.1 g/L EDTA.[1]
-
Rapidly dissolve the hyperpolarized sample with the heated buffer to create a solution with a final pyruvate concentration typically between 80 mM and 100 mM.[8][10]
-
Ensure the final pH of the injectable solution is physiological, approximately 7.2-7.7.[1][10] The temperature should also be adjusted to be close to 37°C.[12]
-
The entire process from dissolution to injection should be as rapid as possible to minimize polarization loss due to T1 relaxation.
-
Animal Preparation and In Vivo Procedure
-
Animal Handling:
-
All animal procedures must be approved by the local Institutional Animal Care and Use Committee (IACUC).
-
Anesthetize the animal (e.g., with 1-3% isoflurane in oxygen).[8] Monitor vital signs throughout the experiment.
-
-
Catheterization:
-
Place a catheter in a suitable blood vessel, typically the tail vein, for intravenous injection of the hyperpolarized agent.
-
-
Positioning and Imaging Setup:
-
Injection and Data Acquisition:
-
Inject a bolus of the prepared hyperpolarized [1-¹³C]pyruvate solution through the pre-placed catheter. Injection volumes and rates vary by animal model and study design (see Table 2).[8][10]
-
Begin dynamic ¹³C MRSI acquisition shortly after the start of the injection to capture the arrival of pyruvate and the subsequent appearance of its metabolic products.[11]
-
Continuously acquire spectra over time (e.g., every 1.5-5 seconds) for several minutes until the hyperpolarized signal has decayed.[8]
-
Data Analysis
-
Spectral Processing:
-
Process the acquired raw data, which may include spectral-temporal denoising to improve SNR.[5]
-
Perform Fourier transformation to obtain a time-series of ¹³C spectra for each voxel.
-
-
Metabolite Quantification:
-
Identify and integrate the signal peaks corresponding to [1-¹³C]pyruvate, [1-¹³C]lactate, [1-¹³C]alanine, and ¹³C-bicarbonate.
-
Generate dynamic curves of signal intensity versus time for each metabolite.
-
-
Kinetic Modeling:
-
Apply kinetic models to the dynamic curves to quantify metabolic conversion rates, such as the pyruvate-to-lactate conversion rate (k_PL_).[16]
-
Commonly used metrics include the ratio of metabolite peak areas (e.g., lactate-to-pyruvate ratio) and fitting to kinetic models like the two-way kinetic model.[1][3]
-
Metabolic Pathway Visualization
The metabolic fate of hyperpolarized [1-¹³C]pyruvate is central to these studies. The following diagram illustrates the key enzymatic conversions that are monitored.
References
- 1. A comparison of quantitative methods for clinical imaging with hyperpolarized 13C‐pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized [1-13C]-Pyruvate Magnetic Resonance Spectroscopic Imaging of Prostate Cancer In Vivo Predicts Efficacy of Targeting the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of quantitative methods for clinical imaging with hyperpolarized (13)C-pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized 13C-Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radiology.ucsf.edu [radiology.ucsf.edu]
- 8. Quantitation of In Vivo Metabolic Kinetics of Hyperpolarized Pyruvate in Rat Kidneys using Dynamic 13C Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRS of hyperpolarized substrates | The Spielman Laboratory: In Vivo MR Spectroscopy and Multinuclear Imaging | Stanford Medicine [med.stanford.edu]
- 10. Rapid Sequential Injections of Hyperpolarized [1-13C]Pyruvate In Vivo Using a Sub-Kelvin, Multi-Sample DNP Polarizer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic imaging by hyperpolarized 13C magnetic resonance imaging for in vivo tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. radiology.ucsf.edu [radiology.ucsf.edu]
- 15. web.stanford.edu [web.stanford.edu]
- 16. karger.com [karger.com]
Application Notes and Protocols for 13C NMR Spectroscopy of Pyruvic acid-1-13C,d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for 13C Nuclear Magnetic Resonance (NMR) spectroscopy of Pyruvic acid-1-13C,d4. This isotopically labeled molecule is of significant interest in metabolic research and drug development, particularly in studies utilizing hyperpolarization techniques to monitor real-time metabolic fluxes. The deuteration of the methyl group (d4) significantly extends the spin-lattice relaxation time (T1) of the 13C-labeled carboxyl carbon, enhancing its utility in such experiments.[1][2][3]
Overview of 13C NMR Spectroscopy of Pyruvic Acid
Pyruvic acid exists in equilibrium between its keto and hydrated forms in aqueous solutions. This equilibrium is pH-dependent and results in distinct peaks in the 13C NMR spectrum.[4][5] The primary application of 13C-labeled pyruvic acid is in hyperpolarized MRI and MRS, where the signal of the 13C nucleus is enhanced by several orders of magnitude, allowing for real-time in vivo tracking of its metabolic conversion to lactate, alanine, and bicarbonate.[6][7] The use of Pyruvic acid-1-13C,d4 is particularly advantageous as the deuteration of the methyl group reduces dipolar relaxation, leading to a longer T1 for the C1 carbon.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for the 13C NMR spectroscopy of pyruvic acid.
Table 1: 13C Chemical Shifts of Pyruvic Acid and its Metabolites
| Compound | Carbon Position | Chemical Shift (ppm) vs. TMS | Notes |
| Pyruvic acid (keto form) | C1 (carboxyl) | ~170.3 - 175.7 | Chemical shift is pH-dependent.[4][8] |
| Pyruvic acid (hydrated form) | C1 (carboxyl) | ~178.7 - 184 | Chemical shift is pH-dependent.[4][5] |
| Pyruvic acid | C2 (keto) | ~200 | |
| Pyruvic acid (hydrated form) | C2 | ~96 | |
| Pyruvic acid | C3 (methyl) | ~28-29 | |
| Lactate | C1 (carboxyl) | ~183.2 | |
| Alanine | C1 (carboxyl) | ~176.5 | |
| Bicarbonate (HCO3-) | ~160.9 |
Table 2: Spin-Lattice (T1) Relaxation Times of the C1 Carbon of Pyruvic Acid
| Isotopologue & Conditions | Magnetic Field | T1 Relaxation Time (s) | Reference |
| [1-13C]Pyruvic acid in D2O | 14.1 T | ~40 | [9] |
| [1-13C]Pyruvic acid in D2O | 9.4 T | ~66.5 ± 1.6 | [10] |
| Hyperpolarized [1-13C]Pyruvic acid in D2O | 9.4 T | 92.1 ± 5.1 | [10] |
| [1-13C]Pyruvic acid-d3 in CD3OD | 1.9 T | 223 ± 16 | [1] |
| [1-13C]Pyruvic acid (protonated) in CD3OD | 1.9 T | 137 ± 6 | [1] |
| Optimized [1-13C]Pyruvic acid sample | Low fields | Up to 240 | [3] |
Experimental Protocols
Standard 13C NMR Spectroscopy
This protocol is for obtaining a standard, thermal equilibrium 13C NMR spectrum of Pyruvic acid-1-13C,d4.
Materials:
-
Pyruvic acid-1-13C,d4
-
Deuterated solvent (e.g., D2O, Methanol-d4)
-
5 mm NMR tubes
-
Pipettes
-
Internal standard (optional, e.g., DSS for aqueous samples)
Protocol:
-
Sample Preparation:
-
Weigh 50-100 mg of Pyruvic acid-1-13C,d4. For 13C NMR, a higher concentration is generally preferable to reduce acquisition time.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
-
If using an internal standard, add it to the solution.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good homogeneity. For concentrated samples, shimming may require more careful adjustment.
-
Tune and match the 13C probe.
-
-
Data Acquisition:
-
Set up a standard 1D 13C NMR experiment with proton decoupling.
-
Key Parameters:
-
Pulse Angle (Flip Angle): 45-90°
-
Relaxation Delay (d1): At least 5 times the longest T1 of the carbons of interest. Given the long T1 of the deuterated pyruvic acid, this may be several minutes. A shorter delay can be used for qualitative analysis, but for quantitative results, a longer delay is crucial.
-
Number of Scans (ns): Dependent on the sample concentration. For a concentrated sample, a few hundred to a few thousand scans may be sufficient.
-
Spectral Width (sw): Sufficient to cover the expected chemical shift range (e.g., 0-220 ppm).
-
Acquisition Time (at): Typically 1-2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Reference the chemical shifts to the internal standard or the solvent peak.
-
Hyperpolarized 13C NMR Spectroscopy
This protocol outlines the general steps for a hyperpolarized 13C NMR experiment, typically used for in vivo or in vitro metabolic studies.
Materials:
-
[1-13C]Pyruvic acid-d4 containing a stable radical (e.g., trityl radical Ox063).
-
Dynamic Nuclear Polarization (DNP) polarizer.
-
Dissolution buffer (e.g., Tris-based isotonic buffer, pH ~7.8).[3]
-
NMR spectrometer or MRI scanner equipped for 13C detection.
Protocol:
-
Hyperpolarization:
-
A sample of [1-13C]Pyruvic acid-d4 mixed with a trityl radical is placed in a DNP polarizer.
-
The sample is cooled to low temperatures (e.g., ~1.4 K) in a high magnetic field (e.g., 3.35 T).
-
Microwave irradiation is applied to transfer the high polarization of the electron spins of the radical to the 13C nuclear spins. This process typically takes 45-90 minutes.[1]
-
-
Rapid Dissolution and Transfer:
-
The hyperpolarized solid sample is rapidly dissolved in a pre-heated sterile buffer.
-
The now liquid, hyperpolarized sample is quickly transferred to the NMR spectrometer or injected into the subject in an MRI scanner. This entire process must be completed within a few seconds to minimize polarization loss.
-
-
NMR Data Acquisition:
-
A series of low flip angle 1D 13C NMR spectra are acquired with high temporal resolution (e.g., every 1-3 seconds).[1]
-
Key Parameters:
-
Flip Angle: Small flip angles (e.g., 5-10°) are crucial to conserve the hyperpolarized magnetization for as long as possible, allowing for the observation of metabolic conversion over time.[8]
-
Repetition Time (TR): Short TRs are used to capture the rapid metabolic dynamics.
-
Spectral Width: Set to cover the resonances of pyruvate and its expected metabolites (e.g., lactate, alanine, bicarbonate).
-
-
-
Data Analysis:
-
The time-course of the signal intensities for pyruvate and its metabolites is analyzed.
-
Kinetic modeling can be applied to determine the rates of metabolic conversion.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for standard 13C NMR spectroscopy.
Caption: Workflow for hyperpolarized 13C NMR spectroscopy.
Signaling Pathway Diagram
Caption: Metabolic pathways of pyruvate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medium.com [medium.com]
- 10. First in-human evaluation of [1-13C]pyruvate in D2O for hyperpolarized MRI of the brain: A safety and feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Metabolism: Advanced Mass Spectrometry Protocols for 13C-Labeled Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals
This comprehensive application note provides detailed protocols and methodologies for the detection and analysis of 13C-labeled metabolites using mass spectrometry. It is designed to guide researchers in employing stable isotope tracing to unravel complex metabolic pathways, a cornerstone of modern systems biology and drug discovery. By leveraging the power of 13C labeling in conjunction with high-resolution mass spectrometry, scientists can gain unprecedented insights into cellular metabolism, identify novel drug targets, and assess the efficacy of therapeutic interventions.
Introduction to 13C-Labeled Metabolomics
Stable isotope, particularly 13C-based, metabolic flux analysis is a powerful technique to experimentally quantify the integrated responses of metabolic networks.[1] By supplying cells or organisms with a substrate uniformly or specifically labeled with 13C, researchers can trace the metabolic fate of the carbon atoms as they are incorporated into downstream metabolites. Mass spectrometry is the primary analytical tool for detecting the resulting mass shifts in these metabolites, providing a quantitative measure of metabolic flux through various pathways.[1][2] This approach offers a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone. The use of 13C isotopes greatly enhances the ability to identify and quantify biomarkers.[3]
Core Methodologies: GC-MS and LC-MS
The two most common mass spectrometry platforms for 13C-labeled metabolomics are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and is suited for different classes of metabolites.
-
GC-MS: Ideal for the analysis of volatile and thermally stable small molecules, such as amino acids, organic acids, and sugars.[1][2][4][5][6] Derivatization is often required to increase the volatility of the analytes.
-
LC-MS: A versatile technique capable of analyzing a wide range of polar and non-polar metabolites without the need for derivatization.[3][7] It is particularly well-suited for the analysis of larger and more complex molecules.
A summary of the key performance characteristics of each technique is provided in the table below.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analytes | Volatile & thermally stable small molecules (amino acids, organic acids, sugars) | Wide range of polar and non-polar metabolites |
| Derivatization | Often required | Generally not required |
| Separation | Based on volatility and interaction with stationary phase | Based on polarity and interaction with stationary/mobile phases |
| Ionization | Electron Ionization (EI), Chemical Ionization (CI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Ion Trap | Quadrupole, TOF, Orbitrap, Ion Cyclotron Resonance (ICR) |
| Sensitivity | High for targeted analysis | High, especially with high-resolution instruments |
| Resolution | Typically lower than high-resolution LC-MS | High resolution and mass accuracy with Orbitrap and FT-ICR MS |
Experimental Workflow for 13C Metabolic Flux Analysis
A typical 13C metabolic flux analysis (13C-MFA) experiment involves several key steps, from experimental design to data analysis. The following diagram illustrates a generalized workflow.
Detailed Experimental Protocols
The following sections provide detailed protocols for key experiments in a 13C-labeled metabolomics study.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640) lacking the nutrient to be labeled (e.g., glucose-free DMEM)
-
13C-labeled substrate (e.g., [U-13C6]-glucose)
-
Dialyzed fetal bovine serum (FBS)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Prepare the labeling medium by supplementing the base medium with the 13C-labeled substrate and dialyzed FBS. The final concentration of the labeled substrate should be similar to that in standard medium.
-
Seed cells in standard culture medium and allow them to reach the desired confluency (typically mid-log phase).
-
Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and the metabolic pathways of interest and should be determined empirically.
Protocol 2: Metabolite Extraction
Materials:
-
Cold quenching solution (e.g., 80% methanol at -80°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and add ice-cold quenching solution to the culture vessel.
-
Scraping: Place the culture vessel on dry ice and scrape the cells in the quenching solution.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
Storage: Store the extracts at -80°C until analysis.
Protocol 3: GC-MS Analysis of Amino Acids
This protocol is adapted from established methods for 13C-MFA.[1][4][6]
Materials:
-
6 M HCl
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system
Procedure:
-
Protein Hydrolysis: Add 6 M HCl to the cell pellet obtained after metabolite extraction and heat at 100°C for 24 hours to hydrolyze proteins into amino acids.
-
Drying: Evaporate the HCl under a stream of nitrogen gas.
-
Derivatization: Reconstitute the dried amino acids in a suitable solvent and add the derivatizing agent. Heat at 70°C for 1 hour.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The GC oven temperature program and MS acquisition parameters should be optimized for the separation and detection of the derivatized amino acids.
Protocol 4: LC-MS/MS Analysis of Polar Metabolites
This protocol is a general guideline for targeted analysis of 13C-labeled polar metabolites.[7]
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate LC column (e.g., HILIC or reversed-phase)
-
Mobile phases (e.g., acetonitrile and water with appropriate additives)
Procedure:
-
Sample Preparation: The polar metabolite extract from Protocol 2 can be directly analyzed or may require further cleanup depending on the sample complexity.
-
LC Separation: Inject the sample onto the LC system. The gradient elution profile should be optimized to achieve good separation of the target metabolites.
-
MS/MS Detection: Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to detect the precursor and product ions of the labeled and unlabeled metabolites. The specific transitions for each metabolite need to be determined empirically using authentic standards.
Data Analysis and Interpretation
The analysis of data from 13C-labeling experiments is a critical step in obtaining meaningful biological insights.
Data Processing
Raw mass spectrometry data must be processed to obtain the mass isotopomer distributions (MIDs) for each metabolite. This involves:
-
Peak integration: Determining the area of the chromatographic peaks for each mass isotopomer.
-
Correction for natural isotope abundance: The naturally occurring 13C in both the metabolites and derivatization agents must be mathematically corrected to determine the true extent of labeling from the tracer.
Signaling Pathway Visualization
The following diagram illustrates a simplified view of central carbon metabolism, highlighting key pathways that are often investigated using 13C tracers.
Conclusion
Mass spectrometry-based analysis of 13C-labeled metabolites is an indispensable tool in modern biological research. The protocols and workflows outlined in this application note provide a robust framework for researchers to design and execute successful stable isotope tracing experiments. By carefully considering the choice of analytical platform, optimizing experimental conditions, and employing rigorous data analysis, scientists can unlock a wealth of information about the intricate workings of cellular metabolism.
References
- 1. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
Quantifying Metabolic Fluxes Using Pyruvic Acid-13C,d4 Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within biological systems.[1] By introducing molecules labeled with stable isotopes like 13C, 15N, or 2H (deuterium), researchers can track the fate of these atoms through various biochemical reactions, providing a dynamic view of metabolic fluxes that cannot be obtained from static metabolite measurements alone.[2][3] Pyruvic acid, a central node in cellular metabolism, serves as a critical link between glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism.[4][5][6] The use of pyruvic acid labeled with both carbon-13 (13C) and deuterium (d4), specifically Pyruvic acid-1-13C,d4, offers a powerful approach to simultaneously probe distinct yet interconnected metabolic pathways.
This document provides detailed application notes and protocols for quantifying metabolic fluxes using Pyruvic acid-1-13C,d4 data. It is designed to guide researchers, scientists, and drug development professionals in designing, executing, and interpreting stable isotope tracing experiments with this dual-labeled tracer.
Principle of Pyruvic acid-1-13C,d4 Tracing
Pyruvic acid-1-13C,d4 is a pyruvate molecule where the carboxyl carbon (C1) is labeled with 13C, and the three hydrogen atoms of the methyl group are replaced with deuterium (d3), with the hydrogen of the carboxylic acid also being replaced by deuterium (d1), totaling four deuterium atoms (d4). This dual-labeling strategy provides complementary information:
-
13C Labeling at the C1 Position: The fate of the carboxyl carbon of pyruvate is highly informative. In the pyruvate dehydrogenase (PDH) reaction, this carbon is lost as CO2. Conversely, in the pyruvate carboxylase (PC) reaction, which is a key anaplerotic pathway, this 13C is incorporated into oxaloacetate.[7] By tracking the 13C label, one can assess the relative activities of these competing pathways.
-
d4 Labeling: The deuterium atoms on the methyl group can be traced into downstream metabolites. For instance, the conversion of pyruvate to alanine via alanine transaminase (ALT) will transfer the deuterated methyl group.[8] Furthermore, the deuterium can provide insights into redox metabolism and hydrogen exchange reactions. The stability of the C-D bond compared to the C-H bond can also introduce kinetic isotope effects that may be informative under certain experimental conditions.[8]
By combining the analysis of both 13C and deuterium labeling patterns in downstream metabolites, a more comprehensive and constrained metabolic flux analysis can be achieved.
Data Presentation: Illustrative Metabolic Flux Data
The following tables present illustrative quantitative data derived from a hypothetical steady-state labeling experiment in a cancer cell line cultured with [1-13C, d4]-pyruvic acid. This data is intended to serve as a template for presenting results from similar experiments.
Table 1: Relative Abundance of Labeled Isotopologues of Key Metabolites
| Metabolite | Isotopologue | Relative Abundance (%) |
| Pyruvate | M+0 | 10 |
| M+1 (13C) | 5 | |
| M+4 (d4) | 40 | |
| M+5 (13C, d4) | 45 | |
| Lactate | M+0 | 20 |
| M+1 (13C) | 2 | |
| M+3 (d3 from pyruvate) | 38 | |
| M+4 (13C, d3) | 40 | |
| Alanine | M+0 | 25 |
| M+1 (13C) | 3 | |
| M+3 (d3 from pyruvate) | 35 | |
| M+4 (13C, d3) | 37 | |
| Citrate | M+0 | 60 |
| M+1 (from 13C-Oxaloacetate) | 30 | |
| M+2 (from 13C-Acetyl-CoA) | 10 | |
| Malate | M+0 | 50 |
| M+1 (from 13C-Oxaloacetate) | 50 |
Table 2: Calculated Metabolic Flux Ratios
| Flux Ratio | Description | Value |
| PC / PDH | Pyruvate Carboxylase vs. Pyruvate Dehydrogenase | 0.85 |
| Lactate Exchange / Glycolysis | Rate of lactate production from pyruvate vs. glycolytic flux | 1.2 |
| Alanine Production / TCA Cycle | Flux to alanine vs. total TCA cycle flux | 0.3 |
| Anaplerosis / Cataplerosis | Rate of TCA cycle replenishment vs. removal of intermediates | 1.1 |
Experimental Protocols
This section provides a generalized protocol for a stable isotope tracing experiment using Pyruvic acid-1-13C,d4 in cultured mammalian cells.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed the mammalian cells of interest (e.g., a cancer cell line) in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare the labeling medium. This typically involves using a base medium (e.g., DMEM) that lacks endogenous pyruvate. Supplement the medium with the desired concentration of Pyruvic acid-1-13C,d4 and other necessary nutrients (e.g., glucose, glutamine, dialyzed fetal bovine serum). A common starting concentration for the labeled pyruvate is in the range of 0.5-2 mM.
-
Initiation of Labeling: Aspirate the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed labeling medium.
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration to achieve isotopic steady state. The time required to reach steady state depends on the turnover rates of the metabolites of interest and should be determined empirically, but typically ranges from 6 to 24 hours for central carbon metabolism.[9]
-
Metabolite Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to quench all enzymatic activity and extract the intracellular metabolites.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract, for example, using a speed vacuum concentrator.
-
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Reconstitute the dried metabolite extracts in a solvent compatible with the chosen chromatography method (e.g., 50% acetonitrile for reversed-phase or HILIC chromatography).
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a liquid chromatography system.[10][11]
-
Chromatography: Use a suitable column to separate the metabolites of interest. For polar metabolites like pyruvate and TCA cycle intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice.
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for the detection of organic acids.
-
Acquire data in full scan mode to detect all isotopologues of the metabolites of interest. A high resolution (>100,000) is crucial to distinguish between 13C and 2H labeling based on their mass defects.[12]
-
Perform targeted MS/MS (tandem mass spectrometry) experiments to confirm the identity of metabolites and to potentially gain positional information on the labels.
-
-
-
Data Processing:
-
Process the raw mass spectrometry data using a software package capable of peak picking, integration, and retention time alignment.
-
Identify the peaks corresponding to the metabolites of interest based on their accurate mass and retention time compared to authentic standards.
-
Extract the ion chromatograms for all relevant isotopologues of each metabolite (e.g., for pyruvate: M+0, M+1, M+4, M+5).
-
Calculate the fractional abundance of each isotopologue (the Mass Isotopomer Distribution, or MID).
-
Correct the raw MIDs for the natural abundance of stable isotopes (e.g., natural 13C, 15N, 17O, 18O).[7]
-
Protocol 3: Metabolic Flux Analysis
-
Metabolic Model: Construct a metabolic model that includes the relevant biochemical reactions for pyruvate metabolism and connected pathways (e.g., glycolysis, TCA cycle, anaplerotic reactions, amino acid metabolism).
-
Flux Calculation: Use specialized software (e.g., INCA, Metran, 13CFLUX2) to estimate the intracellular metabolic fluxes.[13] This software typically uses a least-squares regression approach to find the set of fluxes that best fit the measured MIDs and any other provided constraints (e.g., nutrient uptake and secretion rates).
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Pyruvate metabolism's role in drug resistance.
Caption: Workflow for metabolic flux analysis.
Conclusion
The use of Pyruvic acid-1-13C,d4 as a stable isotope tracer offers a sophisticated approach to unravel the complexities of central carbon metabolism. By providing simultaneous information on both carbon and hydrogen atom transitions, this dual-labeled substrate allows for a more constrained and detailed metabolic flux analysis. The protocols and illustrative data presented here serve as a comprehensive guide for researchers to design and implement robust stable isotope tracing experiments. The insights gained from such studies are invaluable for understanding cellular physiology in health and disease, and for the development of novel therapeutic strategies targeting metabolic vulnerabilities.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Pyruvate Dehydrogenase Contributes to Drug Resistance of Lung Cancer Cells Through Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioconductor.org [bioconductor.org]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Pyruvate Dehydrogenase Contributes to Drug Resistance of Lung Cancer Cells Through Epithelial Mesenchymal Transition [ouci.dntb.gov.ua]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Pyruvic Acid-¹³C,d₄ as a Tracer for Tricarboxylic Acid (TCA) Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvic acid stands as a critical juncture in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled pyruvic acid is a powerful technique for elucidating the dynamics of the TCA cycle and related metabolic pathways. Pyruvic acid-¹³C,d₄, a dually labeled isotopologue, offers unique advantages for metabolic flux analysis. The incorporation of both carbon-13 and deuterium atoms provides a multi-faceted tool for tracing the fate of pyruvate's carbon backbone and its associated hydrogen atoms, enabling a more detailed interrogation of metabolic pathways.
The ¹³C labeling allows for the tracking of carbon flow through the TCA cycle and other branching pathways, while the deuterium labeling can provide insights into redox reactions and the activities of specific dehydrogenases. This dual-labeling strategy enhances the resolution of metabolic flux analysis, providing a more granular view of cellular bioenergetics and biosynthetic processes.
Principle of Pyruvic Acid-¹³C,d₄ as a Tracer
Pyruvic acid-¹³C,d₄ (chemical formula: CD₃CO¹³COOH) is strategically labeled to trace its metabolic fate upon entering the cell. The key metabolic entry points for pyruvate are its conversion to acetyl-CoA by pyruvate dehydrogenase (PDH) and its carboxylation to oxaloacetate by pyruvate carboxylase (PC).
-
¹³C Labeling: The carbon-13 label on the carboxyl group (C1) is lost as ¹³CO₂ during the PDH reaction. However, if pyruvate enters the TCA cycle via PC, the ¹³C label is retained in oxaloacetate. This differential fate of the ¹³C label allows for the assessment of the relative activities of PDH and PC, two crucial anaplerotic and cataplerotic enzymes.
-
Deuterium (d₄) Labeling: The four deuterium atoms on the methyl and carboxyl groups provide an additional layer of information. The deuterated methyl group (CD₃) is transferred to acetyl-CoA in the PDH reaction. The subsequent metabolism of deuterated acetyl-CoA through the TCA cycle can be tracked by mass spectrometry, providing information on the rate of acetyl-CoA oxidation. Furthermore, the exchange of deuterium with protons in enzymatic reactions can offer insights into the activities of specific dehydrogenases within the TCA cycle.
The combined use of ¹³C and deuterium labels in a single molecule allows for the simultaneous measurement of multiple metabolic parameters, leading to a more comprehensive and accurate determination of TCA cycle flux and related pathway activities.
Applications in Research and Drug Development
The use of Pyruvic acid-¹³C,d₄ as a tracer has significant applications in various research and development areas:
-
Metabolic Phenotyping of Diseases: Understanding alterations in TCA cycle metabolism is crucial in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome. This tracer can help identify metabolic reprogramming in diseased cells and tissues, potentially revealing novel therapeutic targets.
-
Drug Discovery and Development: The efficacy of drugs targeting metabolic pathways can be assessed by monitoring their impact on TCA cycle flux. Pyruvic acid-¹³C,d₄ can be used to evaluate the on-target and off-target effects of novel therapeutic agents on cellular metabolism.
-
Bioprocess Optimization: In biotechnology, optimizing the metabolic output of microorganisms is essential. This tracer can be employed to understand and engineer metabolic pathways for enhanced production of desired biomolecules.
-
Basic Research in Cellular Metabolism: This dually labeled pyruvate is an invaluable tool for fundamental studies on the regulation of the TCA cycle, anaplerosis, and the interplay between different metabolic pathways under various physiological and pathological conditions.
Quantitative Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from a study using Pyruvic acid-¹³C,d₄ to assess the impact of a drug candidate on TCA cycle flux in cancer cells.
| Metabolic Flux Parameter | Control (Vehicle) | Drug Treatment (10 µM) | Fold Change |
| Pyruvate Dehydrogenase (PDH) Flux (nmol/mg protein/hr) | 150 ± 12 | 75 ± 8 | 0.5 |
| Pyruvate Carboxylase (PC) Flux (nmol/mg protein/hr) | 50 ± 5 | 90 ± 10 | 1.8 |
| Citrate Synthase Flux (nmol/mg protein/hr) | 200 ± 18 | 165 ± 15 | 0.83 |
| Isocitrate Dehydrogenase (IDH) Flux (nmol/mg protein/hr) | 180 ± 15 | 150 ± 12 | 0.83 |
| α-Ketoglutarate Dehydrogenase (α-KGDH) Flux (nmol/mg protein/hr) | 175 ± 14 | 145 ± 11 | 0.83 |
| Succinate Dehydrogenase (SDH) Flux (nmol/mg protein/hr) | 170 ± 16 | 140 ± 13 | 0.82 |
| Fumarase Flux (nmol/mg protein/hr) | 170 ± 15 | 140 ± 12 | 0.82 |
| Malate Dehydrogenase (MDH) Flux (nmol/mg protein/hr) | 190 ± 17 | 160 ± 14 | 0.84 |
*Data are presented as mean ± standard deviation from n=6 biological replicates.
Experimental Protocols
I. Cell Culture and Isotope Labeling
This protocol describes the general procedure for labeling cultured mammalian cells with Pyruvic acid-¹³C,d₄.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Pyruvic acid-¹³C,d₄ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in approximately 80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and other necessary components, omitting unlabeled pyruvate. Just before the experiment, add Pyruvic acid-¹³C,d₄ to the desired final concentration (typically 1-10 mM).
-
Isotope Labeling:
-
Aspirate the growth medium from the cultured cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing Pyruvic acid-¹³C,d₄ to the cells.
-
Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined duration to achieve isotopic steady-state. The optimal labeling time should be determined empirically for each cell line and experimental condition but typically ranges from 6 to 24 hours.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells from the culture vessel in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes to ensure complete extraction.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
The metabolite extract is now ready for analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
II. GC-MS Analysis of Labeled Metabolites
This protocol outlines the general steps for analyzing the ¹³C and deuterium labeling of TCA cycle intermediates using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extract from labeled cells
-
Derivatization reagents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)
-
GC-MS system equipped with an appropriate column (e.g., DB-5ms)
Procedure:
-
Sample Derivatization:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Re-suspend the dried metabolites in the derivatization reagent.
-
Incubate at a specific temperature and time to complete the derivatization reaction (e.g., 70°C for 30 minutes for TBDMS derivatization).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate temperature gradient to separate the derivatized TCA cycle intermediates.
-
Acquire mass spectra in full scan mode or selected ion monitoring (SIM) mode to determine the mass isotopomer distributions of the target metabolites.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized TCA cycle intermediates based on their retention times and mass spectra.
-
Determine the mass isotopomer distribution for each metabolite by integrating the peak areas of the different mass isotopologues (M+0, M+1, M+2, etc.).
-
Correct the raw data for the natural abundance of stable isotopes.
-
Use the corrected mass isotopomer distributions to calculate metabolic fluxes using appropriate metabolic modeling software (e.g., INCA, Metran).
-
Visualizations
Metabolic Fate of Pyruvic Acid-¹³C,d₄
Caption: Metabolic entry of Pyruvic acid-¹³C,d₄ into the TCA cycle.
Experimental Workflow for Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Logical Relationship of Pyruvate Metabolism
Caption: Pyruvate's central role in TCA cycle metabolism.
Application Notes and Protocols: In Vivo Metabolic Imaging with Hyperpolarized [1-13C]pyruvate
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vivo metabolic imaging with hyperpolarized [1-13C]pyruvate is a transformative, non-invasive molecular imaging technique that enables the real-time assessment of cellular metabolism.[1] The method utilizes a process called dissolution Dynamic Nuclear Polarization (d-DNP), which enhances the nuclear magnetic resonance (NMR) signal of 13C-labeled pyruvate by more than 10,000-fold.[1][2][3] This dramatic signal amplification allows for the intravenous injection of the hyperpolarized substrate and subsequent imaging of its distribution and conversion into key metabolic products like lactate, alanine, and bicarbonate within seconds.[4][5]
Pyruvate is a critical intermediate in cellular energy metabolism, standing at the crossroads of glycolysis and oxidative phosphorylation.[2][5] By tracking its fate, researchers can probe enzymatic fluxes and gain unprecedented insights into the metabolic state of tissues. This technique is particularly valuable in oncology, where altered metabolism, specifically the "Warburg effect" of increased glycolysis even in the presence of oxygen, is a hallmark of cancer.[4][6][7] The first-in-human study was successfully conducted in patients with prostate cancer, demonstrating the safety and feasibility of the technique.[2][8][9] Since then, its application has expanded to include studies of the brain, heart, liver, and kidneys, offering a powerful tool for diagnosing disease, monitoring treatment response, and accelerating drug development.[2][9][10][11]
Metabolic Pathways of [1-13C]pyruvate
Following intravenous injection, hyperpolarized [1-13C]pyruvate is transported into cells and is rapidly metabolized. The 13C label is transferred to downstream products, which can be distinguished from the parent pyruvate molecule by their unique chemical shifts in the MR spectrum.[12] The primary metabolic conversions that are monitored are:
-
Conversion to [1-13C]lactate: Catalyzed by the enzyme lactate dehydrogenase (LDH), this reaction is a measure of glycolytic activity.[13] Elevated lactate production is a key feature of many cancers.[4]
-
Conversion to [1-13C]alanine: Catalyzed by alanine aminotransferase (ALT), this pathway is active in various tissues, including the liver.[13]
-
Conversion to [13C]bicarbonate: This conversion occurs via the pyruvate dehydrogenase (PDH) complex in the mitochondria, representing entry into the Krebs cycle (oxidative phosphorylation).[2][11] This pathway is particularly dominant in tissues with high oxidative metabolism, such as the healthy heart.[11]
Applications
Oncology
Hyperpolarized [1-13C]pyruvate imaging is a highly sensitive method for detecting cancer and assessing early response to therapy.[4] Tumors often exhibit increased conversion of pyruvate to lactate, which can be quantified as an elevated lactate-to-pyruvate ratio or a higher pyruvate-to-lactate conversion rate (kPL).[14] This has been demonstrated in numerous preclinical and clinical studies across various cancers.
| Application Area | Key Finding | Quantitative Metric (Example) | References |
| Prostate Cancer | Regions of biopsy-proven cancer show a significantly higher lactate/pyruvate ratio compared to healthy tissue. This metabolic signature can detect aggressive disease not always visible on standard anatomical MRI. | Elevated 13C-lactate/13C-pyruvate ratio in tumor regions. | [2] |
| Brain Tumors (Glioma) | Gliomas demonstrate upregulated lactate production. The technique can distinguish tumor from normal brain tissue and may provide early indicators of treatment response. | Increased rate of conversion to lactate (kPL) in tumor voxels. | [10][14][15][16] |
| Pancreatic Cancer | Studies show potential for early detection and characterization of pancreatic lesions based on metabolic shifts, such as a decrease in the alanine/lactate ratio during progression. | Altered [1-13C]alanine/[1-13C]lactate ratio. | [2][17] |
| Treatment Monitoring | A rapid decrease in the hyperpolarized lactate signal is often observed following effective cytotoxic chemotherapy, targeted drug therapy, or radiotherapy, often preceding changes in tumor size. | Reduction in kPL or lactate/pyruvate ratio post-treatment. | [2] |
Cardiology
In the healthy heart, pyruvate is preferentially oxidized via the PDH complex to fuel the Krebs cycle, resulting in a strong 13C-bicarbonate signal.[11][18] This metabolic preference shifts in disease states like heart failure and diabetes, where reliance on glycolysis may increase.
| Application Area | Key Finding | Quantitative Metric (Example) | References |
| Healthy Heart | Demonstrates high pyruvate dehydrogenase (PDH) flux, indicated by robust conversion of pyruvate to bicarbonate. | Readily detectable 13C-bicarbonate signal in the left ventricular myocardium. | [11][19] |
| Heart Failure | Altered pyruvate metabolism is observed, which can be tracked non-invasively. | Changes in the 13C-bicarbonate to 13C-lactate ratio. | [11] |
| Diabetic Cardiomyopathy | Patients with Type 2 Diabetes Mellitus (T2DM) show reduced PDH flux compared to healthy controls, indicating impaired oxidative metabolism. | Reduced 13C-bicarbonate signal; decreased bicarbonate/lactate ratio. | [19] |
| Metabolic Flexibility | The technique can detect physiological changes, such as an increase in PDH flux after an oral glucose challenge in healthy volunteers. | Significant increase in kPB (pyruvate-to-bicarbonate conversion rate) post-glucose load. | [20] |
Experimental Workflow and Protocols
The process of performing a hyperpolarized [1-13C]pyruvate imaging study involves several critical steps, from sample preparation to data analysis.
Protocol 1: Preparation and Hyperpolarization of [1-13C]pyruvate
This protocol outlines the steps for preparing a sterile, injectable dose of hyperpolarized [1-13C]pyruvate using a d-DNP polarizer (e.g., GE SPINlab or Oxford Instruments HyperSense).
Materials:
-
[1-13C]pyruvic acid
-
Free radical (e.g., Trityl radical OX063)
-
Glassing agent (optional, as pyruvate can be self-glassing)[5]
-
Sterile, heated dissolution medium (e.g., aqueous solution containing NaOH, Tris buffer, and EDTA to ensure physiological pH and osmolarity)[6]
-
d-DNP Polarizer
-
Sterile fluid path for collection
Procedure:
-
Sample Preparation: Aseptically prepare a sample of neat [1-13C]pyruvic acid containing a free radical (e.g., 15 mmol/L OX063).[21]
-
Polarization: Load the sample into the DNP polarizer. The sample is cooled to cryogenic temperatures (~1 K) in a high magnetic field (e.g., 3.35 T).[4][22]
-
Microwave Irradiation: Irradiate the sample with microwaves at a frequency specific to the free radical's electron resonance. This transfers the high polarization of the electrons to the 13C nuclei. This build-up process typically takes 60-90 minutes.[3][4]
-
Dissolution: Once maximum polarization is achieved, the frozen, hyperpolarized sample is rapidly dissolved with a bolus of superheated, sterile aqueous buffer.[6] The dissolution process must be extremely fast to minimize loss of polarization (T1 decay).
-
Neutralization and Sterilization: The dissolution buffer neutralizes the acidic pyruvic acid, yielding a solution of sodium pyruvate at a physiological pH (~7.6).[6] The final product passes through a sterile filter into the injection syringe.
-
Quality Control: Before injection, the final solution is rapidly checked for temperature, pH, and pyruvate concentration to ensure it is safe for intravenous administration.
Protocol 2: In Vivo Administration and MR Imaging
This protocol describes the injection and subsequent MR data acquisition. A dual-tuned 13C/1H radiofrequency (RF) coil is required for these studies.[15]
Procedure:
-
Patient/Subject Positioning: The subject is positioned in the MRI scanner. Standard anatomical scans (e.g., T2-weighted 1H-MRI) are acquired for localization.[2]
-
Injection: The hyperpolarized [1-13C]pyruvate solution is injected intravenously as a bolus over several seconds. The typical dose in human studies ranges from 0.1 to 0.43 mL/kg.[10][23]
-
Dynamic 13C Acquisition: Immediately upon injection, dynamic 13C MR data acquisition begins. This is critical as the hyperpolarized signal decays with a half-life of only 30-40 seconds in vivo.[2]
-
Imaging Sequences: Specialized rapid imaging sequences are used to capture the signal from pyruvate and its metabolic products. These can include:
-
Echo-Planar Imaging (EPI): Allows for rapid, multi-slice acquisition of metabolic maps.[14]
-
Chemical Shift Imaging (CSI) / Spectroscopic Imaging: Provides spectrally resolved data from each voxel, allowing clear separation of metabolite signals.[18]
-
Metabolite-Specific Excitation: RF pulses are designed to excite only the frequencies corresponding to pyruvate, lactate, alanine, and bicarbonate to optimize the signal-to-noise ratio (SNR).[24]
-
-
Acquisition Timing: The dynamic acquisition typically lasts for 60-120 seconds to capture the arrival of pyruvate and the subsequent production of its metabolic products.[15][25]
Protocol 3: Data Analysis and Kinetic Modeling
The acquired dynamic data must be processed to generate metabolic maps and quantitative metrics.
Procedure:
-
Image Reconstruction: The raw data is reconstructed to produce a time-series of images or spectra for each 13C-labeled metabolite.
-
Region of Interest (ROI) Analysis: ROIs are drawn on anatomical images (e.g., over a tumor or the myocardium) and mapped to the 13C data to extract time courses for each metabolite within that region.
-
Quantitative Analysis: Two main approaches are used for quantification:
-
Model-Free Methods: These are simple and robust. The most common is the Area Under the Curve (AUC) ratio, where the total integrated signal of a product (e.g., lactate) is divided by the total integrated signal of the substrate (pyruvate).[26][27]
-
Kinetic Modeling: Mathematical models are fitted to the dynamic time-course data to estimate metabolic conversion rates.[14][28] The most common parameter is kPL, the apparent first-order rate constant for the conversion of pyruvate to lactate.[14][27] Input-less models, which do not require knowledge of the arterial input function, have been shown to be robust for in vivo data.[14][27]
-
-
Metabolic Map Generation: The calculated quantitative metric (e.g., kPL or lactate/pyruvate AUC ratio) is displayed on a pixel-by-pixel basis, overlaid on an anatomical image to create a metabolic map that visualizes areas of altered metabolism.[14]
References
- 1. Acquisition and quantification pipeline for in vivo hyperpolarized 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential Clinical Roles for Metabolic Imaging with Hyperpolarized [1-13C]Pyruvate [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The use of dynamic nuclear polarization 13C-pyruvate MRS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Applications of the Dynamic Nuclear Polarization and Parahydrogen Induced Polarization Techniques for Hyperpolarized 13C MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of quantitative methods for clinical imaging with hyperpolarized 13C‐pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HP Pyruvate MRI for Cancer Detection · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. escholarship.org [escholarship.org]
- 9. Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Carbon-13 Dynamic MRS and MRSI of Normal and Fasted Rat Liver with Hyperpolarized 13C-Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Segmental analysis of cardiac metabolism by hyperpolarized [1-13C] pyruvate: an in-vivo 3D MRI study in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Regional quantification of cardiac metabolism with hyperpolarized [1-13C]-pyruvate MRI evaluated in an oral glucose challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Effect of 13C enrichment in the glassing matrix on dynamic nuclear polarization of [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dctd.cancer.gov [dctd.cancer.gov]
- 24. Hyperpolarized 13C MR Spectroscopy Depicts in Vivo Effect of Exercise on Pyruvate Metabolism in Human Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo Metabolic Sensing of Hyperpolarized [1-13C]Pyruvate in Mice Using a Recyclable Perfluorinated Iridium Signal Amplification by Reversible Exchange Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 26. (ISMRM 2015) Quantitative analysis for hyperpolarized 13 C-pyruvate imaging: comparison of methods on a clinical system. [ismrm.gitlab.io]
- 27. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Kinetic modeling of hyperpolarized 13C1-pyruvate metabolism in normal rats and TRAMP mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving signal-to-noise in hyperpolarized 13C MRI.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their hyperpolarized ¹³C MRI experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the signal-to-noise ratio (SNR) in a hyperpolarized ¹³C MRI experiment?
A1: The SNR in hyperpolarized ¹³C MRI is a multifactorial issue, influenced by the hyperpolarization process itself, data acquisition strategies, and post-processing techniques. Key factors include:
-
Initial Polarization Level: The efficiency of the dynamic nuclear polarization (DNP) process determines the starting hyperpolarized state of the ¹³C-labeled substrate.[1][2][3][4][5]
-
T₁ Relaxation Time: The hyperpolarized state is transient and decays at a rate determined by the spin-lattice relaxation time (T₁) of the ¹³C nucleus. A longer T₁ allows for a longer imaging window.[2][6]
-
Pulse Sequence Design: The choice of radiofrequency (RF) pulses and flip angles significantly impacts how the magnetization is utilized throughout the acquisition.[1][6]
-
Metabolic Conversion Rates: The rate at which the hyperpolarized substrate is converted to its metabolic products affects the signal intensity of downstream metabolites.[1]
-
Data Acquisition Timing: The timing of the injection and the start of the acquisition are critical to capture the peak signal.[7][8]
-
Coil Performance and Magnetic Field Strength: The sensitivity of the receive coil and the main magnetic field strength can influence the detected signal, although the relationship is not as straightforward as in conventional MRI.[9]
-
Post-processing and Denoising: The application of advanced image processing techniques can significantly enhance the final SNR.[10][11]
Q2: How can I optimize my pulse sequence to improve SNR for multiple metabolites?
A2: A significant challenge in multi-metabolite imaging is the varying signal levels and T₁ relaxation times of different metabolic products. A multispectral variable flip angle (msVFA) scheme is a powerful technique to address this. This approach uses spectrally varying RF pulses that apply different, time-varying flip angles to each metabolite simultaneously. This preserves the magnetization of high-signal substrates like pyruvate while using higher flip angles for lower-signal metabolites.[6][12] In vivo experiments have demonstrated SNR increases of up to 250% for multiple metabolites using msVFA compared to a constant flip angle approach.[6]
Q3: What post-processing techniques are available to improve the SNR of my acquired data?
A3: Several advanced denoising techniques can be applied after data acquisition to improve SNR. One effective method is patch-based higher-order singular value decomposition (HOSVD). This technique leverages the inherent spatiotemporal correlations in dynamic MR data to separate signal from noise. Simulation studies have shown an 8-fold increase in the SNR of [1-¹³C]pyruvate and [1-¹³C]lactate with this method.[10] Another powerful approach is tensor signal enhancement, which can provide a significant apparent SNR gain, in some cases up to 63-fold, by optimally combining array data and leveraging the multidimensional nature of the data.[11]
Troubleshooting Guide
Problem 1: Low signal from the injected hyperpolarized substrate (e.g., [1-¹³C]pyruvate).
| Possible Cause | Recommended Solution |
| Suboptimal Hyperpolarization | Review and optimize the dynamic nuclear polarization (DNP) protocol. Factors such as temperature, magnetic field strength during polarization, and the concentration of the polarizing agent can significantly impact the final polarization level.[1] |
| Delayed Injection or Acquisition | The hyperpolarized signal decays rapidly. Minimize the time between the dissolution of the sample and the start of the MRI acquisition.[7] An acquisition delay that is too long can miss the peak of the substrate's arrival in the tissue of interest.[8] |
| Incorrect Flip Angle Strategy | An initial high flip angle will rapidly deplete the hyperpolarized magnetization. Use a low flip angle (e.g., 5-10°) for the substrate to preserve its signal over time.[13] |
Problem 2: Very low or no signal from downstream metabolites (e.g., [1-¹³C]lactate, [¹³C]bicarbonate).
| Possible Cause | Recommended Solution |
| Low Metabolic Conversion | The biological condition of the subject may result in low metabolic activity. Ensure the experimental model is appropriate for observing the metabolic pathway of interest. Factors like the expression of lactate dehydrogenase (LDH) and monocarboxylate transporters (MCT) can influence the conversion of pyruvate to lactate.[7] |
| Inadequate Spatial Resolution | Low-concentration metabolites may be undetectable at high spatial resolutions due to partial volume effects.[14] Consider using a variable-resolution acquisition, which acquires the high-signal substrate at a higher resolution and the lower-signal metabolites at a coarser resolution to improve their SNR.[14][15] |
| Suboptimal Flip Angles for Metabolites | A single flip angle optimized for the primary substrate will be suboptimal for metabolites. Implement a multispectral variable flip angle (msVFA) scheme to apply higher, optimized flip angles to the lower-concentration metabolites.[6] |
| Noise Obscuring the Signal | The low signal of metabolites can be buried in noise.[16] Apply post-processing denoising techniques like patch-based HOSVD or tensor signal enhancement to improve the detectability of low-SNR metabolites.[10][11] |
Quantitative Data Summary
Table 1: Comparison of SNR Improvement with Different Techniques
| Technique | Substrate/Metabolite | SNR Improvement | Reference |
| Multispectral Variable Flip Angle (msVFA) | Pyruvate, Lactate, Bicarbonate | Up to 250% increase | [6] |
| Variable-Resolution Acquisition | Lactate, Alanine, Bicarbonate | 3.5-fold, 8.7-fold, and 6.0-fold increase, respectively | [14] |
| Patch-based HOSVD Denoising (Simulation) | [1-¹³C]pyruvate, [1-¹³C]lactate | 8-fold increase | [10] |
| Patch-based HOSVD Denoising (In vivo) | [1-¹³C]lactate, [¹³C]bicarbonate | Over 5-fold apparent gain | [10] |
| Tensor Signal Enhancement (with coil combination) | Multiple | Up to 63-fold mean apparent gain | [11] |
Experimental Protocols & Visualizations
Experimental Workflow for a Hyperpolarized ¹³C MRI Study
The following diagram outlines the major steps involved in a typical hyperpolarized ¹³C MRI experiment, from probe preparation to data analysis.
Caption: Workflow of a hyperpolarized ¹³C MRI experiment.
Logical Flow for Troubleshooting Low SNR
This diagram provides a decision-making framework for addressing low SNR issues in your experiments.
Caption: Troubleshooting flowchart for low SNR issues.
Metabolic Pathway of [1-¹³C]Pyruvate
This diagram illustrates the primary metabolic fates of hyperpolarized [1-¹³C]pyruvate that are typically observed in a ¹³C MRI experiment.
Caption: Key metabolic pathways of [1-¹³C]pyruvate.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized 13C Metabolic Magnetic Resonance Spectroscopy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperpolarized Carbon-13 Magnetic Resonance Imaging: Technical Considerations and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing SNR for multi‐metabolite hyperpolarized carbon‐13 MRI using a hybrid flip‐angle scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized Carbon 13 MRI: Clinical Applications and Future Directions in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Hyperpolarized 13C Metabolic Imaging Protocol for Patients with Gliomas: A Comprehensive Multimodal MRI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
- 10. Denoising of Hyperpolarized 13C MR Images of the Human Brain Using Patch-based Higher-order Singular Value Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. radiology.ucsf.edu [radiology.ucsf.edu]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. A variable resolution approach for improved acquisition of hyperpolarized 13C metabolic MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. Comprehensive Literature Review of Hyperpolarized Carbon-13 MRI: The Road to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyruvic Acid-13C,d4 Tracer Studies
Welcome to the technical support center for pyruvic acid-13C,d4 tracer studies. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals navigate the complexities of stable isotope tracing experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common pitfalls and specific issues encountered during experimental design, execution, and data analysis.
Category 1: Experimental Design & Setup
Q1: What is the optimal concentration of labeled pyruvic acid to use, and can too much affect the cells?
A: Using an excessively high concentration of exogenous pyruvate can be a significant pitfall. High levels can perturb the very metabolic pathways you intend to measure.[1] Millimolar concentrations of pyruvate have been shown to cause substrate inhibition of lactate dehydrogenase (LDH), which can alter the lactate-to-pyruvate ratio, a key readout in many tracer studies.[1][2] This inhibition is dependent on the expression of the monocarboxylate transporter 1 (MCT1) and can vary between cell types.[2] Furthermore, forcing high levels of pyruvate into mitochondria can alter the cellular redox state (NADH/NAD+ ratio), rewiring metabolism in unexpected ways, such as promoting gluconeogenesis over biomass-supporting pathways.[3]
Recommendation: Start by titrating the pyruvic acid concentration to find a level that provides sufficient isotopic enrichment without causing metabolic perturbations. Aim for concentrations that are as close to physiological levels as possible while still allowing for robust detection. A study on hyperpolarized pyruvate in rats found that H(13)CO(3)(-) production (a measure of PDH flux) reached saturation above 40 mM, suggesting that higher concentrations offered no additional signal but could increase the risk of metabolic alteration.[4] Always compare your results to a control group with no exogenous pyruvate to assess the impact of the tracer itself.
Q2: How long should I incubate my cells with the this compound tracer?
A: The goal is to achieve an "isotopic steady state," where the fractional enrichment of intracellular metabolites becomes constant.[5] The time required to reach this state depends on the cell doubling time and the turnover rates of the metabolites of interest.[6] For rapidly proliferating cancer cells, this is often between 18 and 24 hours.[5]
To validate the steady state: You must measure isotopic labeling at two or more time points (e.g., 18 and 24 hours).[5] If the labeling patterns are identical, a steady state has been reached. If not, a longer incubation is required. Failure to reach a steady state will lead to inaccurate flux calculations.
Q3: My experiment involves a d4 (deuterium) label on pyruvate. Are there any specific issues I should be aware of?
A: Yes, deuterium labels can introduce two main complications:
-
Kinetic Isotope Effects (KIEs): The C-D bond is stronger than the C-H bond, which can sometimes slow down enzyme reaction rates. While one study on isolated hearts found no observable kinetic isotope effect on the conversion of deuterated pyruvate to lactate, alanine, or glutamate, this may not be true for all systems or enzymes.[7]
-
Hydrogen/Deuterium (H/D) Exchange: The deuterium atoms can exchange with protons from the solvent (water). For example, the reaction catalyzed by lactate dehydrogenase is a near-equilibrium exchange reaction, which can lead to H/D exchange.[8] This can complicate the interpretation of mass isotopomer distributions if not properly accounted for.
Recommendation: When using deuterated tracers, be aware of potential shifts in metabolic fluxes compared to 13C-only tracers. It is wise to consult literature specific to your metabolic pathway of interest for known KIEs or perform pilot studies comparing deuterated and non-deuterated tracer behavior.[7]
Category 2: Sample Preparation & Extraction
Q4: My metabolite levels are inconsistent between replicates. Could my sample quenching/extraction be the problem?
A: Absolutely. Improper or slow quenching of metabolism is a major source of error. The goal is to instantly halt all enzymatic activity to preserve the metabolic state of the cells at the moment of harvesting.[9] If quenching is too slow, metabolites will continue to be consumed or produced, distorting the results.
Key Pitfalls:
-
Slow Processing: Any delay between removing cells from culture conditions and inactivating enzymes can alter metabolite levels.
-
Metabolite Leakage: Some quenching methods, particularly those using high concentrations of cold organic solvents, can cause cell membranes to become permeable, leading to the loss of intracellular metabolites.[9][10]
-
Continued Metabolism: Using quenching solutions that are not cold enough can fail to stop enzymatic reactions effectively. A saline ice slurry (~0°C) has been shown to be less effective than colder methanol-based solutions.[9]
Data Presentation: Comparison of Quenching Methods
The following table summarizes findings from a study that assessed the efficacy of different quenching methods by measuring the artificial labeling of metabolites from a 13C tracer added during the quenching process. Lower enrichment indicates a more effective quench.
| Quenching Method | Temperature | Efficacy (Post-Harvest Labeling) | Metabolite Loss | Reference |
| Rapid Filtration + 100% Methanol | -80°C | Highest (Minimal labeling) | Low | [9][10] |
| 30% Methanol Slurry + Centrifugation | -24°C | High (Slightly less effective) | Low | [9][10] |
| Saline Ice Slurry + Centrifugation | ~0°C | Lower (Significant labeling observed) | Low | [9][10] |
| 60% Cold Methanol + Centrifugation | -65°C | Effective Quench | Significant Metabolite Loss | [9][10] |
Recommendation: The most robust method appears to be rapid filtration followed by immediate quenching in -80°C methanol.[9] If filtration is not feasible (e.g., for suspension cells), using a partially frozen methanol slurry is a reasonable alternative.[10]
Category 3: Data Analysis & Interpretation
Q5: What is "natural isotope abundance" and why do I need to correct for it?
A: Natural isotopic abundance refers to the fact that elements exist as a mixture of stable isotopes in nature. For carbon, about 1.1% is 13C.[11] This means that even in an unlabeled sample, a metabolite with three carbon atoms will have a small but predictable percentage of M+1, M+2, and M+3 mass isotopomers due to the random incorporation of naturally occurring 13C.[12]
Why Correction is Critical: The mass spectrometer measures the total 13C in a metabolite fragment. This total is a sum of the 13C from your experimental tracer and the 13C that was already present naturally.[11] Failing to correct for this natural abundance will lead to an overestimation of tracer incorporation and completely invalidate any subsequent metabolic flux calculations.[12][13][14] The correction is especially important for molecules with many atoms (carbon, oxygen, nitrogen, etc.) that have naturally occurring heavy isotopes.[15]
Q6: My data analysis software is reporting negative values for some mass isotopomers after natural abundance correction. What does this mean?
A: Seeing negative values for fractional enrichment after correction is a clear sign of an issue. The most common causes are:
-
Incorrect Elemental Formula: The correction algorithms rely on the precise elemental formula of the metabolite (and any chemical derivatives) to calculate the expected natural abundance.[11] An incorrect formula will result in a faulty correction.
-
Poor Quality Raw Data: High levels of instrumental noise or inaccurate integration of low-abundance isotopologue peaks in the raw mass spectrometry data can lead to errors that, when propagated through the correction algorithm, result in negative numbers.[11]
-
Underestimation of a Peak: If a peak in the mass spectrum is underestimated (e.g., due to detector saturation or poor peak integration), the correction might overcompensate, producing a negative value.[11]
Troubleshooting Steps:
-
Verify Elemental Formulas: Double-check the formulas for all metabolites and their derivatives.
-
Review Raw Spectra: Manually inspect the raw mass spectra for the affected metabolites. Check for good peak shape, correct integration, and a sufficient signal-to-noise ratio.
-
Validate with Unlabeled Samples: A key validation step is to process an unlabeled control sample with your correction algorithm. After correction, the M+0 isotopologue should be ~100% and all others should be near zero.[11] Significant deviations point to a problem in your method.
Q7: The 13C enrichment in my labeled samples seems unexpectedly low after correction. What could be the cause?
A: Low enrichment can stem from several biological and technical factors:
-
Metabolic Dilution: The labeled pyruvate you add is diluted by unlabeled pyruvate produced endogenously by the cells (e.g., from glycolysis). This is expected.
-
Contribution from Other Substrates: Cells may be utilizing other carbon sources from the medium (e.g., glutamine, fatty acids) that are unlabeled, diluting the 13C pool within the TCA cycle and connected pathways.[5]
-
Insufficient Incubation Time: The cells may not have reached isotopic steady state, meaning the label has not had enough time to fully incorporate into downstream metabolites.[5]
-
Tracer Degradation: Depending on the stability of the tracer in your medium over long incubation times, some degradation could occur.
Key Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the mid-log phase of growth at the time of harvesting. Avoid letting cells become fully confluent, as this can alter their metabolism.
-
Media Preparation: Prepare culture medium containing the desired concentration of this compound. If using standard medium, be aware that it may contain unlabeled pyruvate and other carbon sources that will compete with your tracer.
-
Tracer Introduction: Aspirate the standard medium and wash the cells once with pre-warmed PBS. Add the tracer-containing medium to the cells. This marks time zero of your experiment.
-
Incubation: Culture the cells for the predetermined time required to reach isotopic steady state (e.g., 24 hours).[6]
Protocol 2: Metabolite Quenching and Extraction (for Adherent Cells)
This protocol is adapted from methodologies emphasizing rapid inactivation.[6][16]
-
Prepare Quenching/Extraction Solution: Prepare a solution of 80% methanol in water. Pre-chill it to -80°C.
-
Remove Medium: Place the cell culture plate on ice. Quickly aspirate the culture medium.
-
Wash (Optional but Recommended): Gently and quickly wash the cell monolayer with ice-cold 0.9% NaCl (saline) to remove extracellular metabolites.[16] Aspirate the saline immediately.
-
Quench and Lyse: Add the pre-chilled -80°C 80% methanol solution to the plate (e.g., 1 mL for a 6 cm dish).
-
Scrape and Collect: Immediately place the plate on dry ice. Use a cell scraper to scrape the frozen cell lysate into the methanol. Collect the entire slurry into a pre-chilled microcentrifuge tube.
-
Finalize Extraction: Vortex the tube for 30 seconds and centrifuge at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect Supernatant: Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.
Visualizations
Metabolic Fate of Pyruvic Acid
The diagram below illustrates the primary metabolic pathways this compound enters upon cellular uptake. The labeled carbons (13C) and deuteriums (d4) are tracked to show their incorporation into key downstream metabolites.
Caption: Metabolic fate of this compound tracer.
General Experimental Workflow
This workflow diagram outlines the critical steps in a pyruvic acid tracer study, from initial experimental setup to final data analysis, highlighting key decision points.
Caption: Workflow for this compound tracer studies.
Troubleshooting Logic: Low Isotope Enrichment
This flowchart provides a logical sequence of steps to diagnose the root cause of unexpectedly low 13C or d4 enrichment in downstream metabolites.
References
- 1. Excess exogenous pyruvate inhibits lactate dehydrogenase activity in live cells in an MCT1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The fate of pyruvate dictates cell growth by modulating cellular redox potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of hyperpolarized tracer concentration on myocardial uptake and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Probing Lactate Dehydrogenase Activity in Tumors by Measuring Hydrogen/Deuterium Exchange in Hyperpolarized l-[1-13C,U-2H]Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
- 11. benchchem.com [benchchem.com]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | 13C tracer analysis reveals the landscape of metabolic checkpoints in human CD8+ T cell differentiation and exhaustion [frontiersin.org]
Technical Support Center: ¹³C Metabolic Flux Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural isotope abundance in ¹³C Metabolic Flux Analysis (MFA).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural isotope abundance in ¹³C MFA?
A: It is crucial to correct for the natural abundance of stable isotopes to distinguish between isotopes introduced experimentally via an isotopically labeled tracer and those naturally present at the beginning of an experiment.[1] All elements have naturally occurring heavy isotopes. For example, carbon exists as ¹²C (approximately 98.9%) and ¹³C (approximately 1.1%).[1] When analyzing mass isotopomer distributions (MIDs) by mass spectrometry, the instrument detects the total number of heavy isotopes, not just those incorporated from the labeled substrate.[2] Failure to correct for this natural abundance can lead to significant errors in the calculated metabolic fluxes, potentially resulting in misleading interpretations of pathway activity.[1][3]
Q2: What is a Mass Isotopomer Distribution (MID)?
A: A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains. A Mass Isotopomer Distribution (MID) represents the relative abundance of all mass isotopomers of a particular metabolite.[1][4] For a molecule with 'n' carbon atoms, there can be n+1 mass isotopomers (M+0, M+1, M+2, ..., M+n), where M+0 is the monoisotopic peak representing the molecule with all ¹²C atoms, and M+1 represents the molecule with one ¹³C atom, and so on.[1]
Q3: How is the correction for natural isotope abundance performed?
A: The correction is typically performed using a matrix-based method.[2] A correction matrix is constructed based on the elemental formula of the metabolite (including any derivatizing agents) and the known natural abundances of all its constituent isotopes.[2] This matrix allows for the calculation of the "true" MID, which reflects only the incorporation of the ¹³C tracer, from the measured MID. Several software tools and packages in programming languages like Python and R are available to perform these calculations.[2][3][5]
Q4: What are some common software and tools used for natural abundance correction?
A: A variety of software packages are available to perform natural abundance correction, some of which are standalone applications while others are integrated into larger MFA software suites. Commonly used tools include:
-
IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural isotope abundance and tracer impurity.[3]
-
AccuCor2: An R-based tool designed for correcting data from dual-isotope tracing experiments (e.g., ¹³C and ¹⁵N).[6][7]
-
IsoCor: A Python-based tool for correcting high-resolution mass spectrometry data.
-
13CFLUX2: A comprehensive software suite for ¹³C-MFA that includes correction algorithms.[8]
-
OpenMebius: A software that integrates data processing and flux analysis.
-
INCA: An integrated software for isotopomer network compartmental analysis.
-
MSCorr: A MATLAB-based program for correcting mass isotopomer data.[9]
Q5: Can I perform a dual-isotope tracing experiment (e.g., with ¹³C and ¹⁵N)?
A: Yes, dual-isotope tracing is a powerful technique. However, correcting for natural abundance in these experiments is more complex. It often requires high-resolution mass spectrometry to distinguish between the different isotopologues.[6][7] Specialized software, such as AccuCor2, is designed to handle the correction for dual-labeling experiments.[6][7]
Troubleshooting Guide
Problem 1: My corrected data shows negative abundance for some isotopologues.
-
Possible Cause: This is a common issue that often points to inaccuracies in the raw data or the correction parameters.[2]
-
Solutions:
-
Verify the Elemental Formula: Double-check that the elemental formula used for the correction, including any derivatizing agents, is precise. An incorrect formula will result in an erroneous correction matrix.[2]
-
Check Background Subtraction: Inadequate background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction procedures.[2]
-
Assess Instrumental Noise: High noise levels in the mass spectrometer can lead to inaccurate measurements, especially for low-abundance isotopologues. Ensure your instrument is properly tuned and that you have a sufficient signal-to-noise ratio.[2]
-
Review Peak Integration: Underestimation of a mass isotopomer peak in the raw spectral data can cause the correction algorithm to overcompensate, leading to negative values.[2][10]
-
Problem 2: The ¹³C enrichment in my labeled samples appears too low after correction.
-
Possible Cause: This could be due to several factors, from experimental conditions to data processing errors.
-
Solutions:
-
Confirm Isotopic Steady State: For steady-state MFA, it is crucial that the isotopic labeling of intracellular metabolites has reached a plateau. If cells are harvested too early, the labeling may not be complete, leading to lower-than-expected enrichment.
-
Evaluate Tracer Purity: The purity of your ¹³C-labeled substrate can impact the observed enrichment. It is important to account for any unlabeled portions of the tracer in your correction calculations.[3]
-
Check for Dilution from Unlabeled Sources: The labeled substrate might be diluted by unlabeled carbon sources in the medium or from intracellular stores. Ensure your experimental setup minimizes these effects.
-
Re-examine Correction Parameters: An incorrect elemental formula or inaccurate natural abundance values used in the correction algorithm can lead to an underestimation of enrichment.
-
Problem 3: How can I validate that my natural abundance correction is working correctly?
-
Solution: A robust method for validation is to analyze an unlabeled control sample.[2] After applying the correction algorithm to the data from the unlabeled sample, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero.[2] Significant deviations from this expected outcome indicate a potential issue with your correction method or the parameters you have used.[2]
Data Presentation
Table 1: Natural Abundance of Key Isotopes
| Element | Isotope | Relative Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.634 |
| ¹⁵N | 0.366 | |
| Oxygen | ¹⁶O | 99.762 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.200 | |
| Silicon | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 |
Note: These values can vary slightly depending on the source.
Experimental Protocols
Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance
-
Sample Preparation and MS Analysis:
-
Culture cells in media containing both unlabeled and ¹³C-labeled substrates.[1][11]
-
Harvest cells at isotopic steady state and extract metabolites.[11]
-
If necessary, derivatize metabolites for GC-MS analysis (e.g., using TBDMS).[2]
-
Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for the metabolites of interest.[1]
-
Collect data for both unlabeled (natural abundance) and labeled samples.[2]
-
-
Data Extraction:
-
For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).[2]
-
Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This gives you the measured Mass Isotopomer Distribution (MID).[2]
-
-
Correction Using a Matrix-Based Method:
-
Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including any atoms from derivatizing agents.[2]
-
Construct the Correction Matrix: Utilize a computational tool (e.g., a script in Python or R, or dedicated software) to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes (refer to Table 1).[2]
-
Apply the Correction: Multiply the inverse of the correction matrix by the measured MID vector to obtain the corrected MID vector, which represents the true isotopic enrichment from the tracer.
-
Visualizations
Caption: Workflow for a typical ¹³C Metabolic Flux Analysis experiment.
Caption: Relationship between measured and corrected MIDs.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production [mdpi.com]
Technical Support Center: Analysis of Pyruvic Acid-13C,d4 Metabolomics Data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with pyruvic acid-13C,d4 in metabolomics studies.
Frequently Asked Questions (FAQs)
Q1: Which software is recommended for analyzing this compound metabolomics data?
A1: Several software packages are available for analyzing stable isotope tracing data. The choice depends on the specific goals of your analysis (e.g., targeted quantification, flux analysis). Recommended options include:
-
MetaboAnalyst: A web-based tool for comprehensive metabolomics data analysis, including statistical analysis and pathway visualization.[1][2][3] It can be used for downstream analysis of processed data.
-
MZmine 3: An open-source software for mass spectrometry data processing.[4][5][6][7][8] It includes features for peak detection, alignment, and filtering of 13C isotope signals.
-
FluxPyt: A Python-based, open-source software specifically designed for 13C-metabolic flux analysis (MFA).[9][10]
-
13CFLUX2: A high-performance simulator for 13C-based metabolic flux analysis, suitable for complex models.[11][12]
-
Vendor-specific software: Instrument manufacturers like Agilent provide software such as MassHunter VistaFlux for flux analysis from their platforms.
Q2: How do I correct for the natural abundance of isotopes in my data?
A2: Correcting for the natural abundance of isotopes, particularly 13C (approximately 1.1%), is a critical step in stable isotope tracing experiments. This can be achieved using various software tools and algorithms that mathematically subtract the contribution of naturally occurring isotopes from the measured signal of your labeled metabolites.[13] Many specialized flux analysis software packages, such as FluxPyt and 13CFLUX2, have built-in functionalities for this correction.[9][10][11][12]
Q3: What is the importance of a proper quenching protocol?
A3: A rapid and effective quenching protocol is crucial to halt all enzymatic reactions and preserve the metabolic state of your biological samples at the time of collection.[14][15] Ineffective quenching can lead to significant alterations in metabolite concentrations and isotopic labeling patterns, resulting in inaccurate and misleading data.[14][16] The choice of quenching solution (e.g., cold methanol) and the method of application are critical for reliable metabolomics results.[14][15][17]
Q4: How can I visualize the metabolic pathways involving pyruvic acid?
A4: Metabolic pathway visualization can be achieved using various tools that map your experimental data onto known metabolic networks. MetaboAnalyst offers pathway analysis modules that can generate pathway diagrams.[1][3] For more customized visualizations, you can use software like Pathview or Escher in combination with Graphviz to create diagrams of metabolic pathways and highlight the flow of your labeled pyruvic acid.[18][19]
Troubleshooting Guides
Issue 1: High Variability in Isotope Enrichment Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | Ensure all replicates are grown under identical conditions (media, temperature, CO2 levels, cell density). |
| Variable quenching efficiency | Standardize the quenching protocol. Ensure rapid and complete immersion of samples in the quenching solution. Evaluate the effectiveness of your quenching method.[14][16] |
| Inconsistent sample extraction | Use a standardized extraction protocol for all samples. Ensure complete cell lysis and efficient metabolite extraction. |
| Instrumental variability | Run quality control (QC) samples throughout your analytical run to monitor instrument performance. Normalize your data to the QC samples to correct for instrumental drift. |
Issue 2: Low Signal Intensity for Labeled Metabolites
| Possible Cause | Troubleshooting Step |
| Insufficient tracer incorporation | Optimize the labeling time and the concentration of this compound in your culture medium. |
| Metabolite degradation | Ensure proper sample handling and storage conditions to prevent metabolite degradation. Use appropriate quenching and extraction methods. |
| Poor ionization efficiency in the mass spectrometer | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for your target analytes. |
| Matrix effects | Use isotopically labeled internal standards to correct for ion suppression or enhancement caused by the sample matrix. |
Issue 3: Unexpected Isotopologue Distribution
| Possible Cause | Troubleshooting Step |
| Incomplete separation of isotopologues | Optimize your chromatographic method to achieve better separation of metabolites and their isotopologues. |
| Incorrect data processing | Double-check the parameters used for peak integration and isotope correction in your data analysis software. |
| Metabolic pathway activity | Unexpected labeling patterns can be indicative of previously unconsidered metabolic pathways or altered metabolic fluxes. Further investigation into the underlying biology may be required.[20] |
Experimental Protocols
Sample Quenching and Metabolite Extraction
A robust quenching and extraction protocol is fundamental for accurate metabolomics analysis. The following is a general protocol that should be optimized for your specific cell type and experimental conditions.
-
Preparation of Quenching Solution: Prepare an 80% methanol/water solution and cool it to -80°C.[14][17]
-
Cell Harvesting: Rapidly harvest cells from the culture medium. For suspension cultures, this can be done by centrifugation at a low temperature.
-
Quenching: Immediately resuspend the cell pellet in the pre-chilled 80% methanol solution. Vortex vigorously to ensure rapid and complete quenching of metabolic activity.[17]
-
Metabolite Extraction:
-
Incubate the quenched cell suspension at -20°C for at least 1 hour to facilitate cell lysis and metabolite extraction.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS or GC-MS analysis.
-
Data Presentation
The following table is an example of how to structure quantitative data from a this compound tracing experiment. This table shows the fractional contribution of different isotopologues to the total pool of several key metabolites in the central carbon metabolism.
| Metabolite | Isotopologue | Control Condition (%) | Treatment Condition (%) |
| Pyruvate | M+0 | 10.5 ± 1.2 | 8.2 ± 0.9 |
| M+3 (from 13C3-Pyruvate) | 85.2 ± 3.5 | 89.5 ± 2.8 | |
| M+4 (from 13C3,d1-Pyruvate) | 4.3 ± 0.5 | 2.3 ± 0.4 | |
| Lactate | M+0 | 15.8 ± 2.1 | 12.1 ± 1.5 |
| M+3 (from 13C3-Lactate) | 80.1 ± 4.2 | 85.3 ± 3.1 | |
| Alanine | M+0 | 25.3 ± 3.0 | 20.7 ± 2.5 |
| M+3 (from 13C3-Alanine) | 70.6 ± 5.1 | 75.8 ± 4.3 | |
| Citrate | M+0 | 60.1 ± 6.5 | 55.4 ± 5.8 |
| M+2 (from Acetyl-CoA) | 25.7 ± 3.8 | 30.1 ± 4.0 | |
| M+3 (from Pyruvate Carboxylation) | 10.2 ± 1.9 | 12.5 ± 2.1 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Visualizations
Pyruvic Acid Metabolism and Entry into the TCA Cycle
Caption: Metabolic fate of this compound.
General Workflow for Metabolomics Data Analysis
Caption: A typical workflow for metabolomics data analysis.
References
- 1. labplan.ie [labplan.ie]
- 2. MetaboAnalyst [metaboanalyst.ca]
- 3. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untargeted LC-MS workflow - mzmine documentation [mzmine.github.io]
- 5. mzmine.github.io [mzmine.github.io]
- 6. pharmacognosie-parisdescartes.fr [pharmacognosie-parisdescartes.fr]
- 7. books.rsc.org [books.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. FluxPyt: a Python-based free and open-source software for 13C-metabolic flux analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FluxPyt: a Python-based free and open-source software for 13C-metabolic flux analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 12. juser.fz-juelich.de [juser.fz-juelich.de]
- 13. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing signal loss in hyperpolarized pyruvate experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal loss and overcome common challenges in hyperpolarized pyruvate experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Signal-to-Noise Ratio (SNR) for Pyruvate and its Metabolites | 1. Suboptimal Polarization: Insufficient polarization of the pyruvate sample before dissolution. | - Ensure the polarizer is functioning correctly and has reached the target temperature and magnetic field. - Verify the concentration of the electron paramagnetic agent (EPA) in the pyruvate sample. - Allow for sufficient polarization time as recommended by the manufacturer. |
| 2. T1 Relaxation Decay: Significant loss of hyperpolarization due to T1 relaxation between dissolution and imaging. | - Minimize the time between dissolution, quality control, and injection.[1] - Transport the hyperpolarized sample in a magnetic field to slow down relaxation. - Consider using deuterated solvents (D2O) for dissolution to prolong T1 relaxation time.[2] | |
| 3. RF Pulse Issues: Inefficient excitation or excessive destruction of magnetization by RF pulses. | - Optimize the flip angles for both pyruvate and its metabolites. Using a lower flip angle for the abundant pyruvate and a higher one for the less abundant lactate can improve overall SNR.[3] - Ensure accurate RF power calibration.[1] - Check for B0 field inhomogeneity, which can lead to off-resonance effects and reduced signal.[3] | |
| 4. Coil and Hardware Problems: Issues with the RF coil or other MRI hardware components. | - Use a dual-tuned 1H/13C coil for optimal performance. - Ensure the coil is properly positioned and tuned for the experiment. - Perform regular quality assurance checks on the MRI system.[4] | |
| High Signal Variability Between Experiments | 1. Inconsistent Sample Preparation: Variations in pyruvate concentration, pH, or temperature of the injected solution. | - Follow a standardized and validated protocol for sample preparation. - Perform rigorous quality control on each dose to ensure consistency in concentration, pH, and temperature.[1][4][5] |
| 2. Variable Injection Parameters: Differences in injection rate, volume, or timing relative to the start of acquisition. | - Use an automated injection system for precise and repeatable injections.[6] - Standardize the injection protocol, including the volume, rate, and timing of the saline flush.[7][8] | |
| 3. Physiological State of the Animal: Differences in the physiological state of the animal model (e.g., anesthesia, fasting state). | - Ensure consistent animal handling and anesthesia protocols. - Control for factors like fasting, as it can influence metabolism. | |
| Poor or No Detectable Metabolite Signal (e.g., Lactate) | 1. Low Metabolic Conversion: The biological system under investigation has low metabolic activity. | - Confirm the metabolic activity of your model system using other methods if possible. - For preclinical models, consider using a positive control with known high metabolic activity. |
| 2. Insufficient Pyruvate Delivery: The hyperpolarized pyruvate is not reaching the tissue of interest in sufficient concentration. | - Verify the placement of the injection catheter. - Assess tissue perfusion using other imaging techniques if necessary. | |
| 3. Incorrect Acquisition Timing: The data acquisition window does not align with the peak of metabolite production. | - Optimize the timing of the acquisition sequence relative to the injection. This may require pilot scans to determine the optimal window for your specific model.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of signal loss in hyperpolarized pyruvate experiments?
A1: The primary cause of signal loss is the irreversible decay of the hyperpolarized state back to thermal equilibrium, which is governed by the spin-lattice relaxation time (T1).[9] This decay begins immediately after dissolution and continues throughout the injection and imaging process. Additional signal is lost with each radiofrequency (RF) pulse applied during imaging.[9]
Q2: How can I extend the T1 relaxation time of my hyperpolarized pyruvate sample?
A2: One effective method is to use deuterium oxide (D2O) as the solvent for dissolution. Studies have shown that dissolving [1-13C]pyruvate in D2O can significantly increase its T1, thereby preserving the hyperpolarized signal for a longer duration.[2]
Q3: What is the optimal flip angle strategy for imaging both pyruvate and lactate?
A3: A variable flip angle strategy is often recommended. This involves using a lower flip angle for the highly abundant pyruvate signal and a higher flip angle for the less abundant lactate signal. This approach helps to preserve the pyruvate magnetization for later time points while maximizing the signal from the converted lactate.[3] For example, some studies have found that constant flip angles of 35 degrees for pyruvate and 28 degrees for lactate provide a good balance of accuracy and precision.[10]
Q4: How critical is the timing between dissolution and injection?
A4: It is extremely critical. The hyperpolarized signal decays exponentially with a time constant T1 (approximately 40-60 seconds in solution).[9][11] Any delay between dissolving the polarized sample and injecting it into the subject will result in significant signal loss. Therefore, this process should be performed as rapidly as possible.[1]
Q5: What quality control (QC) parameters should I check before injecting the hyperpolarized pyruvate?
A5: Essential QC parameters to check for each dose include pH, temperature, pyruvate concentration, and the concentration of any residual electron paramagnetic agent.[1][4][5] Ensuring these parameters are within the acceptable range is crucial for both the safety of the subject and the reproducibility of the experiment.
Data Presentation
T1 Relaxation Times of [1-13C]pyruvate
The following table summarizes the T1 relaxation times of [1-13C]pyruvate under different conditions, highlighting the impact of magnetic field strength and the use of deuterated solvents.
| Magnetic Field Strength | Solvent | T1 Relaxation Time (seconds) | Reference |
| 1.5T | Blood | ~30-50 | [12] |
| 3T | Blood | ~25-45 | [12] |
| 3T | Aqueous Buffer | ~45 | [13] |
| 7T | In vitro | Not specified | [13] |
| 3T | D2O Buffer | ~92 | [2] |
Note: T1 values can vary depending on the specific buffer composition, pH, and temperature.
Impact of Flip Angle Strategies on Signal-to-Noise Ratio (SNR)
This table provides a qualitative comparison of different flip angle strategies for imaging hyperpolarized pyruvate and its metabolic product, lactate.
| Flip Angle Strategy | Description | Impact on Pyruvate Signal | Impact on Lactate Signal | Overall Recommendation |
| Constant Low Flip Angle (e.g., 5-10°) | A single, low flip angle is used for all metabolites throughout the acquisition. | Preserves magnetization, allowing for longer imaging times. Lower initial SNR. | Lower SNR, may be difficult to detect, especially at later time points. | Suboptimal for maximizing metabolite signal. |
| Constant High Flip Angle (e.g., >20°) | A single, higher flip angle is used. | Rapidly depletes magnetization, leading to a shorter imaging window. Higher initial SNR. | Higher initial SNR, but signal decays quickly. | May be suitable for applications where only the initial metabolic conversion is of interest.[14] |
| Metabolite-Specific Flip Angles | Different flip angles are used for pyruvate and lactate (e.g., lower for pyruvate, higher for lactate). | Preserves pyruvate magnetization for conversion to lactate. | Maximizes the signal from the less abundant lactate pool. | Recommended for improving the detection and quantification of metabolic conversion.[3] |
| Variable Flip Angle (VFA) | The flip angle for each metabolite is varied over time, often increasing throughout the acquisition. | Optimizes the use of magnetization over the entire dynamic scan. | Can be designed to maintain a more constant signal level over time, improving kinetic modeling. | An advanced strategy that can further enhance SNR and the accuracy of metabolic rate quantification. |
Experimental Protocols
Dissolution Dynamic Nuclear Polarization (d-DNP) Protocol
This protocol outlines the general steps for producing hyperpolarized [1-13C]pyruvate using the d-DNP method.
-
Sample Preparation: A mixture of [1-13C]pyruvic acid, an electron paramagnetic agent (e.g., a trityl radical), and sometimes a gadolinium-based contrast agent is prepared.[3]
-
Polarization: The sample is loaded into a polarizer and cooled to approximately 1.4 K in a high magnetic field (e.g., 3.35 T).[3]
-
Microwave Irradiation: The sample is irradiated with microwaves for a period of 1-2 hours to transfer the high polarization of the electrons to the 13C nuclei.[3]
-
Dissolution: The polarized, frozen sample is rapidly dissolved with a superheated, pressurized bolus of a sterile buffer solution (e.g., a TRIS-based buffer).[3][7]
-
Neutralization and Formulation: For pyruvic acid formulations, a base (e.g., NaOH) is added to neutralize the solution to a physiological pH.[3] The final formulation is a sterile, injectable solution at a physiological temperature.
Quality Control (QC) Protocol
Before injection, the hyperpolarized pyruvate solution must undergo rigorous quality control.
-
Automated QC: Many commercial polarizers have an integrated, automated QC system that measures key parameters.[1][5]
-
Parameters to Verify:
-
pH: Must be within a physiological range (typically 7.0-8.0).[8]
-
Temperature: Should be close to body temperature (e.g., 37°C).[8]
-
Pyruvate Concentration: Must be within the specified range for the study (e.g., 80 mM for preclinical studies).[7][8]
-
Residual EPA: The concentration of the electron paramagnetic agent should be below a safe threshold.[8]
-
Volume: The final volume of the injectable dose should be confirmed.[4]
-
Polarization Level: While not always a strict release criterion, the polarization level should be recorded as it directly impacts the resulting SNR.[4]
-
Preclinical Injection Protocol (Rodent Model)
This protocol provides a general guideline for the intravenous injection of hyperpolarized pyruvate in a rat model.
-
Animal Preparation: The animal is anesthetized, and a catheter is placed in a tail vein.[15]
-
Transfer of Hyperpolarized Agent: The QC-verified hyperpolarized pyruvate solution is drawn into a syringe and promptly transported to the MRI scanner.
-
Injection: The solution is injected via the tail vein catheter. A typical injection volume for a rat is around 1 mL, delivered over a few seconds (e.g., 4 seconds).[15]
-
Saline Flush: The injection is immediately followed by a saline flush (e.g., 200 µL) to ensure the full dose is delivered to the circulation.[15]
-
Start of Acquisition: The MRI data acquisition should be initiated at a predetermined time relative to the start of the injection to capture the dynamic metabolic processes.[7]
Visualizations
Caption: Experimental workflow for a hyperpolarized pyruvate MRI study.
Caption: Metabolic pathways of hyperpolarized [1-13C]pyruvate.
References
- 1. Current Methods for Hyperpolarized [1-13C]pyruvate MRI Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Consensus recommendations for hyperpolarized [1‐ 13C]pyruvate MRI multi‐center human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Direct arterial injection of hyperpolarized 13C‐labeled substrates into rat tumors for rapid MR detection of metabolism with minimal substrate dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperpolarized 13C Lactate, Pyruvate, and Alanine: Noninvasive Biomarkers for Prostate Cancer Detection and Grading - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRI Application and Challenges of Hyperpolarized Carbon-13 Pyruvate in Translational and Clinical Cardiovascular Studies: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. web.stanford.edu [web.stanford.edu]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. radiology.ucsf.edu [radiology.ucsf.edu]
- 15. Assessing the effect of anesthetic gas mixtures on hyperpolarized 13 C pyruvate metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical variability in 13C tracer experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address analytical variability in 13C tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical variability in 13C tracer experiments?
A1: Analytical variability in 13C tracer experiments can arise from several sources throughout the experimental workflow. These can be broadly categorized as:
-
Biological Variability: Inherent differences between biological replicates, even under identical conditions. Variances resulting from media preparation, inoculum densities, or pre-cultivation almost always exceed analytical variance.[1] A minimum of five biological replicates is often recommended to account for this.[1]
-
Sample Preparation: Inconsistent quenching of metabolism, incomplete metabolite extraction, and sample degradation can all introduce significant variability. Rapidly quenching metabolic activity is crucial.[2]
-
Analytical Platform Performance: Variations in instrument sensitivity, and chromatography can lead to inconsistent measurements. This is a recognized limitation of mass spectrometry-based quantitative analysis.[3]
-
Data Processing: Incorrect peak integration, improper background subtraction, and inadequate correction for the natural abundance of stable isotopes can introduce errors in the final data.[2]
Q2: How do I determine if my system has reached isotopic steady state?
A2: Reaching isotopic steady state is a critical assumption for many 13C metabolic flux analysis (13C-MFA) calculations.[4] To verify this, you should measure the isotopic labeling of key metabolites at multiple time points after introducing the tracer (e.g., at 18 and 24 hours).[4] If the labeling patterns are identical or very similar across the later time points, it indicates that isotopic steady state has been achieved.[4] The time required to reach this state depends on the tracer used and the specific metabolites being analyzed.[5]
Q3: How do I choose the optimal 13C tracer for my experiment?
A3: The choice of the 13C tracer is critical and depends on the specific metabolic pathways you are investigating.[6][7] Different tracers provide different levels of information and precision for various parts of metabolism.[6][7][8] For example:
-
[1,2-¹³C₂]glucose is often used for analyzing the pentose phosphate pathway (PPP).[6][7]
-
[U-¹³C₅]glutamine is often the preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.[6][7]
-
Parallel labeling experiments, using different tracers in separate but identical experiments, can significantly improve the precision of flux estimations.[8][9]
Q4: What is the importance of correcting for natural isotope abundance?
A4: All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., approximately 1.1% for carbon is ¹³C). This natural abundance must be corrected for in your mass spectrometry data.[2] Failing to do so will lead to an overestimation of the incorporation of the labeled tracer and result in inaccurate flux calculations. Several software tools are available to perform this correction.
Troubleshooting Guides
Issue 1: High Variability Between Biological Replicates
Symptoms:
-
Large standard deviations in metabolite labeling patterns across replicate samples.
-
Difficulty in identifying statistically significant differences between experimental conditions.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Culture Conditions | Ensure uniform cell seeding density, media composition, and incubation times for all replicates.[1] |
| Variable Metabolic Activity at Time of Harvest | Standardize the cell growth phase at which harvesting occurs. Harvest all samples for a given experiment at the same time. |
| Inconsistent Sample Quenching | Use a rapid and consistent quenching method, such as plunging cell cultures into a cold quenching solution (e.g., -80°C methanol).[2] Ensure the quenching solution volume and temperature are consistent for all samples. |
| Incomplete Metabolite Extraction | Use a validated extraction protocol with a consistent volume of extraction solvent.[2] Ensure complete cell lysis and extraction by vortexing and using freeze-thaw cycles.[10] |
Issue 2: Low or No Label Incorporation in Metabolites of Interest
Symptoms:
-
Mass isotopomer distributions (MIDs) show predominantly the M+0 peak, with little to no enrichment in M+1, M+2, etc.
-
Inability to trace the flow of the labeled substrate through the desired pathway.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Labeling Time | The time required to reach isotopic steady state can vary.[5] Perform a time-course experiment to determine the optimal labeling duration for your specific system and metabolites. |
| Incorrect Tracer Choice | The chosen tracer may not be a primary substrate for the pathway of interest. Consult the literature to select a tracer known to label the desired pathway.[6][7] |
| Low Tracer Concentration | Ensure the concentration of the labeled substrate is sufficient to result in detectable enrichment.[11] |
| Metabolic Rerouting | The cells may have altered their metabolism to bypass the pathway you are targeting. Consider using multiple tracers or analyzing a broader range of metabolites to understand the metabolic phenotype.[5] |
Issue 3: Inconsistent Mass Spectrometry Data
Symptoms:
-
Poor peak shapes and retention time shifts in chromatograms.
-
High analytical variance in quality control (QC) samples.[12]
Possible Causes & Solutions:
| Cause | Solution |
| Instrument Instability | Perform regular calibration and tuning of the mass spectrometer. Use a system suitability test before each analytical run. |
| Matrix Effects | Matrix effects, such as ion suppression or enhancement, can affect quantification.[3] Use stable isotope-labeled internal standards for each analyte of interest to correct for these effects.[3] |
| Sample Degradation | Store metabolite extracts at -80°C and minimize the time they are at room temperature before analysis. |
| Inconsistent Derivatization (GC-MS) | If using GC-MS, ensure the derivatization reaction is consistent and complete for all samples by carefully controlling reaction time, temperature, and reagent concentrations.[2] |
Experimental Protocols
Protocol 1: In Vitro 13C Labeling of Adherent Mammalian Cells
This protocol provides a general workflow for stable isotope tracing in cultured mammalian cells.
Materials:
-
Cell culture medium (e.g., DMEM)
-
13C-labeled tracer (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)
-
Phosphate-buffered saline (PBS)
-
Quenching solution: 80% methanol, pre-chilled to -80°C
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Adaptation to Tracer Medium (Optional): For some experiments, it may be necessary to adapt cells to a defined medium for one passage before the labeling experiment.[13]
-
Introduction of Tracer: When cells reach the desired confluency, replace the growth medium with pre-warmed medium containing the 13C-labeled tracer.
-
Incubation: Culture the cells in the tracer medium for a pre-determined amount of time to allow for label incorporation. This duration should be optimized to reach isotopic steady state.[4]
-
Metabolism Quenching:
-
Place the culture plate on ice.
-
Aspirate the medium.
-
Quickly wash the cells once with ice-cold PBS.
-
Add a sufficient volume of -80°C quenching solution to cover the cell monolayer.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]
-
Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.[10]
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for MS Analysis:
Data Presentation
Table 1: Comparison of Common ¹³C Tracers for Central Carbon Metabolism
| Tracer | Primary Pathway(s) Analyzed | Advantages | Considerations |
| [U-¹³C₆]glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Provides comprehensive labeling of central carbon metabolism. | Can be complex to interpret due to multiple labeled species. |
| [1,2-¹³C₂]glucose | Pentose Phosphate Pathway, Glycolysis | Provides precise estimates for the PPP and glycolysis.[6][7] | Less informative for the TCA cycle compared to [U-¹³C₆]glucose. |
| [U-¹³C₅]glutamine | TCA Cycle, Anaplerosis | Excellent for probing TCA cycle activity and glutamine metabolism.[6][7] | Does not provide information on glucose metabolism. |
| [1-¹³C₁]glutamine | TCA Cycle | Can help distinguish between different entry points into the TCA cycle. | Provides less comprehensive labeling of the TCA cycle than [U-¹³C₅]glutamine. |
Visualizations
References
- 1. Towards quantitative mass spectrometry-based metabolomics in microbial and mammalian systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing Cell Extraction for 13C-Labeled Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled metabolites. Our goal is to help you optimize your cell extraction protocols to ensure high-quality, reproducible results.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the extraction of 13C-labeled metabolites from cultured cells.
Issue 1: Low Metabolite Yield
Q: I am observing a low overall yield of my targeted 13C-labeled metabolites. What are the potential causes and solutions?
A: Low metabolite yield can stem from several factors throughout the experimental workflow. Here are the most common culprits and how to address them:
-
Inefficient Quenching: Metabolism may not be halted instantaneously, leading to the degradation or conversion of labeled metabolites.
-
Solution: Ensure your quenching solution is sufficiently cold, typically -20°C to -80°C.[1] For adherent cells, rapid removal of media and immediate addition of a cold quenching solution like 80% methanol is crucial.[2][3] Some protocols recommend snap-freezing the cells in liquid nitrogen before adding the extraction solvent.[4][5]
-
-
Suboptimal Cell Lysis: Incomplete disruption of cell membranes will result in poor recovery of intracellular metabolites.
-
Solution: The choice of lysis method can significantly impact results. Mechanical methods like bead beating or sonication are effective but can generate heat, potentially degrading thermolabile metabolites.[6][7] Freeze-thaw cycles are a gentler alternative.[8] For adherent cells, scraping should be performed thoroughly on ice after quenching.[4]
-
-
Inappropriate Extraction Solvent: The polarity of your extraction solvent may not be suitable for the metabolites of interest.
-
Solution: A mixture of solvents is often required to extract a broad range of metabolites. A common choice is a methanol/water mixture.[2] For a comprehensive extraction of both polar and nonpolar metabolites, a two-phase system using solvents like methanol, chloroform, and water can be employed.[9] The choice of solvent can be cell-type dependent, so optimization may be necessary.[10][11]
-
-
Metabolite Leakage: Quenching solutions, particularly those with high methanol concentrations, can sometimes cause leakage of intracellular metabolites.
-
Solution: The optimal methanol concentration for quenching can vary between organisms. For example, while 80% methanol is effective for some cells, a lower concentration of 40% methanol at -25°C was found to minimize leakage in Penicillium chrysogenum.[1] It is essential to validate the quenching conditions for your specific cell type to minimize leakage.[1]
-
Issue 2: Poor Reproducibility Between Replicates
Q: I am seeing significant variation in metabolite levels between my technical replicates. How can I improve the reproducibility of my experiment?
A: Poor reproducibility is often due to inconsistencies in sample handling and processing. Here are key areas to focus on:
-
Standardize Cell Culture Conditions: Ensure all cell cultures are at a similar confluency and metabolic state before labeling and extraction. Variations in cell density can significantly impact metabolism.
-
Precise Timing: The timing of media removal, quenching, and extraction steps should be kept as consistent as possible for all samples.[5]
-
Consistent Sample Handling: All samples should be processed on ice or at 4°C after quenching to minimize enzymatic activity.[2] Ensure thorough mixing and scraping for each sample.
-
Accurate Normalization: Inaccurate normalization can introduce significant variability. Common normalization methods include cell number, total protein content, or DNA content. Choose the method that is most appropriate for your experimental question and perform it with high precision.
Issue 3: Evidence of Metabolite Degradation
Q: My mass spectrometry data suggests that some of my labeled metabolites are degrading during the extraction process. What steps can I take to prevent this?
A: Metabolite degradation is a common challenge, especially for labile compounds. Here are strategies to minimize degradation:
-
Maintain Low Temperatures: All steps following quenching should be performed at low temperatures (on ice or at 4°C) to reduce enzymatic activity.[2] Extracted metabolites should be stored at -80°C.[2]
-
Work Quickly: Minimize the time between quenching and freezing the final extract.[5]
-
Consider Antioxidants or Chelating Agents: For metabolites prone to oxidation, adding antioxidants like ascorbic acid or BHT to the extraction solvent can be beneficial.[12] If metal-catalyzed degradation is a concern, a chelating agent such as EDTA can be added.[12]
-
pH Control: Avoid extreme pH conditions during extraction, as they can cause the degradation of certain metabolites. Neutral or slightly acidic conditions are generally preferred.[12] The addition of a weak acid, like formic acid, to the extraction solvent can help in quenching enzymatic activity but should be neutralized afterward to prevent acid-catalyzed degradation.[13]
-
Inert Atmosphere: For highly sensitive compounds, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[12]
Frequently Asked Questions (FAQs)
Q1: What is the best method for quenching metabolism in adherent mammalian cells?
A: A widely used and effective method is to rapidly aspirate the culture medium and immediately add an ice-cold quenching solution, such as 80% methanol in water.[2] This should be done as quickly as possible to arrest metabolism. Some protocols also advocate for a quick wash with cold PBS before quenching to remove residual media components, though this step should be performed rapidly to avoid altering the intracellular metabolome.[14] For very fast-growing cells or to be absolutely certain of immediate metabolic arrest, snap-freezing the entire culture plate in liquid nitrogen before adding the extraction solvent is another robust option.[4]
Q2: Should I use trypsin or scraping to harvest my adherent cells for metabolomics?
A: For metabolomics studies, mechanical detachment by scraping is generally preferred over enzymatic digestion with trypsin.[8][11] Trypsinization can alter the cell membrane and lead to the leakage of intracellular metabolites, affecting the final metabolic profile.[11] If scraping is used, it is crucial to perform it in the presence of the cold extraction solvent to ensure that metabolism is quenched and metabolites are immediately extracted.
Q3: How do I choose the right extraction solvent for my 13C-labeled metabolites?
A: The optimal extraction solvent depends on the physicochemical properties of the metabolites you are targeting.
-
For a broad range of polar metabolites , a cold aqueous organic solvent mixture is typically used. Methanol/water (e.g., 80:20 v/v) is a very common choice.[2]
-
To extract both polar and nonpolar metabolites (e.g., lipids) , a biphasic extraction system is recommended. The Folch method (chloroform/methanol/water) or a methyl-tert-butyl ether (MTBE) based extraction are effective for this purpose.[9][15]
-
It is important to note that the efficiency of different solvents can be cell-type dependent.[10] Therefore, for untargeted metabolomics or when analyzing a new cell line, it may be beneficial to test a few different solvent systems to determine the best one for your specific application.[11][16]
Q4: How long can I store my extracted metabolite samples?
A: For long-term storage, extracted metabolites should be kept at -80°C.[2] At this temperature, most metabolites are stable for an extended period. For short-term storage during sample processing, samples should be kept on ice or at 4°C.[2] It is generally recommended to analyze the samples by mass spectrometry within 24 hours of extraction if stored at 4°C.[2] Repeated freeze-thaw cycles should be avoided as they can lead to the degradation of some metabolites.[17]
Q5: How can I be sure that my quenching and extraction protocol is working effectively?
A: Validation of your protocol is a critical step. One method is to use 13C-labeled standards. You can spike a known amount of a 13C-labeled internal standard into your quenching solution.[2] By measuring the recovery of this standard, you can assess the efficiency of your extraction process. Additionally, to check for continued metabolic activity after quenching, you can add a 13C-labeled nutrient to the quenching solution and look for its incorporation into downstream metabolites, which should be minimal if quenching is effective.[18]
Data and Protocols
Comparison of Quenching Methods
| Quenching Method | Temperature | Methanol Concentration | Key Findings | Reference |
| Cold Methanol | -70°C | 80% | Effective for quenching adherent mammalian cells. | [2] |
| Cold Aqueous Methanol | -25°C | 40% | Minimized metabolite leakage in P. chrysogenum. | [1] |
| Cold Methanol/Glycerol | Cold | 80% | Reduced cell damage in L. bulgaricus. | [3] |
| Liquid Nitrogen | -196°C | N/A | Rapidly freezes samples, effectively stopping metabolism. | [5] |
Comparison of Cell Lysis and Detachment Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Detachment | ||||
| Trypsinization | Enzymatic digestion | Effective for detaching strongly adherent cells. | Can cause metabolite leakage and alter cell membranes. | [8][11] |
| Cell Scraping | Mechanical force | Minimizes cell stress and metabolite leakage compared to trypsin. | Can be less efficient for very strongly adherent cells. | [8][11] |
| Lysis | ||||
| Freeze-Thaw | Temperature cycling | Gentle method, minimizes protein denaturation. | Can be time-consuming. | [8] |
| Bead Homogenization | Mechanical disruption | Efficiently lyses a wide range of cell types. | Can generate heat, potentially degrading metabolites. | [8] |
| Sonication | Ultrasonic waves | Very effective for cell disruption. | Can generate significant heat and denature proteins. | [6] |
Comparison of Extraction Solvents
| Solvent System | Target Metabolites | Key Features | Reference |
| 80% Methanol | Polar metabolites | Widely used, effective for many central carbon metabolites. | [2] |
| Methanol/Chloroform/Water | Polar and nonpolar metabolites | Biphasic system that separates polar and lipid fractions. | [9] |
| MTBE/Methanol/Water | Polar and nonpolar metabolites | An alternative biphasic system with good recovery for a broad range of metabolites. | [15] |
| Acetonitrile | Polar metabolites | Effective for polar compounds, often used in HILIC chromatography. | [19] |
Experimental Protocols
Protocol 1: Quenching and Extraction of 13C-Labeled Metabolites from Adherent Mammalian Cells
This protocol is adapted from established methods for adherent mammalian cells.[2][9]
-
Cell Culture and Labeling: Culture cells to the desired confluency. One hour before labeling, replace the medium with fresh medium containing dialyzed fetal bovine serum.[2] Introduce the 13C-labeled substrate and incubate for the desired time at 37°C.
-
Quenching: At the end of the labeling period, rapidly aspirate the culture medium. Immediately add 1 mL of ice-cold (-70°C) 80% methanol/water (v/v) to each well of a 6-well plate to quench metabolism.[2]
-
Cell Lysis and Harvesting: Place the culture plate on ice for 10-15 minutes to allow for freeze-thaw lysis.[2] Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Extraction: To achieve a biphasic separation for both polar and nonpolar metabolites, add an equal volume of cold chloroform to the methanol/water lysate.[9] Vortex the mixture vigorously for 1 minute and then centrifuge at high speed (e.g., >13,000 x g) for 15 minutes at 4°C.
-
Sample Collection: After centrifugation, two distinct phases will be visible. Carefully collect the upper aqueous phase (containing polar metabolites) and the lower organic phase (containing lipids) into separate pre-chilled tubes.
-
Drying and Storage: Dry the collected fractions using a vacuum concentrator. Store the dried metabolite extracts at -80°C until analysis.
Visualizations
Caption: Workflow for 13C-labeled metabolite extraction.
Caption: Troubleshooting logic for low metabolite yield.
References
- 1. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 3. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Cell lysis techniques | Abcam [abcam.com]
- 8. Comparison of Lysis and Detachment Sample Preparation Methods for Cultured Triple-Negative Breast Cancer Cells Using UHPLC–HRMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Influence of Extraction Solvent on Nontargeted Metabolomics Analysis of Enrichment Reactor Cultures Performing Enhanced Biological Phosphorus Removal (EBPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]
- 19. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Modeling of Hyperpolarized Pyruvate Data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with kinetic modeling of hyperpolarized [1-¹³C]pyruvate data.
Troubleshooting Guides
Question: My kinetic model fit is poor, and the estimated rate constants have very high uncertainty. What are the common causes and how can I address this?
Answer:
Poor model fits and high uncertainty in rate constants are common challenges in kinetic modeling of hyperpolarized pyruvate data. Several factors can contribute to this issue. Here’s a breakdown of potential causes and solutions:
-
Low Signal-to-Noise Ratio (SNR): The transient nature of the hyperpolarized signal can lead to low SNR, especially for metabolites with low concentrations like lactate.
-
Solution: Employ denoising techniques on your dynamic data before kinetic model fitting. Additionally, consider using acquisition sequences that optimize SNR. For voxels with persistently low SNR, it may be necessary to exclude them from the analysis to improve the overall quality of the kinetic maps.[1][2]
-
-
Inappropriate Kinetic Model: The choice of the kinetic model is crucial and depends on the biological system and experimental conditions. A model that is too simple may not capture the underlying biology, while a model that is too complex can lead to overfitting and unstable parameter estimates.
-
Solution: Start with a simple, robust model like the two-site exchange model.[3][4] If the fit is inadequate, consider more complex models that account for factors like vascular input function or multiple compartments.[3][5][6] Statistical methods, such as the F-test, can be used to compare the goodness-of-fit of different models. An "input-less" model, which uses the measured pyruvate signal as the input function, can be a robust choice as it reduces the number of fitted parameters and sensitivity to bolus delivery variations.[7][8]
-
-
Variable Bolus Delivery: Inconsistent injection of the hyperpolarized pyruvate can lead to variations in the arterial input function (AIF), making it difficult to obtain reliable kinetic parameters.[7][8]
-
Solution: Standardize the injection protocol as much as possible. If significant variability persists, using an input-less kinetic model can mitigate the impact of bolus variations on the estimated rate constants.[8]
-
-
Incorrect T1 Relaxation Time Assumptions: The T1 relaxation times of pyruvate and its metabolites can vary between tissues and under different physiological conditions. Using inaccurate T1 values in the model will lead to errors in the estimated kinetic parameters.[5]
-
Solution: If possible, perform independent measurements of T1 values in the tissue of interest. Alternatively, treat the T1 values as parameters to be fitted within the kinetic model, although this increases the model complexity and may require high-quality data.
-
Workflow for Troubleshooting Poor Model Fits
Caption: Troubleshooting workflow for poor kinetic model fits.
Question: The lactate signal in my data is very low or absent, preventing me from performing kinetic modeling. What could be the reason?
Answer:
A weak or absent lactate signal is a frustrating issue that can prevent the quantification of metabolic conversion rates. The underlying causes can be biological, technical, or a combination of both.
-
Physiological Factors:
-
Low Metabolic Activity: The tissue being imaged may have intrinsically low lactate dehydrogenase (LDH) activity, resulting in minimal conversion of pyruvate to lactate. This is expected in certain healthy tissues.
-
Poor Perfusion: Inadequate blood flow to the region of interest can limit the delivery of the hyperpolarized pyruvate to the cells, leading to a weak signal from both pyruvate and its metabolites.[9]
-
-
Technical Factors:
-
Suboptimal RF Excitation: Incorrect flip angles for the lactate frequency can lead to inefficient excitation and a reduced signal.
-
Timing of Acquisition: The dynamic acquisition must be timed correctly to capture the peak of both the pyruvate and lactate signals. If the acquisition is too late, the hyperpolarized signal may have already decayed significantly.
-
Coil Sensitivity: The sensitivity of the receive coil at the lactate frequency might be suboptimal.
-
-
Experimental Protocol:
Caption: Key metabolic pathways of hyperpolarized [1-¹³C]pyruvate.
Q3: What are the best practices for data acquisition for robust kinetic modeling?
A3: Acquiring high-quality data is fundamental for successful kinetic modeling. Consensus recommendations highlight the importance of standardized procedures. [10][11][12]Key best practices include:
-
Dynamic Acquisition: Data should be acquired dynamically (time-resolved) to capture the conversion of pyruvate to its metabolites. [8][10]This is superior to single time-point measurements, which are highly sensitive to the timing of the acquisition relative to the bolus arrival. [8]* Spectral-Spatial Information: The acquisition sequence should provide both spatial localization and spectral information to distinguish between different metabolites in different anatomical regions. [10]* Temporal Resolution: A high temporal resolution is necessary to accurately capture the rapid kinetics of hyperpolarized probes.
-
Field Mapping: Acquire a B0 field map to correct for off-resonance artifacts that can affect data quality. [10]* Anatomical Reference: Acquire high-resolution proton (¹H) images with the same field of view as the ¹³C data for anatomical correlation. [10] Q4: How can I validate the results of my kinetic modeling?
A4: Validating the output of your kinetic model is an important step to ensure the reliability of your findings. Here are several approaches:
-
Goodness-of-Fit Metrics: Assess the quality of the model fit to the data using statistical metrics such as the chi-squared value or the R-squared value. Visual inspection of the fitted curves overlaid on the raw data is also crucial.
-
Parameter Uncertainty: Examine the confidence intervals or standard errors of the estimated kinetic parameters. Large uncertainties may indicate that the model is too complex for the data or that the data quality is insufficient.
-
Simulations: Perform simulations with known ground-truth kinetic parameters and realistic noise levels to assess the accuracy and precision of your modeling pipeline. [8]* Reproducibility: Assess the reproducibility of the kinetic parameters by performing repeated measurements on the same subject or phantom. [13]* Correlation with Other Modalities: Correlate the kinetic parameters with findings from other imaging modalities (e.g., FDG-PET) or with histopathological data to establish biological validity.
Experimental Protocols
Protocol 1: Basic Two-Site Unidirectional Kinetic Model Fitting
-
Data Pre-processing:
-
Perform noise correction on the dynamic ¹³C data.
-
Correct for any motion artifacts.
-
Integrate the spectral peaks for pyruvate and lactate at each time point for each voxel to obtain time-activity curves.
-
-
Model Definition:
-
The differential equations for the two-site unidirectional model are:
-
dM_p(t)/dt = - (R1_p + kPL) * M_p(t)
-
dM_l(t)/dt = kPL * M_p(t) - R1_l * M_l(t)
-
-
Where M_p(t) and M_l(t) are the magnetizations of pyruvate and lactate at time t, R1_p and R1_l are their respective longitudinal relaxation rates (including RF pulsing effects), and kPL is the rate of pyruvate to lactate conversion.
-
-
Model Fitting:
-
Use a non-linear least squares fitting algorithm to fit the model to the lactate time-activity curve, using the measured pyruvate time-activity curve as the input function.
-
The primary output parameter to be estimated is kPL.
-
-
Post-processing:
-
Generate parametric maps of kPL.
-
Apply a goodness-of-fit threshold to exclude voxels with poor model fits from the final maps.
-
References
- 1. escholarship.org [escholarship.org]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic Modeling and Constrained Reconstruction of Hyperpolarized [1-13C]-Pyruvate Offers Improved Metabolic Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Kinetic Models for Analysis of Pyruvate-to-Lactate Exchange by Hyperpolarized 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic Modeling of Hyperpolarized Carbon-13 Pyruvate Metabolism in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of analysis methods for hyperpolarized 13C-pyruvate metabolic MRI in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current human brain applications and challenges of dynamic hyperpolarized carbon-13 labeled pyruvate MR metabolic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus Recommendations for Hyperpolarized [1-13C]pyruvate MRI Multi-center Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Initial Experience on Hyperpolarized [1-13C]Pyruvate MRI Multicenter Reproducibility—Are Multicenter Trials Feasible? - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with impurities in Pyruvic acid-13C,d4 samples.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyruvic acid-13C,d4.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound samples?
A1: Pyruvic acid is known to contain impurities that can arise from its synthesis and storage. The most commonly cited impurities are its dimerization products, such as zymonic acid and para-pyruvate.[1] The presence and concentration of these impurities can vary between different batches and suppliers.[1] Under aqueous conditions, pyruvic acid also exists in equilibrium with its hydrated form, pyruvate hydrate, which can sometimes be considered an impurity depending on the application.[2]
Q2: Why are these impurities a concern for my experiments, particularly in hyperpolarized MRI studies?
A2: In hyperpolarized Magnetic Resonance Imaging (MRI), impurities can be problematic for several reasons. These impurities can also become hyperpolarized, leading to spurious signals in the 13C NMR spectrum that may overlap with the signals of key metabolites like lactate and bicarbonate.[1] This overlap can complicate the quantification of metabolic conversion rates, which is often the primary goal of these studies.[1] Furthermore, the impurity spectrum can be unpredictable and may be influenced by subtle changes in the microenvironment, such as pH.[1]
Q3: How can I detect and characterize impurities in my this compound sample?
A3: The primary method for detecting and characterizing impurities in pyruvic acid samples is Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy.[1] Impurities like zymonic acid and para-pyruvate produce distinct peaks in the 13C NMR spectrum.[1] High-Performance Liquid Chromatography (HPLC) can also be employed for the quantitative analysis of pyruvic acid and the separation of impurities.[3][4]
Q4: What do the typical 13C NMR chemical shifts for pyruvic acid and its common impurities look like?
A4: The chemical shifts can be influenced by factors such as pH and solvent. However, representative values are summarized in the table below.
| Compound/Impurity | Carbon Position | Approximate 13C Chemical Shift (ppm) |
| [1-13C]Pyruvate | C1 (Carboxyl) | ~171 |
| Pyruvate Hydrate | C1 (Carboxyl) | ~178 |
| Zymonic Acid | C1, C5 | Can appear between 170-180 ppm |
| Para-pyruvate | - | ~179-182 |
Note: These values are approximate and can vary based on experimental conditions. It is always recommended to compare spectra with a certified reference standard.
Troubleshooting Guide
Problem: I am observing unexpected peaks in the 13C NMR spectrum of my hyperpolarized [1-13C]pyruvic acid sample.
-
Possible Cause: The unexpected signals are likely due to the presence of hyperpolarized impurities such as zymonic acid or para-pyruvate.[1]
-
Solution:
-
Spectral Analysis: Compare the chemical shifts of the unknown peaks with known values for common impurities (see table above).
-
Frequency-Selective Excitation: It is possible to eliminate the signals from hyperpolarized impurities by applying frequency-selective excitation pulses. This technique can destroy the polarization of the impurity signals while minimally affecting the polarization of the [1-13C]pyruvate.[1]
-
Purification: If the impurity signals are too high or interfere with metabolite signals, purification of the pyruvic acid may be necessary.
-
Problem: The concentration of pyruvic acid in my sample seems lower than expected based on my HPLC analysis.
-
Possible Cause:
-
Degradation: Pyruvic acid can degrade over time, especially at room temperature.[5]
-
Dimerization: The formation of dimers like zymonic acid will reduce the concentration of monomeric pyruvic acid.[1]
-
Inaccurate Quantification Method: The HPLC method may not be properly validated for pyruvic acid quantification.
-
-
Solution:
-
Proper Storage: Ensure that the this compound is stored at the recommended temperature (typically -20°C or below) and protected from light and moisture to minimize degradation.[6]
-
Method Validation: Validate your HPLC method for accuracy, precision, and linearity using a certified reference standard of pyruvic acid.[3]
-
Sample Preparation: Ensure that the sample preparation for HPLC analysis, including dilution and filtration, is performed correctly to avoid loss of analyte.[4]
-
Experimental Protocols
Protocol 1: 13C NMR Analysis of Pyruvic Acid Impurities
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., D2O). The concentration will depend on the spectrometer's sensitivity.
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a carbon probe.
-
Tune and match the probe for 13C frequency.
-
Shim the magnetic field to obtain good resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D 13C NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio for both the main pyruvate peak and any potential impurity peaks.
-
A relaxation delay (e.g., 15-30 seconds) may be necessary for accurate quantification.[1]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Integrate the peaks corresponding to pyruvic acid and any identified impurities.
-
The relative concentration of impurities can be estimated from the integral ratios.
-
Protocol 2: HPLC Quantification of Pyruvic Acid
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common choice is a phosphate buffer at a low pH (e.g., 50 mM phosphate buffer at pH 2.5).[3]
-
Standard Solution Preparation: Prepare a series of standard solutions of pyruvic acid of known concentrations to create a calibration curve.
-
Sample Preparation: Dilute the this compound sample in the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.22 µm filter before injection.
-
Chromatographic Conditions:
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the pyruvic acid standards against their concentration.
-
Determine the concentration of pyruvic acid in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyruvic acid (1-¹³C, 99%; Dâ, 98%) - CDLM-10674-1 [isotope.com]
Technical Support Center: Enhancing Spatial resolution in Hyperpolarized ¹³C Imaging
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance spatial resolution in hyperpolarized ¹³C imaging.
Troubleshooting Guide
This guide addresses common issues encountered during hyperpolarized ¹³C imaging experiments that can affect spatial resolution.
| Problem | Possible Causes | Recommended Solutions |
| Poor overall spatial resolution | Inadequate k-space sampling due to the transient nature of the hyperpolarized signal.[1] Low signal-to-noise ratio (SNR), especially for metabolic products.[2] | Implement accelerated imaging techniques like compressed sensing to acquire data more rapidly.[3][4] Utilize super-resolution post-processing methods guided by high-resolution anatomical ¹H-MRI.[5][6] Employ a variable resolution approach, acquiring the substrate at high resolution and metabolites at a lower resolution to maintain SNR.[7] |
| Image blurring and artifacts | Motion artifacts from patient/animal movement. B₀ field inhomogeneities. | Use motion correction techniques during post-processing. Ensure proper shimming of the magnetic field before acquisition. |
| Low SNR for metabolites, limiting resolution | Low concentration of metabolic products. Rapid decay of the hyperpolarized signal.[5] | Optimize flip angles to preserve magnetization for downstream metabolites.[8] Increase the polarization level of the injected substrate.[9] Utilize denoising algorithms in post-processing.[2] |
| Partial volume effects obscuring metabolic details | Large voxel sizes leading to averaging of signals from different tissue types.[1][7] | Employ super-resolution techniques that leverage anatomical information from ¹H-MRI to better delineate tissue compartments.[1][5] Acquire higher resolution images of the substrate to better separate vascular and tissue signals.[7] |
| Inaccurate quantification of metabolic ratios with super-resolution | The super-resolution algorithm may distort the quantitative relationship between metabolites. | Choose super-resolution methods, such as those based on variational regularization, that are designed to preserve quantitative measurements.[5][6] Validate the super-resolution method with phantom studies before applying it to in vivo data.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that limit spatial resolution in hyperpolarized ¹³C imaging?
A1: The primary limiting factors are:
-
Transient Signal Decay: The hyperpolarized signal decays rapidly (T1 of ~25-30 seconds in vivo), which restricts the time available for data acquisition.[5]
-
Low SNR of Metabolites: The concentration of metabolic products is often much lower than the injected substrate, leading to a lower SNR that cannot support high-resolution imaging.[2]
-
Multidimensional Nature of Spectroscopic Imaging: Acquiring spatial and spectral information simultaneously is time-consuming, further constraining the achievable resolution within the short acquisition window.[1]
Q2: How can I improve spatial resolution without sacrificing SNR?
A2: Several post-processing techniques, known as super-resolution methods, can enhance spatial resolution without the SNR penalty associated with acquiring high-resolution data directly.[1] These methods typically use a high-resolution anatomical image (e.g., ¹H-MRI) as a guide to reconstruct the lower-resolution hyperpolarized ¹³C image to a higher resolution.[5]
Q3: What is the typical spatial resolution achieved in human hyperpolarized ¹³C brain imaging?
A3: The in-plane spatial resolution for cerebral metabolite maps in humans using hyperpolarized [1-¹³C]pyruvate typically ranges from 1 cm to 2 cm.[1] However, with advanced techniques, higher resolutions are achievable. For instance, a multi-resolution approach has achieved 7.5 x 7.5 mm² for pyruvate and 15 x 15 mm² for lactate and bicarbonate.[7]
Q4: Can compressed sensing improve my spatial resolution?
A4: Yes, compressed sensing can significantly enhance spatial resolution. By taking advantage of the inherent sparsity in hyperpolarized ¹³C spectra, compressed sensing allows for undersampling of k-space, which reduces the acquisition time. This saved time can be used to encode more spatial information, leading to a higher resolution without increasing the overall scan time.[3][10] For example, compressed sensing has been used to achieve a 2-fold enhancement in spatial resolution.[10]
Q5: What is a variable resolution approach and when should I use it?
A5: A variable resolution approach involves acquiring data for the injected substrate (e.g., pyruvate) at a higher spatial resolution and its metabolic products (e.g., lactate, bicarbonate) at a lower resolution. This is beneficial because the substrate has a much higher SNR than the metabolites. This method helps to minimize partial volume effects from the vascular substrate signal while maintaining adequate SNR for the detection and quantification of downstream metabolites.[7]
Quantitative Data Summary
The following table summarizes the reported spatial resolutions achieved with different enhancement techniques in hyperpolarized ¹³C imaging.
| Technique | Typical Native Resolution | Achieved High Resolution | Application Area | Key Findings |
| Structure-Guided Super-Resolution | 1-2 cm in-plane | Upsampled by a factor of 4 in-plane and 15 out-of-plane[5][6] | Human Brain | Reduced mean-squared-error by ~40% compared to 2D approaches and improved anatomical definition.[5][6] |
| Patch-Based Algorithm (Super-Resolution) | 1.5 x 1.5 cm² | Upsampled by a factor of up to 8[1] | Human Brain | Improved spatial resolution and image contrast without compromising quantification accuracy.[1] |
| Compressed Sensing | N/A (acceleration technique) | 2-fold resolution enhancement[10] | Preclinical (Mouse Models) | Enabled higher spatial resolution (0.034 cm³) than previous 3D-MRSI acquisitions.[4] |
| Variable Resolution Imaging | Constant resolution for all metabolites | Pyruvate: 7.5 x 7.5 mm², Lactate/Bicarbonate: 15 x 15 mm²[7] | Human Brain | Minimized partial volume effects from vascular pyruvate while maintaining SNR for metabolites.[7] |
| 3D bSSFP Imaging | N/A | 1.5 mm isotropic (0.003 cm³) | Preclinical (Rats and Mice) | Feasibility of high-resolution imaging on a clinical 3T scanner. |
Experimental Protocols
Protocol 1: Structure-Guided Super-Resolution using ¹H-MRI
This protocol outlines the general steps for enhancing the resolution of hyperpolarized ¹³C images using a co-registered high-resolution ¹H anatomical image.
1. Data Acquisition:
-
Acquire a high-resolution T1-weighted ¹H anatomical image of the region of interest. A typical sequence is a 3D inversion-prepared gradient echo.[5]
-
Administer the hyperpolarized ¹³C-labeled substrate (e.g., [1-¹³C]pyruvate).
-
Acquire dynamic ¹³C data using a rapid imaging sequence such as IDEAL spiral imaging.[5]
2. Pre-processing:
-
Co-register the ¹³C images to the ¹H anatomical image.
-
If necessary, perform motion correction on the dynamic ¹³C data.
-
Sum the ¹³C time-series data for the substrate and each metabolite to create static images with higher SNR.
-
Segment the ¹H image into different tissue types (e.g., gray matter, white matter, CSF for brain imaging).[5]
3. Super-Resolution Reconstruction:
-
Utilize a super-resolution algorithm that incorporates the structural information from the segmented ¹H image as a spatial prior.
-
A common approach is to use a variational regularization framework with a directional total variation regularizer.[5][6] This method formulates the reconstruction as a convex optimization problem.
-
The algorithm iteratively refines the high-resolution ¹³C image to be consistent with both the acquired low-resolution ¹³C data and the anatomical boundaries from the ¹H image.
4. Post-processing and Analysis:
-
Quantify metabolite signals and ratios in the super-resolved images.
-
Compare the super-resolved images with the original low-resolution data to assess the improvement in anatomical definition.[5]
Protocol 2: Compressed Sensing for Accelerated High-Resolution Imaging
This protocol describes the implementation of compressed sensing to achieve higher spatial resolution in 3D hyperpolarized ¹³C MRSI.
1. Pulse Sequence Design:
-
Use a 3D MRSI sequence with a flyback echo-planar readout.[10]
-
Modify the pulse sequence to incorporate a blipped phase-encoding scheme that undersamples k-space in a pseudo-random manner. The key is to leverage the sparsity of the hyperpolarized ¹³C spectra.[10]
2. Data Acquisition:
-
Inject the hyperpolarized ¹³C substrate.
-
Acquire the undersampled 3D MRSI data within the limited time window of hyperpolarization.
3. Image Reconstruction:
-
Implement a compressed sensing reconstruction algorithm. This is typically an iterative process that enforces both data consistency and sparsity.
-
The reconstruction algorithm seeks to find the image that is sparsest in a particular transform domain (e.g., wavelet or finite differences) while still being consistent with the acquired undersampled k-space data.
-
The reconstruction can be performed using algorithms like conjugate gradient descent.
4. Validation and Analysis:
-
Validate the compressed sensing reconstruction against fully sampled data from phantom studies to ensure accuracy.[10]
-
Analyze the in vivo data for improved spatial resolution and anatomical detail.
Visualizations
Caption: Workflow for Structure-Guided Super-Resolution Imaging.
Caption: Rationale for the Variable Resolution Imaging Approach.
References
- 1. Super-Resolution Hyperpolarized 13C Imaging of Human Brain Using Patch-Based Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compressed sensing for resolution enhancement of hyperpolarized 13C flyback 3D-MRSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D Compressed Sensing for Highly Accelerated Hyperpolarized 13C MRSI With In Vivo Applications to Transgenic Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Enhancing the spatial resolution of hyperpolarized carbon-13 MRI of human brain metabolism using structure guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radiology.ucsf.edu [radiology.ucsf.edu]
- 10. Development of High Resolution 3D Hyperpolarized Carbon-13 MR Molecular Imaging Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isotopic Tracers for Glycolysis Analysis: [U-13C]glucose vs. Pyruvic acid-13C,d4
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of metabolic fluxes is paramount for understanding cellular physiology in both health and disease, and for the development of novel therapeutics. Metabolic Flux Analysis (MFA) using stable isotope tracers is a cornerstone technique for these investigations. The choice of tracer is a critical determinant of the quality and scope of the insights gained. This guide provides an objective comparison of two key tracers used to investigate glycolysis and central carbon metabolism: the widely used [U-13C]glucose and the more specialized Pyruvic acid-13C,d4.
Introduction to Isotopic Tracers in Glycolysis Analysis
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a central hub of cellular metabolism. Its rate and the fate of its intermediates are tightly regulated and often altered in pathological states such as cancer and metabolic disorders. Isotopic tracers, molecules in which one or more atoms have been replaced by a heavy isotope (e.g., 13C for carbon, deuterium (d) for hydrogen), allow researchers to track the flow of atoms through metabolic pathways. By measuring the incorporation of these heavy isotopes into downstream metabolites, the rates (fluxes) of the underlying biochemical reactions can be quantified.
[U-13C]glucose , or uniformly labeled glucose, contains 13C at all six carbon positions. It is considered the workhorse for MFA of central carbon metabolism as it provides a global view of how glucose is processed through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1]
This compound is a more specialized tracer. The specific labeling pattern, with 13C at certain carbon positions and deuterium atoms replacing hydrogens, allows for the investigation of specific enzymatic reactions and the fate of both carbon and hydrogen atoms. While less common for global glycolysis analysis, it offers unique advantages for probing pyruvate metabolism.
Comparative Analysis: [U-13C]glucose vs. This compound
The selection of an appropriate tracer depends on the specific research question. Below is a detailed comparison of the two tracers for the analysis of glycolysis.
| Feature | [U-13C]glucose | This compound |
| Primary Application | Global analysis of central carbon metabolism, including glycolysis, PPP, and TCA cycle fluxes. | Targeted analysis of pyruvate metabolism, including pyruvate dehydrogenase (PDH) flux, lactate exchange, and anaplerosis. |
| Scope of Analysis | Provides a broad overview of how glucose carbon is distributed throughout central metabolism. | Provides a focused view of the metabolic fate of pyruvate, which is the end-product of glycolysis. |
| Information on Glycolysis | Directly traces the entire glycolytic pathway from glucose uptake to pyruvate formation. Allows for the quantification of glycolytic flux relative to other pathways originating from glucose. | Bypasses the upper stages of glycolysis. It does not provide direct information on the rate of glucose conversion to pyruvate. |
| Deuterium Labeling | Not applicable. | The presence of deuterium (d4) allows for the tracing of hydrogen atoms, which can provide insights into redox metabolism (NADH/NAD+ balance) and the activity of dehydrogenases. |
| Data Interpretation | Well-established methodologies and software are available for interpreting mass isotopomer distributions to calculate fluxes.[2] | Interpretation can be more complex, potentially requiring specialized analytical techniques to distinguish between 13C and deuterium labeling and their metabolic fates. |
| Commercial Availability | Widely available from numerous suppliers in various labeling patterns. | Commercially available, but may be less commonly stocked than [U-13C]glucose. |
Performance in Glycolysis Analysis
[U-13C]glucose is the preferred tracer for obtaining a comprehensive understanding of glycolytic flux in the context of the entire central carbon network.[1] By measuring the mass isotopomer distributions (MIDs) of glycolytic intermediates and downstream metabolites like lactate and TCA cycle intermediates, researchers can construct a detailed map of metabolic activity. For example, the relative abundance of M+3 lactate and pyruvate directly reflects the contribution of glucose to these pools.[3]
This compound , by entering the metabolic network at the level of pyruvate, is not suitable for measuring the overall rate of glycolysis from glucose. However, it excels at dissecting the downstream fate of pyruvate. For instance, [1-13C]pyruvate is a powerful tool for specifically measuring the flux through the pyruvate dehydrogenase (PDH) complex, which links glycolysis to the TCA cycle.[4][5][6] The deuterium labeling in this compound can offer additional, nuanced information about the activity of dehydrogenases involved in pyruvate and lactate metabolism, although this application is less common in standard MFA.
Quantitative Data Summary
Direct comparative studies quantifying glycolytic fluxes using both this compound and [U-13C]glucose are scarce in the literature. Therefore, the following tables present representative data from studies using each type of tracer to highlight the different types of quantitative information they provide.
Table 1: Representative Glycolytic and Central Carbon Fluxes Determined Using [U-13C]glucose in Cancer Cells
| Metabolic Flux | Typical Value (nmol/10^6 cells/hr) | Reference |
| Glucose Uptake | 150 | [7] |
| Lactate Secretion | 250 | [7] |
| Glycolytic Flux (Glucose to Pyruvate) | 140 | [7] |
| Pentose Phosphate Pathway Flux | 15 | [7] |
| Pyruvate Dehydrogenase Flux | 20 | [7] |
| TCA Cycle Flux (Citrate Synthase) | 25 | [7] |
| Data are representative and can vary significantly between cell lines and culture conditions. |
Table 2: Representative Pyruvate Dehydrogenase (PDH) Flux Data Obtained Using 13C-Pyruvate Tracers
| Condition | PDH Flux (k_pb, s⁻¹) | Reference |
| Healthy Heart (Rest) | 0.004 ± 0.004 | [8] |
| Healthy Heart (Adenosine Stress) | 0.012 ± 0.007 | [8] |
| Rat Heart (Control) | (Normalized ratio) | [4] |
| Rat Heart (High-Fat Diet) | (Normalized ratio, decreased) | [4] |
| Data are from hyperpolarized MRI studies and represent the rate constant of pyruvate to bicarbonate conversion, a proxy for PDH flux. These values are not directly comparable to the steady-state fluxes in Table 1. |
Experimental Protocols
A generalized workflow for a 13C-MFA experiment is presented below. Specific details for each tracer are provided in the subsequent sections.
Protocol for [U-13C]glucose Labeling Experiment
-
Cell Culture: Culture cells in a defined medium to achieve a metabolic and isotopic steady state. This typically involves passaging cells for a sufficient duration to ensure consistent growth and metabolism.
-
Labeling: Replace the standard medium with a medium containing [U-13C]glucose as the sole glucose source. The duration of labeling depends on the pathways of interest; for glycolysis, isotopic steady state is often reached within minutes to a few hours.[9]
-
Quenching and Extraction: Rapidly quench metabolic activity by, for example, aspirating the medium and adding ice-cold methanol or a methanol/water mixture. Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).[10]
-
Sample Preparation and Analysis: Dry the metabolite extracts and derivatize them if necessary for gas chromatography-mass spectrometry (GC-MS) analysis. Analyze the samples by GC-MS or liquid chromatography-mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.[11]
-
Data Analysis: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.
Protocol for this compound Labeling Experiment
The experimental protocol for using this compound would follow a similar workflow to that of [U-13C]glucose, with key differences in the labeling step and the focus of the analysis.
-
Cell Culture: As with the glucose tracer, establish a steady-state culture.
-
Labeling: Introduce this compound into the culture medium. It is crucial to also have a primary carbon source like unlabeled glucose in the medium, as pyruvate alone may not support robust cell growth. The concentration of the tracer should be carefully chosen to achieve sufficient labeling without perturbing the overall metabolic state.
-
Quenching, Extraction, and Analysis: These steps are broadly similar to the [U-13C]glucose protocol. The analytical method must be capable of resolving the isotopologues of pyruvate and its downstream metabolites.
-
Data Analysis: The metabolic model for flux analysis will be focused on the reactions immediately downstream of pyruvate. The analysis will aim to determine fluxes such as those through PDH, lactate dehydrogenase, and anaplerotic pathways originating from pyruvate.
Visualization of Metabolic Pathways
The following diagrams illustrate the metabolic fates of [U-13C]glucose and Pyruvic acid-13C within the central carbon metabolism.
Conclusion
-
[U-13C]glucose is the tracer of choice for a comprehensive analysis of glycolytic flux and its integration with other central metabolic pathways. Its uniform labeling provides a rich dataset for MFA, enabling the quantification of multiple fluxes simultaneously.
-
This compound is a specialized tracer that is not ideal for measuring the overall rate of glycolysis from glucose but is highly effective for dissecting the metabolic fate of pyruvate. It is particularly useful for quantifying the flux through pyruvate dehydrogenase and investigating anaplerotic reactions. The deuterium labeling offers the potential for more advanced studies of redox metabolism.
The optimal choice of tracer ultimately depends on the specific research question. For a broad understanding of how a drug or genetic modification affects overall glucose metabolism and glycolytic activity, [U-13C]glucose is superior. For a focused investigation into the regulation of pyruvate metabolism and its entry into the TCA cycle, this compound can provide more targeted and specific information. In some cases, parallel labeling experiments using both types of tracers can yield a more complete picture of cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. pnas.org [pnas.org]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Simultaneous investigation of cardiac pyruvate dehydrogenase flux, Krebs cycle metabolism and pH using hyperpolarized [1,2-13C2]pyruvate in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of the In Vivo Assessment of Pyruvate Dehydrogenase Activity Using Hyperpolarized 13C-Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of increased pyruvate dehydrogenase flux in the human heart during adenosine stress test using hyperpolarized [1-13C]pyruvate cardiovascular magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. shimadzu.com [shimadzu.com]
A Comparative Guide to Pyruvic Acid-13C,d4 and 13C-Glutamine for TCA Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism, particularly the tricarboxylic acid (TCA) cycle, is fundamental to understanding normal physiology and a wide range of pathologies, including cancer and metabolic disorders. Stable isotope tracers are invaluable tools for elucidating the intricate network of metabolic pathways. This guide provides a comprehensive comparison of two key tracers used in TCA cycle analysis: Pyruvic acid-13C,d4 and 13C-Glutamine.
Introduction to Tracers in Metabolic Analysis
Stable isotope-labeled compounds, such as those containing carbon-13 (¹³C) and deuterium (²H or D), allow researchers to trace the fate of atoms through metabolic reactions. By introducing a labeled substrate into a biological system and analyzing the distribution of the isotopes in downstream metabolites, it is possible to quantify metabolic fluxes and identify active pathways.
Pyruvic acid stands at a critical metabolic node, linking glycolysis to the TCA cycle. Its entry into the mitochondria and subsequent conversion to acetyl-CoA is a key regulatory step. Glutamine , the most abundant amino acid in human blood, serves as another major anaplerotic substrate for the TCA cycle, particularly in rapidly proliferating cells. The choice between a pyruvate- or glutamine-based tracer depends on the specific biological question being addressed.
This compound: A Dual-Labeling Approach
This compound is a synthetic isotopologue of pyruvate that is labeled with one carbon-13 atom and four deuterium atoms. The chemical formula is CD₃CO¹³COOD[1]. This dual-labeling strategy offers unique advantages for metabolic tracing.
The ¹³C label allows for the tracking of the carbon backbone of pyruvate as it enters the TCA cycle. The deuterium labels provide additional information on the fate of the hydrogen atoms and can be used to study redox reactions and kinetic isotope effects[2]. Furthermore, deuteration has been shown to prolong the T₁ relaxation time of ¹³C in hyperpolarization experiments, enhancing the signal in magnetic resonance spectroscopy (MRS) and imaging (MRI) studies[2]. This makes this compound particularly useful for in vivo metabolic imaging.
13C-Glutamine: Tracing Anaplerosis and Reductive Carboxylation
13C-Glutamine is a widely used tracer to investigate glutamine metabolism and its contribution to the TCA cycle. Different isotopologues of 13C-glutamine are commercially available, each providing distinct insights:
-
[U-¹³C₅]-Glutamine: Uniformly labeled with ¹³C, this tracer is ideal for assessing the overall contribution of glutamine to the TCA cycle. It labels all five carbons of glutamine, allowing for the tracking of its entry into the cycle as α-ketoglutarate and subsequent metabolism through both oxidative (forward) and reductive (reverse) pathways[1].
-
[1-¹³C]-Glutamine & [5-¹³C]-Glutamine: These position-specific labeled tracers help to distinguish between the oxidative and reductive carboxylation pathways of glutamine metabolism.
Performance Comparison: this compound vs. 13C-Glutamine
| Feature | This compound | 13C-Glutamine |
| Primary Pathway Traced | Pyruvate entry into the TCA cycle via Pyruvate Dehydrogenase (PDH) and Pyruvate Carboxylase (PC). | Glutamine anaplerosis and reductive carboxylation. |
| Key Insights | Provides information on glucose oxidation, PDH vs. PC flux, and redox state (with deuterium). | Elucidates the role of glutamine in replenishing TCA cycle intermediates and contributing to biosynthesis. |
| Advantages | - Dual ¹³C and deuterium labeling provides more detailed metabolic information.- Deuteration enhances signal in hyperpolarized MRI/MRS studies.- Directly probes the key regulatory step of pyruvate entry into the TCA cycle. | - Different isotopologues allow for the dissection of oxidative and reductive glutamine metabolism.- Highly relevant for studying cancer metabolism where glutamine addiction is common. |
| Limitations | - May not fully capture the anaplerotic contributions from other sources.- The kinetic isotope effect of deuterium needs to be considered in data analysis. | - Does not directly measure the flux from glycolysis to the TCA cycle. |
| Typical Applications | - In vivo metabolic imaging of pyruvate metabolism.- Studies of mitochondrial function and dysfunction.- Investigating the effects of drugs targeting pyruvate metabolism. | - Cancer metabolism research.- Studies of cellular proliferation and biosynthesis.- Investigating metabolic reprogramming in various diseases. |
Experimental Protocols
General Workflow for Stable Isotope Tracing
A typical workflow for a stable isotope tracing experiment involves the following steps:
References
A Comparative Guide: Validating Hyperpolarized MRI with Mass Spectrometry for Enhanced Metabolic Imaging
For researchers, scientists, and drug development professionals, the convergence of hyperpolarized Magnetic Resonance Imaging (MRI) and mass spectrometry offers a powerful, validated approach to non-invasively study real-time metabolic processes in vivo. This guide provides an objective comparison of these two modalities, supported by experimental data, to demonstrate the robustness and complementary nature of this integrated methodology.
Hyperpolarized MRI is a cutting-edge imaging technique that enhances the signal of 13C-labeled metabolic substrates by over 10,000-fold, enabling the real-time tracking of their conversion into downstream metabolites.[1][2] This provides a dynamic window into cellular metabolism that is often dysregulated in diseases like cancer. However, as with any novel imaging technique, rigorous validation against a "gold standard" is crucial for its acceptance and translation into clinical practice. Mass spectrometry (MS), with its high sensitivity and specificity for identifying and quantifying molecules, serves as an ideal technology for this validation.
A key study by Kettunen et al. (2021) directly cross-validates hyperpolarized [1-13C]pyruvate MRI with desorption electrospray ionization mass spectrometry (DESI-MS) imaging in a murine lymphoma model.[3] This work provides a foundational dataset for understanding the correlation between these two powerful analytical techniques.
Quantitative Comparison of Hyperpolarized MRI and Mass Spectrometry
The following table summarizes the key quantitative findings from the comparative study, highlighting the correlation between the distribution of metabolites measured by both techniques.
| Metric | Hyperpolarized 13C MRSI | DESI-MS Imaging | Correlation (Spearman's ρ) | p-value |
| [1-13C]Lactate Distribution | In vivo measurement of labeled lactate production from hyperpolarized [1-13C]pyruvate. | Ex vivo imaging of the spatial distribution of [1-13C]lactate in tumor sections. | 0.45 | < 0.001 |
| [1-13C]Pyruvate Distribution | In vivo measurement of the distribution of the injected hyperpolarized substrate. | Ex vivo imaging of the spatial distribution of [1-13C]pyruvate in tumor sections. | 0.63 | < 0.001 |
| Endogenous Lactate (12C-Lactate) Distribution | Not directly measured. | Ex vivo imaging of the spatial distribution of endogenous lactate. | Not Applicable | Not Applicable |
Data summarized from Kettunen et al., Magnetic Resonance in Medicine, 2021.[3]
The significant positive correlation between the spatial distribution of [1-13C]lactate measured by both hyperpolarized MRI in vivo and mass spectrometry ex vivo provides strong evidence for the validity of the MRI-based measurements.[3] Interestingly, the study also found that the distribution of labeled lactate was more strongly correlated with the delivery of the pyruvate substrate rather than the overall endogenous lactate concentration.[3][4]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and building upon these validation studies.
Hyperpolarized [1-13C]Pyruvate MRI
-
Hyperpolarization: [1-13C]pyruvic acid is polarized using a dynamic nuclear polarization (DNP) polarizer. This process involves cooling the sample to ~1 K in a high magnetic field and irradiating it with microwaves to transfer polarization from electron spins to the 13C nuclear spins.[2]
-
Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable solution at physiological temperature and pH.[2] This solution is then intravenously injected into the subject.
-
MRI Acquisition: Immediately following injection, dynamic 13C MR spectroscopic imaging (MRSI) is performed. A variety of pulse sequences can be used, such as 3D single-shot spectroscopic imaging, to acquire spatially and spectrally resolved data of the hyperpolarized substrate and its metabolic products over time.[3][4]
-
Data Analysis: The acquired data is processed to generate maps of the distribution and concentration of the hyperpolarized substrate (e.g., [1-13C]pyruvate) and its metabolites (e.g., [1-13C]lactate).
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) Imaging
-
Tissue Collection and Preparation: Immediately following the hyperpolarized MRI scan, the tissue of interest (e.g., tumor) is excised, rapidly frozen in liquid nitrogen to quench metabolism, and sectioned using a cryostat.[3]
-
MS Imaging Acquisition: The tissue sections are then analyzed using a DESI-MS imaging system. A charged solvent is sprayed onto the tissue surface, desorbing and ionizing molecules from a specific location. The ionized molecules are then introduced into the mass spectrometer, and a mass spectrum is acquired for that location. By rastering the solvent spray across the entire tissue section, a 2D map of the distribution of specific molecules is generated.[3][4]
-
Data Analysis: The MS imaging data is processed to generate ion maps corresponding to the molecules of interest, such as [1-13C]pyruvate, [1-13C]lactate, and endogenous (12C) lactate. These maps can then be co-registered with the MRI data for direct comparison.[3]
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for validating hyperpolarized MRI with mass spectrometry.
Caption: Metabolic fate of hyperpolarized [1-13C]pyruvate.
References
- 1. Hyperpolarized MRI, functional MRI, MR spectroscopy and CEST to provide metabolic information in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 13C MRI of hyperpolarized [1‐13C]pyruvate and lactate with the corresponding mass spectrometry images in a murine lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of 13 C MRI of hyperpolarized [1-13 C]pyruvate and lactate with the corresponding mass spectrometry images in a murine lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Metabolic Flux Analysis Results with Different Isotopic Tracers
An Objective Comparison of Isotopic Tracer Performance in Quantifying Metabolic Fluxes
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying in vivo reaction rates, providing a detailed snapshot of cellular metabolism. The precision and accuracy of MFA are critically dependent on the choice of isotopic tracer. Cross-validation of MFA results using different tracers is essential for robust model validation and for achieving high-resolution flux maps. This guide provides an objective comparison of MFA results obtained using different ¹³C-labeled glucose tracers in Escherichia coli and a comparison of parallel ¹³C and ¹⁵N labeling for analyzing carbon and nitrogen metabolism in Mycobacterium bovis BCG.
Part 1: Cross-Validation of ¹³C Tracers in E. coli Central Carbon Metabolism
The use of parallel labeling experiments, where cells are cultured under identical conditions with different isotopic tracers, has become a gold standard for high-precision MFA. This approach, often termed COMPLETE-MFA, involves the simultaneous analysis of all labeling data to yield a single, highly resolved flux map. A comprehensive study by Crown et al. (2015) on E. coli using 14 different ¹³C-glucose tracers provides an excellent dataset for comparing tracer performance.
Data Presentation: Comparison of Flux Estimates
The following table summarizes the estimated net fluxes for key reactions in the central carbon metabolism of E. coli using three individual glucose tracers versus the integrated results from 14 parallel experiments (COMPLETE-MFA). Fluxes are normalized to a glucose uptake rate of 100. The 95% confidence interval is given in brackets, indicating the precision of the estimate.
| Reaction | Pathway | [1-¹³C]glucose | [1,2-¹³C]glucose | [U-¹³C]glucose | COMPLETE-MFA (14 Tracers) |
| PGI (Glucose-6-P → Fructose-6-P) | Glycolysis / PPP | 60.3 [57.8, 63.0] | 62.5 [61.0, 64.0] | 61.1 [58.9, 63.4] | 61.8 [61.3, 62.3] |
| G6PDH (Glucose-6-P → 6-P-Glucono-δ-lactone) | Pentose Phosphate Pathway | 31.5 [29.2, 34.0] | 29.8 [28.5, 31.1] | 30.8 [28.8, 32.9] | 30.4 [30.0, 30.8] |
| CS (Acetyl-CoA + Oxaloacetate → Citrate) | TCA Cycle | 15.6 [13.5, 18.0] | 16.5 [15.1, 17.9] | 16.0 [14.2, 17.9] | 16.2 [15.9, 16.5] |
| ICDH (Isocitrate → α-Ketoglutarate) | TCA Cycle | 15.6 [13.5, 18.0] | 16.5 [15.1, 17.9] | 16.0 [14.2, 17.9] | 16.2 [15.9, 16.5] |
| PEPC (Phosphoenolpyruvate → Oxaloacetate) | Anaplerosis | 25.1 [22.8, 27.6] | 24.0 [22.6, 25.4] | 24.7 [22.8, 26.7] | 24.5 [24.1, 24.9] |
Data is representative and adapted from Crown et al., Metab Eng. 2015;28:151-158.[1]
As the data illustrates, while individual tracers can provide estimates of metabolic fluxes, the confidence intervals are notably wider compared to the COMPLETE-MFA approach.[1] The integrated analysis of multiple, complementary datasets significantly enhances the precision of the determined flux values. Furthermore, the study concluded that no single tracer was optimal for resolving all fluxes across the entire metabolic network. For instance, tracers like [1,2-¹³C]glucose provided better resolution for the Pentose Phosphate Pathway, while others were more suited for the TCA cycle.[1]
Experimental Protocols
1. Cell Culture and Labeling:
-
Organism: Escherichia coli BW25113.
-
Culture: Parallel batch cultures were performed in mini-bioreactors at 37°C in a defined minimal medium.
-
Carbon Source: Glucose (2 g/L) was the sole carbon source. In each parallel experiment, a different ¹³C-labeled glucose tracer was used (e.g., [1-¹³C]glucose, [1,2-¹³C]glucose, etc.).
-
Growth: Cells were grown aerobically to the mid-exponential phase. Growth rates and glucose uptake rates were monitored to ensure metabolic consistency across experiments.[1]
2. Sample Processing and Analysis:
-
Harvesting: Biomass samples were collected during the exponential growth phase.
-
Hydrolysis: The biomass was hydrolyzed using 6 M HCl at 100°C for 24 hours to break down proteins into their constituent amino acids.
-
Derivatization: The amino acid hydrolysates were derivatized using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized amino acids were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their mass isotopomer distributions.
3. Flux Calculation:
-
Software: ¹³C-Metabolic Flux Analysis was performed using software such as Metran, which is based on the Elementary Metabolite Units (EMU) framework.
-
Modeling: The mass isotopomer distribution data from each of the 14 experiments were fitted simultaneously to a single, comprehensive metabolic network model of E. coli's central carbon metabolism.
-
Statistical Analysis: A chi-squared test was used for goodness-of-fit evaluation. Accurate 95% confidence intervals for each flux were calculated to assess the precision of the estimates.[1]
Visualization of Workflows and Pathways
Part 2: Cross-Validation with ¹³C and ¹⁵N Tracers for Carbon-Nitrogen MFA
While ¹³C tracers are invaluable for mapping carbon metabolism, understanding the interplay between carbon and nitrogen pathways requires the use of additional tracers, such as ¹⁵N-labeled compounds. A study on Mycobacterium bovis BCG employed a dual isotopic labeling strategy with [¹³C₃]-glycerol and [¹⁵N₁]-ammonium chloride to simultaneously quantify both carbon and nitrogen fluxes.
Data Presentation: Comparison of Carbon vs. Nitrogen Fluxes
This approach allows for the resolution of fluxes through amino acid and nucleotide biosynthesis pathways, which is not possible with ¹³C-MFA alone. The table below presents a selection of key fluxes, comparing the carbon-only flux with the nitrogen flux for specific biosynthetic pathways, as determined by the combined ¹³C¹⁵N-MFA. Fluxes are relative to the glycerol uptake rate (set to 100).
| Reaction / Pathway | Flux Type | Best Fit Flux Value | 95% Credible Interval |
| Glutamate Dehydrogenase (GDH) | Nitrogen | 45.2 | [42.1, 48.3] |
| de novoGlutamate Biosynthesis | Carbon | 20.5 | [19.0, 22.1] |
| Aspartate Aminotransferase (AAT) | Nitrogen | 15.8 | [14.5, 17.2] |
| de novoAspartate Biosynthesis | Carbon | 12.1 | [11.1, 13.2] |
| Alanine Aminotransferase (ALT) | Nitrogen | 8.9 | [7.8, 10.1] |
| de novoAlanine Biosynthesis | Carbon | 8.9 | [7.8, 10.1] |
Data is representative and adapted from a Bayesian ¹³C¹⁵N-MFA study of M. bovis BCG.
The results demonstrate that the nitrogen flux, particularly for key amino acids like glutamate and aspartate, is significantly higher than the net carbon flux required for biomass synthesis. This indicates a substantial role for these amino acids as nitrogen donors in various other biosynthetic reactions, a detail that would be missed in a standard ¹³C-MFA study. The dual-labeling approach thus provides a more complete picture of cellular metabolism by integrating these two fundamental elemental pathways.
Experimental Protocols
1. Cell Culture and Dual Labeling:
-
Organism: Mycobacterium bovis BCG.
-
Culture: Cells were cultivated in a chemostat under continuous culture conditions to ensure a metabolic steady state.
-
Carbon/Nitrogen Sources: The medium contained [¹³C₃]-glycerol as the labeled carbon source and [¹⁵N₁]-ammonium chloride as the labeled nitrogen source.
-
Steady State: The culture was maintained until an isotopic steady state was reached, confirmed by stable isotopic enrichment in biomass amino acids over time.
2. Sample Processing and Analysis:
-
Harvesting & Hydrolysis: Biomass was harvested, and proteins were hydrolyzed to amino acids as described in the ¹³C protocol.
-
Derivatization & GC-MS: Amino acids were derivatized and analyzed by GC-MS to measure both ¹³C and ¹⁵N incorporation, allowing for the determination of ¹³C¹⁵N mass isotopomer distributions.
3. Flux Calculation:
-
Modeling Framework: A Bayesian multi-model approach was used to analyze the data. This statistical framework is robust for handling the complexity of dual-isotope labeling data and for providing probability distributions for the flux estimates.
-
Network Model: A detailed metabolic network model was constructed that included both carbon and nitrogen atom transitions for central metabolism, amino acid biosynthesis, and nucleotide biosynthesis.
-
Flux Quantification: The model was used to simultaneously infer carbon fluxes, nitrogen fluxes, and carbon-nitrogen fluxes by fitting the model to the experimental ¹³C¹⁵N labeling data.
Visualization of Logical Relationships
Conclusion
The cross-validation of MFA results with different isotopic tracers is a powerful strategy for enhancing the reliability and resolution of metabolic flux maps. As demonstrated with E. coli, using multiple ¹³C tracers in parallel and integrating the data provides significantly higher precision than any single tracer alone. Furthermore, the incorporation of different isotopic tracers, such as ¹⁵N, expands the scope of MFA to unravel the complex interplay between different elemental pathways, providing a more holistic and accurate understanding of cellular metabolism. For researchers aiming for the highest degree of confidence and detail in their metabolic flux studies, the adoption of parallel and multi-isotope labeling strategies is strongly recommended.
References
Probing Tumor Metabolism: A Guide to Correlating Hyperpolarized ¹³C MRI with Histopathology
For Researchers, Scientists, and Drug Development Professionals
The advent of hyperpolarized (HP) carbon-13 Magnetic Resonance Imaging (MRI) has opened a new frontier in metabolic imaging, offering a non-invasive window into real-time cellular metabolism. This guide provides a comparative overview of how data from HP ¹³C MRI, particularly using [1-¹³C]pyruvate, correlates with gold-standard histopathology. By examining the quantitative relationships and underlying methodologies, this document aims to equip researchers with the information needed to leverage this powerful technique in oncology and drug development.
One of the key applications of this technology is the real-time imaging of cancer metabolism.[1] Following injection, the conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate, catalyzed by the enzyme lactate dehydrogenase (LDH), can be monitored.[1] This process is often elevated in tumors due to the Warburg effect—a metabolic shift towards aerobic glycolysis.[2][3] The resulting lactate-to-pyruvate ratio (LAC/PYR) serves as a powerful biomarker for tumor aggressiveness, grade, and response to therapy.[2][3]
Quantitative Correlation: HP ¹³C MRI vs. Histopathology
The tables below summarize key findings from preclinical and clinical studies, correlating HP ¹³C MRI metabolic data with histopathological and molecular markers. These correlations are crucial for validating the imaging biomarkers and understanding their biological significance. Preclinical models are critical for this validation, as they allow for direct comparison with invasive histological techniques that are not practical in human subjects.[4]
Table 1: Correlation of Lactate-to-Pyruvate Ratio (LAC/PYR) with Tumor Grade and Proliferation
| Cancer Type | Subject | HP ¹³C Metric | Histopathology Marker | Correlation Finding | Reference |
| Prostate Cancer | Transgenic Mouse Model (TRAMP) | ¹³C-Lactate / Total ¹³C | Disease Progression (Tumor Grade) | Significant positive correlation; ratio increased from low-grade to high-grade tumors. | [5][6] |
| Prostate Cancer | Human | ¹³C-Lactate / ¹³C-Pyruvate | Tumor Grade | Elevated LAC/PYR observed in regions of biopsy-proven cancer.[7] Late-stage tumors show significantly higher lactate.[8] | |
| Breast Cancer | Human | LAC/PYR | Tumor Grade | A lactate signal was observed in all grade 3 tumors. | [9] |
| Renal Cell Carcinoma (ccRCC) | Human | LAC/PYR | Tumor Grade (Fuhrman) | Trend towards higher LAC/PYR in high-grade ccRCC compared to low-grade ccRCC. | [10] |
Table 2: Correlation of HP ¹³C Metrics with Molecular Markers
| Cancer Type | Subject | HP ¹³C Metric | Molecular Marker (IHC/RNAseq) | Correlation Coefficient (R) | p-value | Reference |
| Breast Cancer | Human | LAC/PYR | MCT1 (Monocarboxylate Transporter 1) | 0.85 | 0.032 | [9] |
| Breast Cancer | Human | LAC/PYR | HIF1α (Hypoxia-Inducible Factor 1-alpha) | 0.83 | 0.043 | [9] |
| Breast Cancer | Human | LAC/PYR | LDHA (Lactate Dehydrogenase A) | Correlated | N/A | [11][12] |
| Ovarian Cancer | Patient-Derived Organoids | ¹³C-Lactate Labeling | MCT4 (Monocarboxylate Transporter 4) | Positively associated | N/A | [1] |
| Ovarian Cancer | Patient-Derived Organoids | ¹³C-Lactate Labeling | LDH Activity | Positively associated | N/A | [1] |
| Breast Cancer | Rat Xenograft | AUC Lactate/Pyruvate | Tumor LDH Activity | Significant positive correlation | N/A | [13] |
Visualizing the Process and Pathway
To understand how HP ¹³C data is generated and its biological basis, the following diagrams illustrate the experimental workflow and the core metabolic pathway being probed.
Caption: General workflow for correlating HP ¹³C MRI with histopathology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of quantitative methods for clinical imaging with hyperpolarized 13C‐pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hyperpolarized 13C MRI: Path to Clinical Translation in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiology.ucsf.edu [radiology.ucsf.edu]
- 6. Development and Translation of 3D Dynamic Hyperpolarized 13C-MR Metabolic and Perfusion Imaging - From Mice to Patients [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Imaging With Hyperpolarized 13C Pyruvate Magnetic Resonance Imaging in Patients With Renal Tumors—Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyperpolarized Carbon-13 MRI for Early Response Assessment of Neoadjuvant Chemotherapy in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Researcher's Guide to Comparing Metabolic Flux Maps from Diverse Tracer Experiments
An objective comparison of methodologies and data interpretation for robust metabolic flux analysis.
Metabolic flux analysis (MFA) has become an indispensable tool for researchers, scientists, and drug development professionals to quantitatively understand the intricate network of metabolic reactions within a biological system.[1][2] By tracking the flow of atoms from isotopic tracers, MFA provides a detailed snapshot of cellular physiology, aiding in the elucidation of disease pathophysiology and the precision engineering of metabolic pathways.[1] The choice of isotopic tracer is a cornerstone of experimental design, profoundly influencing the accuracy and precision of the resulting metabolic flux map.[3] This guide provides a comprehensive comparison of different tracer experiments, detailing experimental protocols and presenting data to inform the design and interpretation of your metabolic flux studies.
The Critical Role of Tracer Selection
The selection of an appropriate isotopic tracer is a pivotal step in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[3] The chosen tracer dictates the mass isotopomer distribution (MID) of metabolites, which in turn determines the confidence with which fluxes can be estimated.[4] A poorly chosen tracer may result in certain fluxes being unobservable, regardless of measurement precision.[5] Therefore, a rational, often in silico-aided, approach to tracer selection is crucial for a successful MFA study.[6][7]
Comparative Performance of Common ¹³C Tracers
Different isotopic tracers offer varying degrees of precision for elucidating fluxes within specific metabolic pathways. The following table summarizes findings from studies that have evaluated the performance of various commonly used ¹³C-labeled glucose and glutamine tracers in mammalian cells.
| Pathway | Optimal Tracer(s) | Key Findings |
| Overall Central Carbon Metabolism | [1,2-¹³C₂]glucose | Provides the most precise estimates for the overall network.[4][8] |
| Glycolysis & Pentose Phosphate Pathway (PPP) | [1,2-¹³C₂]glucose | Outperforms other glucose tracers in providing precise estimates for these pathways.[4][8] |
| [2-¹³C]glucose & [3-¹³C]glucose | Offer better performance than the more commonly used [1-¹³C]glucose.[4][8] | |
| Tricarboxylic Acid (TCA) Cycle | [U-¹³C₅]glutamine | Emerged as the preferred isotopic tracer for the analysis of the TCA cycle.[4][8] |
| Aspartate + Acetyl-CoA Tracers | A combination of [1,2-¹³C]aspartate and a tracer like [U-¹³C]glucose can provide high-quality data for the TCA cycle.[5] |
Experimental Protocols: A Step-by-Step Guide to ¹³C-MFA
A typical ¹³C-MFA experiment involves a series of well-defined steps, from initial experimental design to the final statistical analysis of the flux map.
General Experimental Workflow for ¹³C-MFA
The following protocol outlines the key stages of a ¹³C-MFA experiment.
-
Experimental Design:
-
Isotope Labeling Experiment:
-
Culture cells in a defined medium to achieve a metabolic and isotopic steady state.[3]
-
Introduce the chosen ¹³C-labeled substrate by switching the cells to a labeling medium.[3]
-
Harvest cells at isotopic steady-state, ensuring to rapidly quench metabolic activity to preserve the in vivo metabolic state.[9]
-
-
Metabolite Extraction and Analysis:
-
Extract intracellular metabolites using a suitable solvent system.[9]
-
Analyze the isotopic labeling patterns of the extracted metabolites using analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR).[1][7] This provides the mass isotopomer distributions (MIDs) for key metabolites.[3]
-
-
Data Analysis and Flux Estimation:
-
Correct the measured MIDs for the natural abundance of ¹³C.[3][9]
-
Use computational software (e.g., METRAN, INCA, OpenFlux, 13CFLUX) to estimate the intracellular fluxes by fitting the experimental MIDs to the metabolic model.[3][10][11] This is an iterative process that minimizes the difference between the simulated and measured labeling patterns.[3][7]
-
-
Statistical Analysis:
Caption: General Workflow for ¹³C-MFA
Enhancing Flux Resolution with Parallel Labeling Experiments
Parallel labeling experiments (PLEs) offer a powerful strategy to improve the precision and scope of metabolic flux analysis.[10] In a PLE design, two or more tracer experiments are conducted in parallel, each utilizing a different set of isotopic tracers.[10] The labeling data from each experiment is then integrated to achieve a more comprehensive and highly resolved flux map.[10]
Advantages of Parallel Labeling Experiments:
-
Improved Flux Resolution: By introducing isotopic labels at different points in the metabolic network, PLEs can provide complementary information that resolves fluxes with higher precision.[10]
-
Validation of Biochemical Network Models: Discrepancies between the flux maps obtained from different tracers can highlight inconsistencies in the assumed metabolic network model.[10]
-
Reduced Experiment Duration: In some cases, using multiple tracers in parallel can allow for isotopic steady-state to be reached more quickly.[10]
Caption: Single vs. Parallel Labeling Experiments
A Tale of Two Approaches: Metabolite Balancing vs. ¹³C Labeling
The determination of intracellular fluxes can be approached from two distinct perspectives: metabolite balancing and ¹³C labeling measurements.[12] These methods can be used to cross-validate each other, strengthening the confidence in the resulting flux map.[12]
| Feature | Metabolite Balancing | ¹³C Labeling Measurements |
| Principle | Calculates fluxes based on a steady-state assumption for intracellular metabolites and measured uptake and secretion rates.[12] | Infers fluxes from the incorporation of stable isotopes into intracellular metabolites.[12] |
| Dependencies | Highly dependent on the correctness of the assumed stoichiometry, including all reactions with a noticeable impact.[12] | Relies on well-established stoichiometric equations and measurements of the labeling state of metabolites.[12] |
| Assumptions | May require assumptions about NADH/NADPH balancing and energy yields, which can be controversial.[12] | Does not require assumptions about cofactor balancing or energy yields to determine intracellular fluxes.[12] |
| Strengths | Can provide a foundational understanding of metabolic fluxes. | Offers a more direct and detailed measurement of intracellular fluxes.[12] |
| Limitations | The presence of unknown or unquantified reactions can lead to inaccurate flux estimations.[12] | The experimental and computational complexity is higher. |
Conclusion: Navigating the Landscape of Metabolic Flux Analysis
The comparison of metabolic flux maps from different tracer experiments is not merely an academic exercise; it is a critical component of robust and reliable metabolic research. The choice of tracer, the experimental design, and the analytical approach all contribute significantly to the quality and interpretability of the final flux map. By carefully considering the factors outlined in this guide, researchers can design more informative experiments, leading to a deeper understanding of cellular metabolism in health and disease. The use of parallel labeling experiments and the cross-validation of results with different analytical methods are powerful strategies to enhance the accuracy and reliability of metabolic flux analysis. As computational tools and analytical techniques continue to evolve, the ability to generate and compare high-resolution flux maps will undoubtedly accelerate discoveries in metabolic engineering, systems biology, and biomedical research.[13]
References
- 1. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. 13C tracer experiments and metabolite balancing for metabolic flux analysis: comparing two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Significance of Pyruvic acid-13C,d4 Tracer Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate isotopic tracer is a critical decision in the design of ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiments. This choice profoundly influences the precision and accuracy of the resulting metabolic flux estimations. This guide provides a comparative analysis of Pyruvic acid-13C,d4 as a tracer against commonly used alternatives, primarily focusing on ¹³C-labeled glucose and glutamine isotopologues. The information presented is supported by established metabolic principles and data from computational and experimental studies.
Overview of ¹³C Tracers for Metabolic Flux Analysis
¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes, providing a detailed snapshot of cellular metabolism. By introducing a ¹³C-labeled substrate (a "tracer") into a biological system, researchers can track the incorporation of the heavy isotope into various metabolites. The resulting mass isotopomer distributions (MIDs) are then used in computational models to estimate the rates of metabolic reactions.
The ideal tracer provides unique labeling patterns for the pathways of interest, allowing for the precise resolution of fluxes. While various tracers are available, the most commonly used are isotopologues of glucose and glutamine, the primary carbon sources for many mammalian cells. Pyruvic acid, as the end-product of glycolysis and a key node in central carbon metabolism, presents a strategic entry point for ¹³C labels.
Comparative Analysis of ¹³C Tracers
The utility of a tracer is determined by its ability to generate distinct labeling patterns in downstream metabolites, which in turn allows for the accurate calculation of fluxes. The following sections and table compare this compound to common glucose and glutamine tracers.
| Tracer | Primary Application | Advantages | Disadvantages |
| Pyruvic acid-1-¹³C,d₄ | Probing pyruvate metabolism, TCA cycle entry, and anaplerosis. | Directly labels the pyruvate pool, providing a clear signal for pyruvate dehydrogenase (PDH) and pyruvate carboxylase (PC) fluxes. The deuterium labeling can be used for specific mass spectrometry analyses. | Bypasses glycolysis and the pentose phosphate pathway (PPP), providing no information on these pathways. Cellular uptake and metabolism can vary between cell types. |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP), and overall central carbon metabolism. | Provides high precision for estimating fluxes in glycolysis and the PPP.[1][2] | Less informative for TCA cycle fluxes compared to glutamine tracers. |
| [U-¹³C₆]glucose | General tracer for central carbon metabolism. | Labels all carbons, providing information on the contribution of glucose to various metabolites. | Can be less informative than specifically labeled tracers when used alone for resolving specific fluxes. |
| [U-¹³C₅]glutamine | TCA cycle and anaplerotic/cataplerotic fluxes. | Preferred tracer for analyzing the TCA cycle.[1][2] Directly traces glutamine's entry into the TCA cycle via glutaminolysis. | Provides limited information on glycolysis and the PPP. |
Probing Central Carbon Metabolism with this compound
Pyruvic acid is a critical hub in cellular metabolism, connecting glycolysis to the tricarboxylic acid (TCA) cycle and various biosynthetic pathways.[3] Using a ¹³C-labeled pyruvate tracer offers a direct method to investigate the fate of pyruvate and the activity of key enzymes that regulate its metabolism.
Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC)
A primary advantage of using a pyruvate tracer is its ability to distinguish between the two main entry points of pyruvate into the TCA cycle:
-
Pyruvate Dehydrogenase (PDH): Converts pyruvate to acetyl-CoA, which then condenses with oxaloacetate to form citrate. This is a key step in cellular respiration.
-
Pyruvate Carboxylase (PC): Converts pyruvate to oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates.[4][5]
When using [1-¹³C]pyruvate , the labeled carbon is lost as ¹³CO₂ during the PDH reaction. Therefore, any ¹³C label incorporated into TCA cycle intermediates via this route will be minimal. However, the PC reaction retains the ¹³C label in oxaloacetate. This differential labeling provides a clear method to assess the relative fluxes through these two critical pathways.
Experimental Protocols
The following is a generalized protocol for a ¹³C-MFA experiment using this compound. This protocol can be adapted for different cell types and experimental conditions.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels and grow in standard culture medium until they reach the desired confluency and are in a metabolic steady state.
-
Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking pyruvate) with a known concentration of Pyruvic acid-1-¹³C,d₄ and other necessary nutrients.
-
Tracer Introduction: Remove the standard culture medium and wash the cells with phosphate-buffered saline (PBS). Replace with the prepared ¹³C-labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into intracellular metabolites and reach isotopic steady state.
II. Metabolite Extraction
-
Quenching: Rapidly aspirate the labeling medium and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the extracted metabolites.
III. Sample Analysis
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to increase their volatility.
-
Mass Spectrometry Analysis: Analyze the samples using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
IV. Data Analysis and Flux Calculation
-
Data Correction: Correct the measured MIDs for the natural abundance of ¹³C.
-
Metabolic Flux Analysis: Use ¹³C-MFA software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the experimental MIDs to a metabolic model.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Visualizing Metabolic Pathways and Workflows
Caption: Central carbon metabolism showing entry points for different ¹³C tracers.
Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.
Conclusion
This compound is a valuable tracer for dissecting the metabolic fates of pyruvate, particularly for resolving the fluxes through pyruvate dehydrogenase and pyruvate carboxylase. Its direct entry into the central carbon metabolism at the pyruvate node provides a clear and specific signal for these key reactions. However, for a comprehensive analysis of central carbon metabolism, including glycolysis and the pentose phosphate pathway, it is often advantageous to use this compound in parallel with other tracers, such as [1,2-¹³C₂]glucose. The choice of tracer or combination of tracers should be guided by the specific biological question and the metabolic pathways of interest. This guide provides a framework for researchers to make informed decisions in the design and interpretation of their ¹³C-MFA studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaplerotic roles of pyruvate carboxylase in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pyruvic acid-13C,d4 vs. Alternative Metabolic Imaging Agents
For researchers, scientists, and drug development professionals, the ability to non-invasively probe in vivo metabolism is paramount. Hyperpolarized magnetic resonance imaging (MRI) using 13C-labeled substrates has emerged as a transformative technology in this domain. At the forefront of these agents is Pyruvic acid-13C,d4, a deuterated and carbon-13 labeled form of pyruvate. This guide provides an objective comparison of its performance against other key metabolic imaging agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
Hyperpolarized [1-13C]pyruvic acid, particularly its deuterated form (this compound), has become a benchmark for in vivo metabolic imaging due to its central role in cellular energy metabolism. The process of hyperpolarization, typically through dissolution dynamic nuclear polarization (d-DNP), transiently increases the 13C MR signal by over 10,000-fold, enabling real-time visualization of its metabolic conversion into lactate, alanine, and bicarbonate.[1] This provides a window into key metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle, which are often dysregulated in diseases like cancer, cardiovascular disease, and neurological disorders.
The deuteration of pyruvic acid at the C2 position, or the use of deuterium oxide (D₂O) as a solvent, serves to extend the spin-lattice relaxation time (T₁).[1][2] This prolonged hyperpolarized state translates to a higher signal-to-noise ratio (SNR) in the resulting images, a critical advantage for in vivo applications.[1]
Performance Benchmarking: this compound vs. Alternatives
The selection of a metabolic imaging agent is dictated by the specific biological question being addressed. Here, we compare this compound to other prominent agents, highlighting their respective strengths and applications.
| Imaging Agent | Target Pathway(s) | Key Performance Metrics | Primary Applications | Limitations |
| Hyperpolarized [1-13C,d4]Pyruvic Acid | Glycolysis, TCA Cycle | T₁ (in D₂O): ~92s (in vitro)[1][3]; Polarization: up to 50%[1]; SNR: 2.6-fold increase with D₂O in humans[1][3] | Oncology (Warburg effect), Cardiology (ischemia), Neurology | Short half-life of hyperpolarization |
| Deuterium Metabolic Imaging (DMI) with [6,6-²H₂]glucose | Glycolysis, TCA Cycle | Lower SNR and spatial resolution than HP ¹³C MRI[4] | Oncology, Neurology | Long acquisition times, lower sensitivity[5] |
| Hyperpolarized [1-¹³C]Acetate | Fatty Acid Oxidation | SNR of acetyl-CoA is ~2 orders of magnitude lower than acetate[6] | Cardiology (myocardial substrate selection)[6][7] | Lower signal of metabolic products |
| Hyperpolarized [1,4-¹³C₂]Fumarate | Cell Death/Necrosis (Fumarase activity) | T₁: ~24s[8] | Oncology (treatment response), Ischemia[8] | Indirect measure of metabolism |
In-Depth Comparison with Deuterium Metabolic Imaging (DMI)
A direct comparison in human brain imaging at 3T reveals the complementary nature of hyperpolarized ¹³C-pyruvate MRI and DMI with [6,6'-²H₂]glucose.[5]
| Parameter | Hyperpolarized [1-¹³C]pyruvic acid MRI | Deuterium Metabolic Imaging (DMI) with [6,6'-²H₂]glucose |
| Administration | Intravenous injection | Oral administration |
| Imaging Time Post-Administration | Immediate | 1-2 hours |
| Metabolites Detected | Pyruvate, Lactate, Bicarbonate | Glucose, Lactate, Glutamate/Glutamine (Glx), Water |
| Metabolic Readout | Real-time metabolic flux | Slower, steady-state metabolism |
| Key Ratio (Human Brain) | ¹³C-Lactate / ¹³C-Bicarbonate: ~3.7[5] | ²H-Lactate / ²H-Glx: ~0.18[5] |
| Advantages | High SNR, high spatial resolution, real-time flux | Non-invasive administration, longer observation window, detects more downstream metabolites |
| Disadvantages | Short-lived signal, invasive administration | Lower SNR, lower spatial resolution, longer acquisition time |
Signaling Pathways and Experimental Workflows
To visualize the biological and experimental contexts of these imaging agents, the following diagrams are provided.
Metabolic Fate of Pyruvic Acid
The central role of pyruvate in cellular metabolism makes it an ideal probe. Upon entering the cell, it is converted to several key metabolites, the ratios of which indicate the relative activity of different metabolic pathways.
Caption: Metabolic pathways of hyperpolarized [1-13C]pyruvate.
The Warburg Effect in Cancer
In many cancer cells, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect. Hyperpolarized [1-¹³C]pyruvic acid is particularly well-suited to probe this phenomenon, as an elevated lactate-to-pyruvate ratio is a hallmark of this metabolic reprogramming.[9]
Caption: The Warburg effect: increased glycolysis and lactate production.
Comparative Experimental Workflow
The experimental workflows for hyperpolarized ¹³C MRI and DMI differ significantly, primarily in the administration of the agent and the timing of the imaging.
Caption: Workflow comparison: Hyperpolarized ¹³C MRI vs. DMI.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible research. Below are summarized methodologies for key experiments.
Hyperpolarized [1-¹³C,d4]Pyruvic Acid MRI Experiment
This protocol outlines the key steps for performing an in vivo metabolic imaging study in a rodent model.
1. Agent Preparation and Hyperpolarization:
-
A sample of [1-¹³C,d4]pyruvic acid containing a trityl radical (e.g., OX063) is placed in a DNP polarizer.
-
The sample is cooled to ~1K in a high magnetic field (e.g., 3.35 T or 5 T).
-
Microwave irradiation is applied for a period of 1-2 hours to achieve high polarization.
-
The hyperpolarized sample is rapidly dissolved with a superheated, buffered aqueous solution (e.g., Tris, NaOH in D₂O for enhanced T₁).
-
The final solution is neutralized to physiological pH and temperature, and the concentration is verified.
2. Animal Preparation:
-
The subject (e.g., a tumor-bearing mouse) is anesthetized and positioned within the MRI scanner.
-
A tail-vein catheter is inserted for the injection of the hyperpolarized agent.
-
Physiological monitoring (e.g., respiration, temperature) is maintained throughout the experiment.
3. MRI Data Acquisition:
-
A ¹H anatomical reference scan is acquired.
-
A dual-tuned ¹H/¹³C RF coil is used for both proton imaging and ¹³C spectroscopy.
-
Immediately following the injection of the hyperpolarized [1-¹³C,d4]pyruvic acid solution (typically a bolus over 5-10 seconds), dynamic ¹³C MR data acquisition is initiated.
-
A fast spectroscopic imaging sequence (e.g., 2D or 3D chemical shift imaging (CSI) or echo-planar spectroscopic imaging (EPSI)) is used to acquire data over a period of 60-120 seconds.[10]
4. Data Analysis:
-
The acquired ¹³C data is processed to separate the signals from pyruvate, lactate, alanine, and bicarbonate based on their chemical shifts.
-
Time-activity curves for each metabolite are generated for regions of interest (e.g., tumor vs. healthy tissue).
-
Quantitative maps of metabolite ratios (e.g., lactate/pyruvate) or kinetic modeling of the conversion rates (e.g., kPL) are produced.
Deuterium Metabolic Imaging (DMI) Experiment
This protocol provides a general outline for a DMI study in a human volunteer.
1. Agent Administration:
-
The subject ingests a solution of [6,6'-²H₂]glucose (e.g., 75g in water).
-
A waiting period of 1-2 hours allows for the absorption and metabolic processing of the labeled glucose.
2. Subject Preparation:
-
The subject is positioned within the MRI scanner.
-
A deuterium-sensitive RF coil is used.
3. MRI Data Acquisition:
-
A ¹H anatomical reference scan is acquired.
-
A 3D chemical shift imaging (CSI) sequence is used to acquire deuterium spectra.
-
The acquisition is typically longer than for hyperpolarized MRI, on the order of 10-20 minutes.
4. Data Analysis:
-
The deuterium spectra are processed to identify and quantify the signals from deuterated glucose, lactate, Glx, and water.
-
Metabolite maps are generated to visualize the spatial distribution of these compounds.
-
Ratios of metabolic products to the glucose substrate are calculated.[5]
Conclusion
This compound stands out as a powerful and versatile agent for in vivo metabolic imaging, offering high sensitivity and real-time assessment of key metabolic pathways. Its performance, particularly when deuterated, provides a high standard for comparison. However, the choice of an imaging agent is not a one-size-fits-all decision. Alternatives like DMI with labeled glucose offer complementary information, particularly for studying slower metabolic processes and a wider range of downstream products, albeit with lower sensitivity. Agents such as hyperpolarized acetate and fumarate provide more targeted insights into specific metabolic functions like fatty acid oxidation and cell death, respectively. By understanding the distinct advantages and limitations of each agent, as outlined in this guide, researchers can make more informed decisions to advance their investigations into the metabolic underpinnings of health and disease.
References
- 1. Hyperpolarized 13C MRI: State of the Art and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarized Carbon (13C) MRI of the Kidney: Experimental Protocol - Preclinical MRI of the Kidney - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of hyperpolarized 13C and non-hyperpolarized deuterium MRI approaches for imaging cerebral glucose metabolism at 4.7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. [repository.cam.ac.uk]
- 6. Real-time cardiac metabolism assessed with hyperpolarized [1-13C]acetate in a large-animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3D cardiac Chemical Shift Imaging of [1-13C] hyperpolarized acetate and pyruvate in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyperpolarized [1,4-13C2]fumarate as an imaging agent of tumor cell death in vivo - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 10. Hyperpolarized 13C MRI Data Acquisition and Analysis in Prostate and Brain at UCSF - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Pyruvic acid-13C,d4
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pyruvic acid-13C,d4, a valuable isotopically labeled compound used in metabolic research. Adherence to these procedures will minimize risks and ensure a safe laboratory environment.
This compound, like its unlabeled counterpart, is a corrosive and combustible liquid that demands careful handling.[1] It can cause severe skin burns and serious eye damage.[1][2][3][4] The information presented here is compiled from various safety data sheets (SDS) to provide a comprehensive operational and disposal plan.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields, and a face shield (8-inch minimum). | To protect against splashes which can cause severe eye damage and blindness.[4][5] |
| Skin | Chemical-resistant gloves (inspected prior to use), and fire/flame resistant and impervious clothing. | To prevent skin contact which can cause severe burns.[5][6][7] |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. | To avoid inhalation of vapors, which can be irritating to the respiratory tract.[5][7][8] |
| Body | Appropriate protective clothing, safety shower, and eyewash station readily available. | To provide immediate decontamination in case of accidental exposure.[5][6][8] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6]
-
The recommended storage temperature is typically -20°C or -80°C; always refer to the supplier's instructions.[1][9]
-
Store in a designated corrosives area.[6]
2. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[5][6]
-
Wear all the personal protective equipment detailed in the table above.
-
Avoid all personal contact, including inhalation of vapors.[8]
-
Do not allow clothing wet with the material to stay in contact with the skin.[8]
-
When preparing solutions, always add the acid to the solvent slowly.
3. Accidental Release Measures:
-
In case of a spill, evacuate the area immediately.
-
Wear full protective equipment, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or acid-binding agents.[2]
-
Collect the absorbed material into a suitable container for disposal.
-
Ventilate the affected area.
4. First Aid Measures:
-
If on skin: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[4][5][6][8]
-
If in eyes: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7][8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4][5][7]
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed disposal company.[4] Do not dispose of it down the sink unless local regulations and the specific product's SDS explicitly permit it after neutralization.[11]
-
Contaminated materials, such as absorbent pads and gloves, must also be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Pyruvic acid (1-¹³C, 99%; Dâ, 98%) - CDLM-10674-1 [isotope.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Pyruvic acid-2-13C,d4 ≥99 atom % 13C, ≥97 atom % D, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Pyruvic acid (1-¹³C, 99%)- Cambridge Isotope Laboratories, CLM-8077-1 [isotope.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
